Product packaging for Urea, (3,5-dimethylbenzyl)-(Cat. No.:CAS No. 25017-36-1)

Urea, (3,5-dimethylbenzyl)-

Cat. No.: B15482202
CAS No.: 25017-36-1
M. Wt: 178.23 g/mol
InChI Key: SHTCSERBLXIPEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Urea, (3,5-dimethylbenzyl)- is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Urea, (3,5-dimethylbenzyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, (3,5-dimethylbenzyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O B15482202 Urea, (3,5-dimethylbenzyl)- CAS No. 25017-36-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25017-36-1

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

(3,5-dimethylphenyl)methylurea

InChI

InChI=1S/C10H14N2O/c1-7-3-8(2)5-9(4-7)6-12-10(11)13/h3-5H,6H2,1-2H3,(H3,11,12,13)

InChI Key

SHTCSERBLXIPEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CNC(=O)N)C

Origin of Product

United States

Foundational & Exploratory

Urea, (3,5-dimethylbenzyl)- mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of (3,5-dimethylbenzyl)-urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,5-dimethylbenzyl)-urea is a small molecule that belongs to the class of urea-based compounds. Emerging research indicates that its primary mechanism of action is the inhibition of soluble epoxide hydrolase (sEH). By inhibiting sEH, (3,5-dimethylbenzyl)-urea modulates the concentration of endogenous signaling lipids known as epoxyeicosatrienoic acids (EETs). This modulation has significant downstream effects, leading to anti-inflammatory, vasodilatory, and analgesic properties. This technical guide provides a comprehensive overview of the core mechanism of action of (3,5-dimethylbenzyl)-urea, including its effects on signaling pathways, quantitative data on related compounds, and detailed experimental protocols for assessing its activity.

Introduction

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of arachidonic acid. It catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs) to their corresponding dihydroxyeicosatrienoic acids (DHETs). EETs are potent endogenous mediators with a range of beneficial physiological effects, including vasodilation, anti-inflammation, and analgesia. The conversion of EETs to the less active DHETs by sEH effectively terminates their signaling.

Urea-based compounds have been identified as a significant class of sEH inhibitors. The urea pharmacophore is thought to mimic the transition state of the epoxide ring opening during hydrolysis, allowing it to bind competitively to the active site of the sEH enzyme. (3,5-dimethylbenzyl)-urea falls into this category of compounds, and its mechanism of action is centered on the inhibition of sEH.

Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase

The core mechanism of action of (3,5-dimethylbenzyl)-urea is the competitive inhibition of soluble epoxide hydrolase. The urea moiety of the molecule is crucial for its inhibitory activity, as it forms key hydrogen bond interactions with amino acid residues in the catalytic site of the sEH enzyme. This binding prevents the natural substrate, EETs, from accessing the active site, thereby inhibiting their degradation.

The consequence of sEH inhibition by (3,5-dimethylbenzyl)-urea is an increase in the bioavailability of EETs. Elevated EET levels lead to the potentiation of their downstream signaling effects. These effects are mediated through various pathways, including the activation of calcium-activated potassium channels (KCa) in smooth muscle cells, leading to hyperpolarization and vasodilation. Furthermore, EETs can suppress inflammatory responses by inhibiting the activation of nuclear factor-kappa B (NF-κB).

Signaling Pathway

The signaling pathway influenced by (3,5-dimethylbenzyl)-urea is centered on the modulation of EET levels. A simplified representation of this pathway is illustrated below.

sEH_inhibition_pathway cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Downstream Effects Arachidonic Acid Arachidonic Acid CYP450 CYP450 Arachidonic Acid->CYP450 Metabolism EETs EETs CYP450->EETs sEH sEH EETs->sEH Hydrolysis Vasodilation Vasodilation EETs->Vasodilation Anti-inflammation Anti-inflammation EETs->Anti-inflammation Analgesia Analgesia EETs->Analgesia DHETs DHETs sEH->DHETs Urea_Compound (3,5-dimethylbenzyl)-urea Urea_Compound->sEH Inhibition

Caption: Inhibition of sEH by (3,5-dimethylbenzyl)-urea.

Quantitative Data

CompoundTargetIC50 (nM)Reference
1,3-bis(3-methoxybenzyl)ureaHuman sEH~200[1]

Note: The IC50 value provided is for a structurally similar compound and should be considered an estimate of the potential potency of (3,5-dimethylbenzyl)-urea.

Experimental Protocols

The following is a detailed protocol for a fluorescence-based in vitro assay to determine the inhibitory activity of compounds like (3,5-dimethylbenzyl)-urea against soluble epoxide hydrolase. This protocol is adapted from established methods for screening sEH inhibitors.[2][3]

Principle

The assay utilizes a non-fluorescent substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which upon hydrolysis by sEH, releases a highly fluorescent product, 6-methoxy-2-naphthaldehyde. The rate of fluorescence increase is proportional to the sEH activity. Inhibitors will decrease the rate of fluorescence generation.

Materials
  • Recombinant human soluble epoxide hydrolase (sEH)

  • (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) substrate

  • Assay Buffer: BisTris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL Bovine Serum Albumin (BSA)

  • (3,5-dimethylbenzyl)-urea (or other test compounds)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microtiter plates

  • Fluorescence plate reader with excitation at ~330 nm and emission at ~465 nm

Experimental Workflow

experimental_workflow A Prepare Reagents: - sEH enzyme solution - PHOME substrate solution - Test compound dilutions B Incubate Enzyme and Inhibitor: - Add enzyme and test compound to wells - Incubate for 5 minutes at 30°C A->B C Initiate Reaction: - Add PHOME substrate to each well B->C D Measure Fluorescence: - Read fluorescence kinetically over 30 minutes (Ex: 330 nm, Em: 465 nm) C->D E Data Analysis: - Calculate initial reaction rates - Determine % inhibition - Calculate IC50 values D->E

Caption: Workflow for sEH inhibition assay.

Procedure
  • Reagent Preparation:

    • Prepare a stock solution of the test compound, (3,5-dimethylbenzyl)-urea, in DMSO (e.g., 10 mM).

    • Create a series of dilutions of the test compound in the assay buffer. The final concentration of DMSO in the assay should be kept below 1%.

    • Prepare a working solution of recombinant human sEH in the assay buffer. The final enzyme concentration should be in the low nanomolar range (e.g., 0.5-1 nM), optimized for linear reaction kinetics.

    • Prepare a working solution of the PHOME substrate in the assay buffer. The final substrate concentration should be at or near its Km value (typically in the low micromolar range).

  • Assay Plate Setup:

    • In a 96-well black microtiter plate, add the following to the respective wells:

      • Blank wells: Assay buffer only.

      • Control wells (100% activity): sEH enzyme and vehicle (DMSO in assay buffer).

      • Test wells: sEH enzyme and the desired concentration of the test compound.

    • The final volume in each well before adding the substrate should be uniform (e.g., 100 µL).

  • Pre-incubation:

    • Incubate the plate at 30°C for 5 minutes to allow the test compound to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the PHOME substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to 30°C.

    • Measure the fluorescence intensity kinetically over a period of 20-30 minutes, with readings taken every 30-60 seconds (Excitation: ~330 nm, Emission: ~465 nm).

  • Data Analysis:

    • Determine the initial rate of the reaction (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank))

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

(3,5-dimethylbenzyl)-urea is a putative inhibitor of soluble epoxide hydrolase, a mechanism of action shared by a growing class of therapeutic candidates. By preventing the degradation of EETs, this compound has the potential to exert beneficial effects in conditions characterized by inflammation, vasoconstriction, and pain. The provided experimental protocol offers a robust method for quantifying the sEH inhibitory activity of (3,5-dimethylbenzyl)-urea and similar compounds, which is a critical step in their preclinical development. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this specific molecule.

References

Physicochemical Properties of Substituted Benzyl Ureas: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzyl ureas represent a versatile class of compounds with significant applications in both agriculture and medicine. Their biological activity is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their interaction with biological targets. This guide provides an in-depth overview of the core physicochemical properties of substituted benzyl ureas, detailed experimental protocols for their determination, and a summary of their structure-activity relationships.

Core Physicochemical Properties

The key physicochemical properties that influence the bioactivity of substituted benzyl ureas include lipophilicity (logP), aqueous solubility, and the ionization constant (pKa). These parameters are crucial for predicting a compound's behavior in biological systems.

Data Summary

The following tables summarize the available quantitative data for a selection of substituted benzyl ureas. It is important to note that comprehensive, directly comparable datasets are limited in the public domain, and the presented data has been compiled from various sources.

Table 1: Physicochemical Properties of Selected Substituted Benzyl Ureas

CompoundSubstituent(s)Melting Point (°C)logP (Calculated)Aqueous SolubilitypKa (Predicted)Reference(s)
BenzylureaUnsubstituted149-1510.73Slightly soluble14.18--INVALID-LINK--1]
1-Benzyl-3-phenylureaPhenyl on N'-----
1-Benzyl-3-(4-chlorophenyl)urea4-Chloro on N'-phenyl-----
1-Benzyl-3-(4-methoxyphenyl)urea4-Methoxy on N'-phenyl-----
1-(4-Chlorobenzyl)-3-phenylurea4-Chloro on N-benzyl-----

Table 2: Biological Activity of Selected N-aryl-N'-benzylurea Derivatives (Sorafenib Analogues)

Compound IDR1R2IC50 (μM) vs. HT-29 CellsIC50 (μM) vs. MX-1 Cells
Sorafenib --5.214.87
9 HH13.65.69
20 H3-pyridyl3.8210.2
23 4-CH34-pyridyl8.914.52

Data extracted from a study on novel benzyl urea analogues of sorafenib. IC50 values represent the concentration required to inhibit 50% of cell growth.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to understanding the potential of a drug candidate. Below are detailed methodologies for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining aqueous solubility.

Protocol:

  • Preparation of Saturated Solution: An excess amount of the solid substituted benzyl urea is added to a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline at pH 7.4) in a glass vial.

  • Equilibration: The vial is sealed and agitated in a constant temperature water bath (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A carefully measured aliquot of the clear supernatant is withdrawn and diluted. The concentration of the dissolved compound is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or µg/mL.

Determination of Lipophilicity (logP) by HPLC

The octanol-water partition coefficient (logP) can be efficiently estimated using reverse-phase HPLC.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a reverse-phase column (e.g., C18), a UV detector, and an isocratic mobile phase is required.

  • Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.

  • Calibration: A series of standard compounds with known logP values are injected into the HPLC system, and their retention times (t_R_) are recorded.

  • Sample Analysis: The substituted benzyl urea of interest is dissolved in the mobile phase and injected into the HPLC system to determine its retention time.

  • Calculation: The logarithm of the capacity factor (log k') is calculated for the standards and the test compound using the formula: log k' = log((t_R_ - t_0_)/t_0_), where t_0_ is the void time of the column. A calibration curve is generated by plotting the known logP values of the standards against their corresponding log k' values. The logP of the test compound is then determined from its log k' value using the calibration curve.

Determination of Ionization Constant (pKa) by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

Protocol:

  • Sample Preparation: A known concentration of the substituted benzyl urea is dissolved in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.

  • pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH electrode.

  • Data Analysis: A titration curve is constructed by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. For more accurate results, the derivative of the titration curve can be plotted to precisely locate the equivalence point.

Signaling Pathways and Experimental Workflows

Anticancer Mechanism of Action: Inhibition of the RAS-RAF-MEK-ERK Pathway

Many N-aryl-N'-benzylurea derivatives with anticancer activity have been designed as analogues of kinase inhibitors like sorafenib. These compounds often target the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell proliferation.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor RAS RAS Growth Factor Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Benzyl Urea Derivative Benzyl Urea Derivative Benzyl Urea Derivative->RAF Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Growth Factor Growth Factor Growth Factor->Growth Factor Receptor

Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway by a substituted benzyl urea derivative.

Insecticidal Mechanism of Action: Chitin Synthesis Inhibition

Benzoylphenyl ureas are a prominent class of insecticides that act by inhibiting chitin synthesis in insects. Chitin is a crucial component of the insect exoskeleton, and its disruption leads to mortality, particularly during molting.

chitin_synthesis_pathway Glucose Glucose UDP-N-acetylglucosamine UDP-N-acetylglucosamine Glucose->UDP-N-acetylglucosamine Multiple Steps Chitin Synthase Chitin Synthase UDP-N-acetylglucosamine->Chitin Synthase Chitin Polymer Chitin Polymer Chitin Synthase->Chitin Polymer Exoskeleton Formation Exoskeleton Formation Chitin Polymer->Exoskeleton Formation Benzoylphenyl Urea Benzoylphenyl Urea Benzoylphenyl Urea->Chitin Synthase Inhibition

Caption: Inhibition of chitin synthesis in insects by benzoylphenyl ureas.

Experimental Workflow: Synthesis and Characterization

The synthesis of substituted benzyl ureas typically involves the reaction of a substituted benzylamine with an isocyanate. The following diagram outlines a general workflow for the synthesis and characterization of these compounds.

experimental_workflow Start Start Reactants Substituted Benzylamine + Substituted Isocyanate Start->Reactants Reaction Reaction in an aprotic solvent Reactants->Reaction Work-up Aqueous work-up and extraction Reaction->Work-up Purification Purification by recrystallization or column chromatography Work-up->Purification Characterization Structure confirmation: NMR, MS, IR Purification->Characterization Physicochemical Analysis Solubility, logP, pKa determination Characterization->Physicochemical Analysis Biological Evaluation In vitro/in vivo assays Physicochemical Analysis->Biological Evaluation End End Biological Evaluation->End

Caption: General experimental workflow for the synthesis and evaluation of substituted benzyl ureas.

References

The Ascendant Therapeutic Potential of Novel Urea Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The urea scaffold, a cornerstone in medicinal chemistry, continues to demonstrate remarkable versatility in the design of novel therapeutic agents. Its unique ability to form stable hydrogen bonds with biological targets, coupled with its favorable physicochemical properties, has propelled the development of a multitude of urea derivatives with a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the current landscape of novel urea derivatives, focusing on their anticancer and antimicrobial properties. It details the experimental protocols for evaluating these activities and visualizes key cellular pathways and experimental workflows.

Anticancer Activity of Novel Urea Derivatives

A significant area of research has focused on the development of urea derivatives as potent anticancer agents. These compounds have been shown to inhibit various cancer cell lines through mechanisms such as the disruption of cell cycle progression and the induction of apoptosis.

Quantitative Anticancer Activity Data

The antiproliferative activity of novel urea derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of representative urea derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative 14 HCT116 (Colorectal)9.8[1]
SW480 (Colorectal)-[1]
SW620 (Colorectal)-[1]
Caco-2 (Colorectal)-[1]
A375 (Melanoma)-[1]
MiaPaca-2 (Pancreatic)-[1]
Derivative 13 HCT116 (Colorectal)14.0[1]
Derivative 16 HCT116 (Colorectal)12.0[1]
Cisplatin HCT116 (Colorectal)>55[1]

Note: Specific IC50 values for all cell lines for Derivative 14 were not explicitly provided in the source but it was stated to be the most potent.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[2][3]

Materials:

  • 96-well microplate

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (urea derivatives)

  • Control (e.g., Cisplatin)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the urea derivatives and the positive control (e.g., Cisplatin) in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO, if used to dissolve compounds) and a blank (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: CDK4/CDK6 Inhibition

Several novel urea derivatives exert their anticancer effects by targeting key regulators of the cell cycle. One such mechanism involves the inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[4] The deregulation of the CDK4/6 pathway is a common event in many cancers, leading to uncontrolled cell proliferation.[5]

CDK4_CDK6_Pathway cluster_0 Extracellular Signals cluster_1 Cell Cycle Regulation Mitogens Mitogens (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD activates transcription CDK4_6 CDK4/CDK6 CyclinD->CDK4_6 binds & activates pRb pRb CDK4_6->pRb phosphorylates (inactivates) E2F E2F pRb->E2F releases S_Phase S-Phase Entry & Cell Proliferation E2F->S_Phase activates transcription for Urea_Derivative Novel Urea Derivative Urea_Derivative->CDK4_6 inhibits

Caption: CDK4/CDK6 signaling pathway and the inhibitory action of novel urea derivatives.

Antimicrobial Activity of Novel Urea Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Novel urea derivatives have shown promising activity against a range of bacterial and fungal strains.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of urea derivatives is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Adamantyl urea adduct 3l Acinetobacter baumannii---[2]
Compound 3c, 3g Klebsiella pneumoniae---[2]
Compound 3k Staphylococcus aureus---[2]
Thiourea derivative 9e Escherichia coli---[6]
Thiourea derivative 9b, 9c, 9d Various strainsGood activity--[6]

Note: The first source provided percentage inhibition (94.5% for Adamantyl urea adduct 3l) rather than a specific MIC value. The second source indicated "good activity" without providing specific MIC values.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[7][8]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Test compounds (urea derivatives)

  • Positive control antibiotic (e.g., Ampicillin, Vancomycin)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Prepare a serial two-fold dilution of the urea derivatives and the control antibiotic in the broth within the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours (for bacteria) or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Synthesis and Characterization

The synthesis of novel urea derivatives is often achieved through straightforward and efficient chemical reactions.

General Synthesis of N,N'-Disubstituted Ureas

A common method for synthesizing N,N'-disubstituted ureas involves the reaction of an isocyanate with a primary or secondary amine.

Synthesis_Workflow cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Isocyanate Aryl/Alkyl Isocyanate (R-N=C=O) Urea_Derivative N,N'-Disubstituted Urea Derivative Isocyanate->Urea_Derivative Amine Primary/Secondary Amine (R'-NH2) Amine->Urea_Derivative Solvent Anhydrous Solvent (e.g., THF, DCM) Solvent->Urea_Derivative Temperature Room Temperature Temperature->Urea_Derivative

Caption: General workflow for the synthesis of N,N'-disubstituted urea derivatives.

The synthesized compounds are then characterized using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their chemical structures.[2]

Conclusion and Future Directions

Novel urea derivatives represent a promising and versatile class of compounds with significant potential in drug discovery. Their demonstrated efficacy against cancer and microbial pathogens warrants further investigation. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity. Additionally, exploring their mechanisms of action in greater detail will be crucial for the rational design of next-generation therapeutics. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to advance the field of urea-based medicinal chemistry.

References

Technical Guide: Solubility and Biological Context of (3,5-dimethylbenzyl)urea in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5-dimethylbenzyl)urea is a substituted urea derivative of interest in medicinal chemistry and drug discovery. The urea motif is a key structural feature in numerous therapeutic agents due to its ability to form stable hydrogen bonds with biological targets.[1] Understanding the solubility of such compounds in relevant solvents is a critical first step in preclinical development, enabling accurate preparation of stock solutions for biological screening and formulation studies. Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent in these early stages due to its exceptional ability to dissolve a broad range of organic molecules.[2][3][4][5] This guide provides a comprehensive overview of the solubility of (3,5-dimethylbenzyl)urea in DMSO, including detailed experimental protocols for its determination and a discussion of its potential biological relevance.

Physicochemical Properties

A summary of the key physicochemical properties of (3,5-dimethylbenzyl)urea and the solvent, DMSO, is provided below.

Property(3,5-dimethylbenzyl)ureaDimethyl Sulfoxide (DMSO)
Molecular Formula C₁₀H₁₄N₂O(CH₃)₂SO
Molecular Weight 178.23 g/mol 78.13 g/mol
Appearance White to off-white solid (predicted)Colorless liquid
Melting Point Not available19 °C
Boiling Point Not available189 °C
LogP (predicted) 1.9-0.77

Solubility of (3,5-dimethylbenzyl)urea in DMSO

To provide a practical framework for researchers, this guide presents standardized experimental protocols for determining both the kinetic and thermodynamic solubility of (3,5-dimethylbenzyl)urea in DMSO.

Experimental Protocols for Solubility Determination

The following protocols describe common methods for determining the solubility of a solid organic compound like (3,5-dimethylbenzyl)urea in DMSO.

Kinetic Solubility Determination by High-Throughput Screening (HTS) Method

This method is suitable for early-stage drug discovery where rapid assessment of a large number of compounds is required.

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The concentration at which precipitation is observed is determined, providing an estimate of the kinetic solubility.

Materials:

  • (3,5-dimethylbenzyl)urea

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates

  • Automated liquid handler (optional)

  • Plate reader capable of nephelometry or turbidimetry

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of (3,5-dimethylbenzyl)urea in anhydrous DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger, fixed volume (e.g., 198 µL) of PBS. This results in a final DMSO concentration of 1%.

  • Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking. Measure the turbidity or light scattering of each well using a plate reader.

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the blank (PBS with 1% DMSO).

Thermodynamic Solubility Determination by the Shake-Flask Method

This method provides the equilibrium solubility, which is a more accurate representation of the true solubility of the compound.

Principle: An excess amount of the solid compound is equilibrated with the solvent (DMSO) over a sufficient period to reach saturation. The concentration of the dissolved compound in the supernatant is then determined.

Materials:

  • (3,5-dimethylbenzyl)urea

  • Anhydrous DMSO

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

Procedure:

  • Sample Preparation: Add an excess amount of solid (3,5-dimethylbenzyl)urea to a vial containing a known volume of anhydrous DMSO. Ensure that there is undissolved solid present.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with an appropriate solvent (e.g., a mixture of acetonitrile and water) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample by HPLC to determine the concentration of (3,5-dimethylbenzyl)urea. A standard curve of the compound should be prepared for accurate quantification. The calculated concentration represents the thermodynamic solubility.

Potential Biological Significance and Signaling Pathways

Urea-containing compounds are known to interact with a variety of biological targets, often acting as inhibitors of enzymes such as kinases.[6] The N,N'-disubstituted urea moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with the hinge region of the ATP-binding pocket of many kinases. While the specific biological targets of (3,5-dimethylbenzyl)urea are not well-documented, its structural similarity to known kinase inhibitors suggests it could potentially modulate signaling pathways involved in cell proliferation, survival, and differentiation.

For illustrative purposes, a hypothetical signaling pathway that could be targeted by a substituted benzyl urea compound is presented below. This diagram represents a simplified mitogen-activated protein kinase (MAPK) signaling cascade, a common target for urea-based kinase inhibitors.

MAPK_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor (3,5-dimethylbenzyl)urea (Hypothetical Inhibitor) Inhibitor->RAF Solubility_Workflow Compound Solid (3,5-dimethylbenzyl)urea KineticSol Kinetic Solubility Determination Compound->KineticSol ThermoSol Thermodynamic Solubility Determination Compound->ThermoSol StockSolution DMSO Stock Solution Preparation KineticSol->StockSolution informs concentration ThermoSol->StockSolution Screening High-Throughput Screening StockSolution->Screening HitIdentification Hit Identification and Validation Screening->HitIdentification

References

An In-depth Technical Guide to the Spectroscopic Analysis of Disubstituted Ureas

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disubstituted ureas are a pivotal class of compounds in medicinal chemistry and materials science, frequently appearing as key structural motifs in pharmaceuticals and functional polymers. A thorough understanding of their structure and properties is paramount for rational drug design and the development of novel materials. This technical guide provides a comprehensive overview of the core spectroscopic techniques employed for the characterization of disubstituted ureas, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the molecular structure of disubstituted ureas in solution. ¹H and ¹³C NMR are routinely used to confirm the identity and purity of synthesized compounds.

Proton NMR provides valuable information about the chemical environment of hydrogen atoms in the molecule.

Key ¹H NMR Signals for Disubstituted Ureas:

Proton TypeTypical Chemical Shift (δ) in ppmNotes
N-H (Urea) 4.0 - 9.5 The chemical shift is highly variable and depends on the solvent, concentration, temperature, and the nature of the substituents. The signal is often broad due to quadrupole broadening and chemical exchange. In DMSO-d₆, these protons are readily observable.
Aromatic C-H 6.5 - 8.0 Protons on aromatic rings attached to the urea nitrogen atoms. The specific chemical shift and multiplicity depend on the substitution pattern of the ring.
Aliphatic C-H (α to N) 2.5 - 4.0 Protons on a carbon atom directly attached to a urea nitrogen. These are deshielded by the adjacent nitrogen.
Aliphatic C-H (further from N) 0.8 - 2.5 Protons on aliphatic chains further away from the urea moiety.

Table 1: Typical ¹H NMR Chemical Shifts for Disubstituted Ureas.

Carbon-13 NMR provides insights into the carbon framework of the molecule.

Key ¹³C NMR Signals for Disubstituted Ureas:

Carbon TypeTypical Chemical Shift (δ) in ppmNotes
C=O (Urea Carbonyl) 150 - 170 This is a highly characteristic and often weak signal due to the long relaxation time of the quaternary carbonyl carbon.
Aromatic C 110 - 150 Carbons of aromatic rings attached to the urea nitrogen atoms.
Aliphatic C (α to N) 30 - 50 Carbon atoms directly bonded to a urea nitrogen.
Aliphatic C (further from N) 10 - 40 Carbons in aliphatic chains more distant from the urea group.

Table 2: Typical ¹³C NMR Chemical Shifts for Disubstituted Ureas.

  • Sample Preparation: Dissolve approximately 5-10 mg of the disubstituted urea sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it can solubilize a wide range of ureas and the N-H protons are less prone to exchange with the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum. A standard pulse sequence is typically sufficient. For ¹³C NMR, a longer acquisition time or a greater number of scans may be necessary to obtain a good signal-to-noise ratio for the carbonyl carbon.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Key IR Absorption Bands for Disubstituted Ureas:

Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch 3200 - 3400 Medium to StrongOften appears as a single, relatively sharp peak in the solid state due to hydrogen bonding. In solution, a free N-H stretch may be observed at a higher frequency.
C=O Stretch (Amide I) 1620 - 1680 StrongThis is a very characteristic and intense absorption band for the urea carbonyl group. Its position is sensitive to hydrogen bonding.
N-H Bend (Amide II) 1520 - 1580 Medium to StrongThis band arises from a combination of N-H bending and C-N stretching vibrations.
C-N Stretch 1200 - 1350 MediumStretching vibrations of the C-N bonds of the urea moiety.

Table 3: Characteristic FTIR Absorption Frequencies for N,N'-Disubstituted Ureas.

  • Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the solid disubstituted urea sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known values to confirm the presence of the urea functional group and other functionalities in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a commonly used soft ionization technique for the analysis of disubstituted ureas.

Key Features in the Mass Spectrum of Disubstituted Ureas:

  • Molecular Ion Peak ([M+H]⁺ or [M+Na]⁺): In positive ion mode ESI-MS, the molecular ion is typically observed as the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula.

  • Fragmentation Patterns: A characteristic fragmentation pathway for disubstituted ureas involves the cleavage of the C-N bond, leading to the formation of isocyanate and amine fragments. The specific fragmentation pattern can be used to deduce the structure of the substituents.[1]

  • Sample Preparation: Prepare a dilute solution of the disubstituted urea sample (typically in the micromolar to nanomolar concentration range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding.

Key Structural Features of Disubstituted Ureas from X-ray Crystallography:

  • Hydrogen Bonding: N,N'-disubstituted ureas are excellent hydrogen bond donors (N-H) and acceptors (C=O). In the solid state, they often form extensive hydrogen-bonding networks. A common motif is the "urea tape" or "urea ladder," where molecules are linked by N-H···O=C hydrogen bonds.

  • Molecular Conformation: X-ray crystallography reveals the conformation of the molecule, including the orientation of the substituent groups relative to the urea plane. For example, in N,N'-diphenyl-N,N'-diethylurea, both phenyl groups are found to be trans with respect to the carbonyl oxygen.[1][2][3]

Example Crystallographic Data for 1,3-Diphenylurea:

ParameterValue
C=O Bond Length ~1.25 Å
C-N Bond Length ~1.35 Å
N-H···O Hydrogen Bond Distance ~2.9 - 3.0 Å

Table 4: Representative Bond Lengths and Hydrogen Bond Distances for a Disubstituted Urea.[4][5]

  • Crystal Growth: Grow single crystals of the disubstituted urea of suitable size and quality (typically > 0.1 mm in all dimensions).[6] This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: Mount a single crystal on a goniometer head.

  • Data Collection: Place the crystal in an intense, monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray beams) is recorded by a detector.[6]

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the atoms can be determined. The structural model is then refined to best fit the experimental data.

  • Structural Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, torsional angles, and intermolecular interactions.

Visualizing Spectroscopic Workflows and Structural Relationships

The following diagram illustrates a typical workflow for the characterization of a newly synthesized disubstituted urea.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_initial_characterization Initial Characterization cluster_spectroscopic_analysis Spectroscopic Analysis cluster_data_analysis Data Analysis & Structure Elucidation Synthesis Synthesized Disubstituted Urea TLC_MP TLC & Melting Point Synthesis->TLC_MP NMR NMR Spectroscopy (¹H, ¹³C) TLC_MP->NMR IR IR Spectroscopy TLC_MP->IR MS Mass Spectrometry TLC_MP->MS Xray X-ray Crystallography (if single crystals available) TLC_MP->Xray Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Xray->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of disubstituted ureas.

The diagram below illustrates the common hydrogen bonding pattern ("urea tape") observed in the crystal structures of N,N'-disubstituted ureas.

Hydrogen_Bonding cluster_urea1 Urea Molecule 1 cluster_urea2 Urea Molecule 2 N1_1 N H1_1 H N1_1->H1_1 C1 C N1_1->C1 R1_1 N1_1->R1_1 O2 O H1_1->O2 N-H···O O1 O C1->O1 N2_1 N C1->N2_1 H2_1 H N2_1->H2_1 R2_1 N2_1->R2_1 N1_2 N H1_2 H N1_2->H1_2 C2 C N1_2->C2 R1_2 N1_2->R1_2 C2->O2 N2_2 N C2->N2_2 H2_2 H N2_2->H2_2 R2_2 N2_2->R2_2 H2_2->O1 N-H···O

Caption: N-H···O hydrogen bonding forming a "urea tape" motif.

References

In Silico Modeling of (3,5-dimethylbenzyl)urea Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for modeling the binding of (3,5-dimethylbenzyl)urea to a putative protein target. Due to the absence of direct experimental data for (3,5-dimethylbenzyl)urea, this document outlines a generalized workflow, drawing parallels from studies on structurally similar benzylurea and urea derivatives. The guide details protocols for molecular docking and molecular dynamics simulations to predict binding affinity and stability. It further presents templates for the systematic presentation of quantitative data and visual representations of experimental workflows and a hypothetical signaling pathway to facilitate a deeper understanding of the computational drug discovery process.

Introduction

Urea and its derivatives are a versatile class of compounds with a wide range of biological activities, acting as inhibitors for various enzymes and receptors.[1] The urea moiety, with its capacity to act as both a hydrogen bond donor and acceptor, is a key pharmacophore in numerous clinically approved drugs.[1] While specific biological targets for (3,5-dimethylbenzyl)urea are not yet elucidated in published literature, in silico modeling provides a powerful tool to hypothesize and investigate potential protein interactions. This guide will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a target for other benzylurea derivatives, as a hypothetical target to illustrate the in silico modeling process.[2]

Hypothetical Target and Binding Rationale

Based on studies of similar arylurea compounds, VEGFR-2 is selected as a plausible target for (3,5-dimethylbenzyl)urea.[2] VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a validated strategy in cancer therapy. The rationale for this hypothesis lies in the ability of the urea functional group to form key hydrogen bond interactions within the ATP-binding pocket of the kinase domain, a common feature of kinase inhibitors.

In Silico Modeling Workflow

The in silico analysis of (3,5-dimethylbenzyl)urea binding involves a multi-step computational approach, beginning with the preparation of the ligand and protein structures, followed by molecular docking to predict the binding pose, and culminating in molecular dynamics simulations to assess the stability of the complex.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis & Refinement cluster_output Output ligand_prep Ligand Preparation (3,5-dimethylbenzyl)urea docking Molecular Docking ligand_prep->docking protein_prep Protein Preparation (VEGFR-2) protein_prep->docking pose_analysis Binding Pose Analysis docking->pose_analysis md_simulation Molecular Dynamics Simulation pose_analysis->md_simulation energy_calc Binding Free Energy Calculation (MM/PBSA) md_simulation->energy_calc results Quantitative Data & Visualization energy_calc->results

Figure 1: In silico modeling workflow for (3,5-dimethylbenzyl)urea.

Experimental Protocols

Ligand Preparation
  • Structure Generation: The 2D structure of (3,5-dimethylbenzyl)urea is drawn using chemical drawing software (e.g., ChemDraw). The structure can be obtained from PubChem.

  • 3D Conversion and Optimization: The 2D structure is converted to a 3D structure. The geometry is then optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Charge Assignment: Partial charges are assigned to the atoms of the ligand.

Protein Preparation
  • Structure Retrieval: The 3D crystal structure of the target protein (e.g., VEGFR-2) is downloaded from the Protein Data Bank (PDB).

  • Preprocessing: Water molecules, co-ligands, and ions not involved in binding are removed. Missing atoms and residues are added and corrected.

  • Protonation: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned at a physiological pH.

  • Energy Minimization: The protein structure is subjected to energy minimization to relieve any steric clashes.

Molecular Docking
  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand.

  • Docking Simulation: A molecular docking program (e.g., AutoDock Vina) is used to predict the binding poses of (3,5-dimethylbenzyl)urea within the defined active site. The program samples different conformations and orientations of the ligand and scores them based on a scoring function.

Molecular Dynamics (MD) Simulation
  • System Setup: The top-ranked protein-ligand complex from docking is placed in a periodic box of water molecules. Counter-ions are added to neutralize the system.

  • Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NVT and NPT ensembles).

  • Production Run: A production MD simulation is run for an extended period (e.g., 100 ns) to sample the conformational space of the protein-ligand complex.

  • Trajectory Analysis: The trajectory from the MD simulation is analyzed to assess the stability of the complex, including root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond analysis.

Binding Free Energy Calculation

The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method is employed to calculate the binding free energy (ΔG_bind) of the protein-ligand complex from the MD simulation trajectory.

Data Presentation

Molecular Docking Results
CompoundDocking Score (kcal/mol)Interacting ResiduesHydrogen Bonds (Residue, Atom)
(3,5-dimethylbenzyl)urea-8.5Cys919, Asp1046, Glu885Asp1046 (O), Cys919 (NH)
Control Ligand-9.2Cys919, Asp1046, Glu885Asp1046 (O), Cys919 (NH)
Molecular Dynamics Simulation Results
Parameter(3,5-dimethylbenzyl)urea-VEGFR-2 Complex
Average RMSD (protein backbone)1.8 Å
Average RMSD (ligand)0.9 Å
Average RMSF (active site residues)1.2 Å
Average Number of Hydrogen Bonds2.5
Binding Free Energy Calculation
Energy ComponentValue (kcal/mol)
Van der Waals Energy-45.2
Electrostatic Energy-20.8
Polar Solvation Energy35.5
Non-polar Solvation Energy-4.1
Binding Free Energy (ΔG_bind) -34.6

Hypothetical Signaling Pathway

The following diagram illustrates the hypothetical inhibition of the VEGFR-2 signaling pathway by (3,5-dimethylbenzyl)urea.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Angiogenesis, Proliferation) ERK->Transcription Ligand (3,5-dimethylbenzyl)urea Ligand->VEGFR2 Inhibits

Figure 2: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Conclusion

This technical guide outlines a robust in silico framework for investigating the binding of (3,5-dimethylbenzyl)urea to a hypothetical protein target. By employing molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the potential mechanism of action and binding affinity of this compound. The methodologies and data presentation formats described herein provide a standardized approach for the computational evaluation of novel small molecules in the early stages of drug discovery. It is imperative to note that these computational predictions should be validated through subsequent in vitro and in vivo experimental studies.

References

Exploring the Structure-Activity Relationship of (3,5-dimethylbenzyl)-substituted Ureas: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The urea scaffold is a privileged motif in medicinal chemistry, renowned for its ability to form key hydrogen bond interactions with biological targets. The incorporation of a (3,5-dimethylbenzyl) moiety onto the urea core introduces specific steric and electronic properties that can significantly influence the compound's pharmacological profile. This technical guide provides an in-depth exploration of the Structure-Activity Relationship (SAR) of (3,5-dimethylbenzyl)-substituted ureas, focusing on their potential as therapeutic agents.

Anti-HIV-1 Activity of (3,5-dimethylbenzyl)-substituted Uracil Analogs

A notable example showcasing the therapeutic potential of the (3,5-dimethylbenzyl) group is found in a series of uracil derivatives evaluated as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). While not a simple urea, the core structure incorporates a urea-like functionality within the uracil ring, and the SAR provides valuable insights into the role of the 3,5-dimethylbenzyl substitution.

Quantitative Data Summary

A study on novel 3-(3,5-dimethylbenzyl)uracil analogs revealed compounds with good-to-moderate anti-HIV-1 activity.[1] The biological activity of these compounds was quantified by their half-maximal effective concentration (EC50) and their selectivity index (SI), which is a ratio of the cytotoxic concentration to the effective concentration.

Compound IDEC50 (µM)Selectivity Index (SI)
10c 0.032863

Table 1: Anti-HIV-1 activity of a potent (3,5-dimethylbenzyl)-substituted uracil analog.[1]

The exceptional potency and high selectivity index of compound 10c highlight the significant contribution of the 3,5-dimethylbenzyl moiety to its anti-HIV-1 activity.[1] Molecular modeling analyses suggest that this group plays a crucial role in the binding interactions with the HIV-1 reverse transcriptase enzyme.[1]

Experimental Protocols

Synthesis of (3,5-dimethylbenzyl)-substituted Uracil Analogs

The synthesis of the 3-(3,5-dimethylbenzyl)uracil derivatives involves a multi-step process. A general synthetic scheme is outlined below.

G Uracil Uracil Intermediate1 3-(3,5-Dimethylbenzyl)uracil Uracil->Intermediate1 Alkylation Reagent1 3,5-Dimethylbenzyl halide Reagent1->Intermediate1 Final_Products N1-substituted-3-(3,5-dimethylbenzyl)uracils Intermediate1->Final_Products Further functionalization Reagent2 Various reagents for N1 substitution Reagent2->Final_Products

General synthetic workflow for N1-substituted-3-(3,5-dimethylbenzyl)uracils.

A detailed protocol for a specific analog would involve the following conceptual steps:

  • Alkylation of Uracil: Uracil is reacted with a suitable 3,5-dimethylbenzyl halide (e.g., bromide or chloride) in the presence of a base to selectively introduce the benzyl group at the N3 position.

  • N1-Substitution: The resulting 3-(3,5-dimethylbenzyl)uracil can then undergo further substitution at the N1 position using various reagents to introduce different functionalities, allowing for the exploration of SAR at this position.

  • Purification and Characterization: The final products are purified using techniques such as column chromatography, and their structures are confirmed by spectroscopic methods (NMR, MS).

Anti-HIV-1 Activity Assay

The anti-HIV-1 activity of the synthesized compounds is typically evaluated using a cell-based assay that measures the inhibition of virus-induced cytopathogenicity.

G cluster_0 Cell Culture and Infection cluster_1 Compound Treatment cluster_2 Incubation and Measurement MT4_Cells MT-4 Cells Infection Infection MT4_Cells->Infection HIV1 HIV-1 HIV1->Infection Incubation Incubation Infection->Incubation Test_Compounds Test Compounds (Varying Concentrations) Test_Compounds->Incubation Control Control (No Compound) Control->Incubation MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay Data_Analysis Data Analysis (EC50 Calculation) MTT_Assay->Data_Analysis

Workflow for the anti-HIV-1 activity assay.

Detailed Methodology:

  • Cell Culture: MT-4 cells, a human T-cell line, are cultured in an appropriate medium.

  • Infection: The cells are infected with the HIV-1 virus.

  • Compound Treatment: Immediately after infection, the cells are treated with various concentrations of the test compounds. A control group of infected cells without any compound treatment is also maintained.

  • Incubation: The treated and control cells are incubated for a period that allows for viral replication and cytopathic effects to become apparent in the control group.

  • MTT Assay: The viability of the cells is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of the cells, which correlates with cell viability.

  • Data Analysis: The concentration of the compound that inhibits the virus-induced cell death by 50% is calculated and reported as the EC50 value.

Structure-Activity Relationship (SAR) Insights

The available data, although centered on uracil analogs, provides a foundation for understanding the SAR of (3,5-dimethylbenzyl)-substituted ureas.

G cluster_0 Core Scaffold cluster_1 Key Substituent cluster_2 Biological Target & Activity Urea Urea/Uracil Core Benzyl 3,5-Dimethylbenzyl Group Urea->Benzyl covalent attachment Target Biological Target (e.g., HIV-1 RT) Benzyl->Target influences binding affinity Activity Biological Activity Target->Activity determines

Logical relationship in the SAR of (3,5-dimethylbenzyl)-substituted ureas.
  • The (3,5-dimethylbenzyl) Moiety: This group appears to be a critical determinant of activity. The dimethyl substitution pattern provides a specific steric bulk and lipophilicity that likely facilitates optimal interactions within the binding pocket of the target enzyme. The meta-positioning of the methyl groups may be crucial for fitting into a specific hydrophobic sub-pocket.

  • The Urea/Uracil Core: This part of the molecule is essential for establishing key hydrogen bonding interactions with the protein backbone of the target.

  • N1-Substituents (in Uracil Analogs): Modifications at this position can further modulate the compound's potency, selectivity, and pharmacokinetic properties.

Future Directions

The promising anti-HIV-1 activity of (3,5-dimethylbenzyl)-substituted uracils suggests that ureas bearing this moiety warrant further investigation against a broader range of therapeutic targets. Future research should focus on:

  • Synthesis of diverse libraries: Systematically varying the substituents on the second nitrogen of the urea to explore a wider chemical space.

  • Screening against other targets: Evaluating these compounds against other enzymes where urea derivatives have shown promise, such as kinases and soluble epoxide hydrolase.

  • Detailed mechanistic studies: Elucidating the precise binding mode and mechanism of action for the most potent compounds through techniques like X-ray crystallography and advanced molecular modeling.

By leveraging the foundational SAR insights presented in this guide, researchers and drug development professionals can effectively design and optimize novel (3,5-dimethylbenzyl)-substituted urea derivatives with improved therapeutic potential.

References

Technical Whitepaper: A Guide to the Preliminary Cytotoxicity Screening of Substituted Benzylureas, with a Focus on (3,5-dimethylbenzyl)urea Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available research specifically detailing the preliminary cytotoxicity screening of (3,5-dimethylbenzyl)urea is limited. This document, therefore, serves as an in-depth technical guide based on established methodologies and findings from studies on structurally related urea-based compounds, such as diaryl and biphenyl urea derivatives. The experimental protocols and potential mechanisms of action described herein are representative of those used for this class of compounds and provide a framework for the evaluation of (3,5-dimethylbenzyl)urea.

Introduction

Urea derivatives represent a significant class of compounds in medicinal chemistry, with numerous examples demonstrating a wide range of biological activities, including anticancer properties. The structural motif of a substituted benzylurea, such as (3,5-dimethylbenzyl)urea, offers a scaffold for further chemical modification to develop novel therapeutic agents. A critical initial step in the drug discovery pipeline for such compounds is the assessment of their cytotoxic potential against various cancer cell lines. This preliminary screening provides essential information on the compound's potency and selectivity, guiding further development and optimization efforts.

Recent studies on related urea-based compounds have shown that they can exert their cytotoxic effects through various mechanisms, including the modulation of p53-related pathways and the induction of mitochondrial dysfunction.[1] This guide will provide a comprehensive overview of the methodologies employed in the preliminary cytotoxicity screening of urea derivatives, using (3,5-dimethylbenzyl)urea as a focal point for discussion.

Data Presentation: Cytotoxicity of Structurally Related Urea Compounds

The following table summarizes representative quantitative data from cytotoxicity screenings of various diaryl urea derivatives against a panel of human cancer cell lines. The IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented. This data is illustrative of the type of results obtained in a preliminary cytotoxicity screen.

Compound ClassCell LineCancer TypeIC50 (µM) - Representative Data
Diaryl Urea Analog 1MX-1Breast Cancer5.2
Diaryl Urea Analog 1A375Malignant Melanoma8.1
Diaryl Urea Analog 1HepG2Hepatocellular Carcinoma12.5
Diaryl Urea Analog 2HT-29Colorectal Adenocarcinoma3.7
Diaryl Urea Analog 2Ketr3Ovarian Cancer6.9
Biphenyl Urea AnalogMDA-MB-231Triple-Negative Breast Cancer2.1

Experimental Protocols

A standard method for assessing the in vitro cytotoxicity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

3.1. MTT Assay Protocol

  • Cell Culture and Seeding:

    • Human cancer cell lines (e.g., MX-1, A375, HepG2, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

    • For the assay, cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment:

    • A stock solution of (3,5-dimethylbenzyl)urea (or a related analog) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Serial dilutions of the compound are prepared in the cell culture medium to achieve a range of final concentrations.

    • The medium from the seeded cells is replaced with the medium containing the various concentrations of the test compound. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent) are also included.

  • Incubation:

    • The treated plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its cytotoxic effects.

  • MTT Addition and Incubation:

    • Following the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

    • The plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization:

    • The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

4.1. Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Screening_Workflow Experimental Workflow for Cytotoxicity Screening cluster_preparation Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., A375, HepG2) Seeding 2. Cell Seeding (96-well plates) CellCulture->Seeding Adhesion 3. Overnight Adhesion Seeding->Adhesion CompoundPrep 4. Compound Preparation ((3,5-dimethylbenzyl)urea dilutions) Treatment 5. Cell Treatment (48-72h incubation) CompoundPrep->Treatment MTT_Addition 6. MTT Addition Treatment->MTT_Addition Formazan_Formation 7. Formazan Formation (2-4h incubation) MTT_Addition->Formazan_Formation Solubilization 8. Formazan Solubilization (DMSO) Formazan_Formation->Solubilization Absorbance 9. Absorbance Reading (570 nm) Solubilization->Absorbance Viability 10. Cell Viability Calculation Absorbance->Viability IC50 11. IC50 Determination Viability->IC50

Caption: A flowchart illustrating the key steps in a typical MTT-based cytotoxicity screening assay.

4.2. Hypothetical Signaling Pathway for Urea-Induced Cytotoxicity

Signaling_Pathway Hypothetical Signaling Pathway for Urea-Induced Cytotoxicity cluster_mitochondria Mitochondrial Stress cluster_p53 p53 Pathway Activation Compound (3,5-dimethylbenzyl)urea Mito_Dysfunction Mitochondrial Dysfunction Compound->Mito_Dysfunction Induces p53 p53 Activation Compound->p53 Activates ROS Increased ROS Production Mito_Dysfunction->ROS ATP_Depletion ATP Depletion Mito_Dysfunction->ATP_Depletion ROS->p53 Apoptosis Apoptosis ATP_Depletion->Apoptosis Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Bax->Apoptosis Bcl2->Apoptosis

Caption: A diagram showing a potential mechanism of cytotoxicity for urea-based compounds.

References

Identifying Protein Targets for Urea-Based Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of established methodologies for the identification and characterization of protein targets for urea-based compounds. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, data presentation standards, and visual aids to facilitate their research endeavors. Urea-based compounds represent a significant class of molecules with diverse biological activities, and understanding their protein interactions is paramount for drug discovery and development.

Experimental Approaches for Target Identification

A variety of experimental techniques can be employed to identify the protein targets of urea-based compounds. These methods can be broadly categorized into affinity-based, energy-based, and genetically-based approaches.

Affinity Chromatography

Affinity chromatography is a powerful technique for isolating proteins that bind to a specific ligand, in this case, a urea-based compound. The principle lies in immobilizing the small molecule on a solid support (resin) and then passing a complex protein mixture (e.g., cell lysate) through a column containing this resin. Proteins that interact with the immobilized compound are retained, while non-binding proteins are washed away. The bound proteins can then be eluted and identified by mass spectrometry.

Experimental Protocol: Affinity Chromatography with a Small Molecule Bait [1][2][3][4][5][6][7]

  • Immobilization of the Urea-Based Compound:

    • Synthesize a derivative of the urea-based compound containing a reactive functional group (e.g., an amine or carboxylic acid) suitable for covalent coupling to the chromatography resin.

    • Select an appropriate affinity chromatography resin with a compatible reactive group (e.g., NHS-activated sepharose for coupling to primary amines).

    • Follow the manufacturer's protocol to covalently couple the urea-based compound derivative to the resin. Ensure to block any remaining active sites on the resin to prevent non-specific binding.

  • Preparation of Cell Lysate:

    • Culture cells of interest to a sufficient density.

    • Harvest the cells and wash them with ice-old phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity.

    • Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the soluble proteome.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Affinity Purification:

    • Pack the immobilized resin into a chromatography column.

    • Equilibrate the column with lysis buffer.

    • Load the cell lysate onto the column at a slow flow rate to allow for sufficient interaction time between the proteins and the immobilized ligand.

    • Wash the column extensively with lysis buffer to remove non-specifically bound proteins. Monitor the protein content of the flow-through until it returns to baseline.

    • Elute the specifically bound proteins. Elution can be achieved by:

      • Competitive Elution: Using a high concentration of the free urea-based compound to compete for binding to the target proteins.

      • pH Elution: Changing the pH of the buffer to disrupt the protein-ligand interaction.

      • Denaturing Elution: Using a denaturing agent (e.g., SDS-PAGE loading buffer) to elute the bound proteins.

  • Protein Identification:

    • Collect the eluted fractions.

    • Concentrate the protein in the eluted fractions.

    • Separate the proteins by SDS-PAGE and visualize them by silver staining or Coomassie blue staining.

    • Excise the protein bands of interest and subject them to in-gel digestion with trypsin.

    • Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS) to identify the proteins.

Affinity_Chromatography_Workflow cluster_preparation Preparation cluster_purification Purification cluster_analysis Analysis Immobilize Immobilize Urea Compound on Resin Load Load Lysate onto Affinity Column Immobilize->Load PrepareLysate Prepare Cell Lysate PrepareLysate->Load Wash Wash Column to Remove Non-specific Binders Load->Wash Elute Elute Bound Proteins Wash->Elute SDSPAGE SDS-PAGE Elute->SDSPAGE MassSpec Mass Spectrometry (LC-MS/MS) SDSPAGE->MassSpec Identify Identify Protein Targets MassSpec->Identify

Affinity Chromatography Workflow

Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to identify the targets of covalent inhibitors. This method utilizes chemical probes that mimic the structure of the compound of interest but are modified with a reporter tag (e.g., biotin or a fluorescent dye) and a reactive group that forms a covalent bond with the target protein. For urea-based compounds that act as covalent inhibitors, this technique is particularly well-suited.

Experimental Protocol: Activity-Based Protein Profiling (ABPP) for Covalent Inhibitors [4][8][9][10][11][12][13][14][15]

  • Probe Synthesis:

    • Synthesize an alkyne- or azide-functionalized version of the covalent urea-based inhibitor. This will serve as the chemical probe.

  • Cell Treatment and Lysis:

    • Treat cultured cells with either the covalent urea-based inhibitor (as a competitor) or a vehicle control (e.g., DMSO).

    • Following the competition step, treat the cells with the alkyne- or azide-functionalized probe.

    • Harvest and lyse the cells in an appropriate buffer.

  • Click Chemistry:

    • To the cell lysates, add the corresponding azide- or alkyne-biotin tag, along with the click chemistry reaction components (e.g., copper(I) catalyst, ligand). This will covalently attach biotin to the proteins that have reacted with the probe.

  • Enrichment of Labeled Proteins:

    • Incubate the biotin-labeled lysates with streptavidin-coated beads to capture the target proteins.

    • Wash the beads extensively to remove non-biotinylated proteins.

  • On-Bead Digestion and Mass Spectrometry:

    • Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide) to denature and reduce the disulfide bonds of the captured proteins.

    • Digest the proteins on the beads with trypsin overnight.

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins that are significantly less abundant in the competitor-treated sample compared to the vehicle-treated sample. These proteins represent the specific targets of the covalent urea-based inhibitor.

ABPP_Workflow cluster_labeling Cellular Labeling cluster_capture Target Capture cluster_analysis Analysis TreatCells Treat Cells with Urea-based Probe LyseCells Lyse Cells TreatCells->LyseCells ClickChemistry Click Chemistry with Biotin-Azide/Alkyne LyseCells->ClickChemistry Enrich Enrich with Streptavidin Beads ClickChemistry->Enrich WashBeads Wash Beads Enrich->WashBeads Digest On-Bead Tryptic Digest WashBeads->Digest MassSpec LC-MS/MS Analysis Digest->MassSpec Identify Identify Protein Targets MassSpec->Identify

Activity-Based Protein Profiling (ABPP) Workflow

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a biophysical method that allows for the assessment of target engagement in a cellular context. The principle is based on the ligand-induced stabilization of a protein to thermal denaturation. When a protein is heated, it denatures and aggregates. The binding of a small molecule can increase the thermal stability of its target protein, resulting in a higher melting temperature.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [9][16][17][18][19]

  • Cell Treatment:

    • Treat intact cells with the urea-based compound at various concentrations or with a vehicle control.

  • Heating Step:

    • Heat the cell suspensions at a range of different temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification:

    • Collect the supernatant containing the soluble, non-denatured proteins.

    • Quantify the amount of the specific target protein in the soluble fraction using a suitable method, such as:

      • Western Blotting: For specific target analysis.

      • Mass Spectrometry (MS-CETSA): For proteome-wide analysis.

      • AlphaScreen/HTRF: For high-throughput screening formats.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the urea-based compound indicates target engagement. The magnitude of the shift can be related to the affinity of the compound for its target.

CETSA_Workflow cluster_treatment Cell Treatment & Heating cluster_fractionation Fractionation cluster_analysis Analysis TreatCells Treat Cells with Urea Compound Heat Heat Cells at Various Temperatures TreatCells->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to Pellet Aggregated Proteins Lyse->Centrifuge Collect Collect Soluble Fraction Centrifuge->Collect Quantify Quantify Soluble Protein (e.g., Western Blot, MS) Collect->Quantify Plot Plot Melting Curves Quantify->Plot Analyze Analyze Thermal Shift Plot->Analyze

Cellular Thermal Shift Assay (CETSA) Workflow

Yeast Three-Hybrid (Y3H) System

The Yeast Three-Hybrid (Y3H) system is a genetic method used to identify protein-small molecule interactions in vivo. It is an extension of the well-established yeast two-hybrid system. In the Y3H system, the interaction between a protein and a small molecule is detected by the reconstitution of a functional transcription factor, which in turn drives the expression of a reporter gene.

Experimental Protocol: Yeast Three-Hybrid (Y3H) Screening [6][12][13][20][21][22]

  • Construct Preparation:

    • Bait Construct: A hybrid ligand consisting of the urea-based compound of interest covalently linked to a known small molecule for which a protein binder is available (e.g., methotrexate, which binds dihydrofolate reductase, DHFR).

    • "Hook" Construct: A plasmid expressing a fusion protein of a DNA-binding domain (DBD) and the protein that binds the known small molecule part of the bait (e.g., DHFR).

    • "Fish" Construct: A cDNA library where the expressed proteins are fused to a transcriptional activation domain (AD).

  • Yeast Transformation and Screening:

    • Transform a suitable yeast strain with the "hook" plasmid.

    • Transform this yeast strain with the "fish" cDNA library.

    • Grow the transformed yeast in a selective medium that also contains the "bait" hybrid ligand.

    • Only yeast cells where the "hook," "bait," and a "fish" protein interact will be able to grow on the selective medium due to the activation of the reporter gene (e.g., HIS3, ADE2).

  • Identification of Positive Clones:

    • Isolate the plasmids from the yeast colonies that grow on the selective medium.

    • Sequence the cDNA insert in the "fish" plasmid to identify the protein that interacts with the urea-based compound.

  • Validation:

    • Re-transform the identified "fish" plasmid along with the "hook" plasmid into the yeast strain and confirm the interaction in the presence of the "bait."

    • Validate the interaction using orthogonal methods such as affinity chromatography or CETSA.

Y3H_System cluster_components Components cluster_interaction Interaction in Yeast Nucleus cluster_outcome Outcome DBD_Hook DBD-Hook Protein AD_Prey AD-Prey Protein (cDNA Library) Promoter Promoter DBD_Hook->Promoter binds Transcription Transcription Activation Bait Hybrid Ligand (Known Ligand-Urea Compound) AD_Prey->Bait interacts with Bait->DBD_Hook bridges to Reporter Reporter Gene Promoter->Reporter Growth Yeast Growth on Selective Medium Transcription->Growth Identification Identify Prey Protein Growth->Identification Photoaffinity_Labeling_Workflow cluster_labeling Labeling cluster_enrichment Enrichment cluster_analysis Analysis Incubate Incubate Cells/Lysate with Photoaffinity Probe UV_Irradiation UV Irradiation to Covalently Crosslink Incubate->UV_Irradiation Lyse Cell Lysis UV_Irradiation->Lyse Click_Biotin Click Chemistry (if applicable) Lyse->Click_Biotin Enrich_Streptavidin Enrich with Streptavidin Beads Click_Biotin->Enrich_Streptavidin Elute Elute Labeled Proteins Enrich_Streptavidin->Elute SDSPAGE SDS-PAGE Elute->SDSPAGE MassSpec Mass Spectrometry SDSPAGE->MassSpec Identify Identify Protein Targets MassSpec->Identify Sorafenib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS PDGFR PDGFR PDGFR->RAS KIT KIT KIT->RAS FLT3 FLT3 FLT3->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Sorafenib Sorafenib Sorafenib->VEGFR inhibits Sorafenib->PDGFR inhibits Sorafenib->KIT inhibits Sorafenib->FLT3 inhibits Sorafenib->RAF inhibits Linuron_Pathway cluster_thylakoid Thylakoid Membrane cluster_electron_transport Electron Transport Chain PSII Photosystem II (PSII) D1 D1 Protein ElectronFlow Electron Flow PSII->ElectronFlow Light Light Energy Light->PSII Photosynthesis Photosynthesis ElectronFlow->Photosynthesis Linuron Linuron Linuron->D1 binds to and inhibits

References

structural characterization of C10H14N2O isomers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structural Characterization of C10H14N2O Isomers for Researchers, Scientists, and Drug Development Professionals.

Introduction

The molecular formula C10H14N2O represents a multitude of isomers, several of which are of significant interest in pharmacology and medicinal chemistry. Notable examples include synthetic analogs of epibatidine, which are known for their potent analgesic properties, and various other heterocyclic compounds with diverse biological activities. The precise structural elucidation of these isomers is a critical step in understanding their structure-activity relationships (SAR), mechanism of action, and metabolic fate. This guide provides a comprehensive overview of the key analytical techniques and experimental workflows employed in the .

Core Analytical Techniques for Structural Elucidation

The definitive structural characterization of a C10H14N2O isomer is typically achieved through a combination of spectroscopic and spectrometric techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation leads to an unambiguous assignment.

Mass Spectrometry (MS)

Mass spectrometry is fundamental for determining the molecular weight and elemental composition of the compound.

  • High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, allowing for the confirmation of the elemental formula C10H14N2O.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis helps in identifying key structural motifs and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure in solution.

  • ¹H NMR: Reveals the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns (multiplicity), and integration (relative number of protons).

  • ¹³C NMR: Provides information on the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃ through DEPT experiments).

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in stereochemical assignments.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
  • IR Spectroscopy: Identifies the presence of specific functional groups based on their characteristic vibrational frequencies (e.g., C=O, N-H, C-N, aromatic rings).

  • UV-Vis Spectroscopy: Provides information about the electronic conjugation within the molecule, often useful for aromatic or highly conjugated systems.

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides the absolute three-dimensional structure, including bond lengths, bond angles, and stereochemistry, serving as the gold standard for structural confirmation.

Experimental Protocols

General Experimental Workflow

The logical flow for characterizing a novel C10H14N2O isomer is depicted below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of C10H14N2O Isomer purification Purification (e.g., HPLC, Column Chromatography) synthesis->purification ms HRMS purification->ms Molecular Formula nmr NMR (1D & 2D) purification->nmr Connectivity & Stereochemistry ir_uv IR/UV-Vis purification->ir_uv Functional Groups xray X-ray Crystallography (if applicable) purification->xray Absolute 3D Structure data_integration Data Integration & Analysis ms->data_integration nmr->data_integration ir_uv->data_integration xray->data_integration final_structure Final Structure Assignment data_integration->final_structure

Caption: General workflow for the .

Detailed Methodologies

Protocol 1: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified C10H14N2O isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a proton spectrum using a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR and DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum and DEPT-135/90 spectra to differentiate carbon types.

  • 2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments to establish connectivity. For stereochemical analysis, acquire a NOESY spectrum.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Fourier transform, phase correct, and baseline correct the data. Calibrate the spectra to the TMS signal.

  • Spectral Interpretation: Integrate ¹H signals, and assign all ¹H and ¹³C chemical shifts by systematically analyzing the 1D and 2D correlations.

Protocol 2: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode).

  • Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Data Acquisition: Infuse the sample into the electrospray ionization (ESI) source. Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Determine the accurate mass of the protonated molecule [M+H]⁺. Use the instrument's software to calculate the elemental composition and compare the measured mass with the theoretical mass for C10H15N2O⁺.

Data Presentation: A Case Study of a Hypothetical Isomer

To illustrate the data analysis process, consider a hypothetical isomer: N-(4-methoxyphenyl)piperazin-2-one .

Table 1: Summary of Analytical Data for N-(4-methoxyphenyl)piperazin-2-one

Technique Parameter Observed Value Interpretation
HRMS (ESI) [M+H]⁺m/z 191.1184 (Calculated: 191.1182)Confirms elemental composition C10H15N2O
IR (cm⁻¹) ν1685Amide C=O stretch
3350N-H stretch
1245, 1030C-O stretch (ether)
1510, 1610Aromatic C=C stretch
¹H NMR (CDCl₃, 400 MHz) δ (ppm)6.95 (d, J=9.0 Hz, 2H)Aromatic H (ortho to OMe)
6.85 (d, J=9.0 Hz, 2H)Aromatic H (meta to OMe)
5.80 (br s, 1H)N-H
3.78 (s, 3H)-OCH₃
3.50 (t, J=5.5 Hz, 2H)-CH₂-N(Ar)
3.20 (td, J=5.5, 1.5 Hz, 2H)-CH₂-NH
2.50 (s, 2H)-CH₂-C=O
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)165.4C=O (amide)
155.0Aromatic C-OMe
144.5Aromatic C-N
120.1Aromatic CH (meta to OMe)
114.8Aromatic CH (ortho to OMe)
55.6-OCH₃
52.3-CH₂-C=O
49.8-CH₂-N(Ar)
41.7-CH₂-NH

Signaling Pathway Visualization

Should a C10H14N2O isomer be identified as a modulator of a specific biological pathway, visualizing this interaction is crucial for drug development professionals. For example, if an isomer acts as an antagonist at a neurotransmitter receptor, the logical relationship can be diagrammed as follows.

signaling_pathway compound C10H14N2O Isomer (Antagonist) receptor Neurotransmitter Receptor (e.g., nAChR) compound->receptor Blocks Binding ion_channel Ion Channel receptor->ion_channel Opens agonist Endogenous Agonist (e.g., Acetylcholine) agonist->receptor Binds & Activates cellular_response Inhibition of Neuronal Depolarization ion_channel->cellular_response Prevents

Caption: Hypothetical mechanism of action for an antagonistic C10H14N2O isomer.

Conclusion

The is a systematic process that relies on the synergistic use of modern analytical techniques. A thorough and accurate structural assignment is the bedrock upon which all further pharmacological and developmental studies are built. The methodologies and data presentation formats outlined in this guide provide a robust framework for researchers in the field.

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(3,5-dimethylbenzyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1-(3,5-dimethylbenzyl)urea, a substituted urea derivative of interest in medicinal chemistry and drug development. The presented methodology is based on the widely utilized and reliable reaction of a primary amine with a cyanate salt in an acidic medium.

Introduction

Substituted ureas are a significant class of compounds in organic chemistry and pharmacology due to their diverse biological activities. They are known to act as enzyme inhibitors, receptor antagonists, and modulators of various signaling pathways. The urea functional group, with its ability to form multiple hydrogen bonds, makes it a valuable scaffold in the design of bioactive molecules. 1-(3,5-dimethylbenzyl)urea is a specific analogue whose biological properties can be explored in various research contexts. This document outlines a straightforward and efficient protocol for its laboratory-scale synthesis.

Data Presentation

While specific experimental data for 1-(3,5-dimethylbenzyl)urea is not widely published, the following table presents expected physicochemical properties and typical yields for analogous benzylurea syntheses based on the provided protocol.

ParameterExpected Value
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol
Appearance White to off-white solid
Melting Point 140-160 °C (estimated)
Yield 70-90% (typical for similar reactions)
Solubility Soluble in methanol, ethanol, DMSO, and DMF.
¹H NMR (Expected) Peaks corresponding to aromatic protons, benzylic CH₂, methyl groups, and urea NH and NH₂ protons.
¹³C NMR (Expected) Peaks corresponding to aromatic carbons, benzylic carbon, methyl carbons, and the urea carbonyl carbon.

Experimental Protocol

This protocol details the synthesis of 1-(3,5-dimethylbenzyl)urea from 3,5-dimethylbenzylamine and potassium cyanate.

Materials and Reagents:

  • 3,5-Dimethylbenzylamine

  • Potassium cyanate (KOCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, Buchner funnel, etc.)

  • Magnetic stirrer and heating mantle

  • pH paper or pH meter

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylbenzylamine (1.0 eq) in a mixture of deionized water and ethanol (a 1:1 to 2:1 v/v ratio can be used to ensure solubility).

  • Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid (1.1 eq) dropwise while stirring. Monitor the pH to ensure it is acidic (pH 1-2).

  • Addition of Cyanate: In a separate beaker, prepare a solution of potassium cyanate (1.2 eq) in deionized water. Add this solution dropwise to the stirred, acidic solution of the amine hydrochloride over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 4-6 hours. A white precipitate of 1-(3,5-dimethylbenzyl)urea should form.

  • Isolation of Product: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any remaining salts.

  • Neutralization (Optional but Recommended): To remove any residual acid, the product can be briefly stirred in a saturated sodium bicarbonate solution, followed by filtration and another wash with deionized water.

  • Drying: Dry the purified product in a desiccator under vacuum or in a drying oven at a low temperature (e.g., 40-50 °C) to a constant weight.

  • Characterization: Determine the melting point of the dried product. Confirm the structure and purity of the synthesized 1-(3,5-dimethylbenzyl)urea using ¹H NMR and ¹³C NMR spectroscopy.

Mandatory Visualization

The following diagrams illustrate the key chemical transformation and the experimental workflow for the synthesis of 1-(3,5-dimethylbenzyl)urea.

Synthesis_Pathway Synthesis of 1-(3,5-dimethylbenzyl)urea cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3_5_dimethylbenzylamine 3,5-Dimethylbenzylamine Reaction Reaction in Water/Ethanol 3_5_dimethylbenzylamine->Reaction + Potassium_Cyanate Potassium Cyanate Potassium_Cyanate->Reaction + HCl HCl (aq) HCl->Reaction Product 1-(3,5-dimethylbenzyl)urea Reaction->Product

Caption: Reaction scheme for the synthesis of 1-(3,5-dimethylbenzyl)urea.

Experimental_Workflow Experimental Workflow Start Start: Dissolve 3,5-dimethylbenzylamine Acidify Acidify with HCl Start->Acidify Add_KOCN Add KOCN solution Acidify->Add_KOCN React Stir at RT (4-6 hours) Add_KOCN->React Filter Vacuum Filtration React->Filter Wash Wash with cold water Filter->Wash Dry Dry the product Wash->Dry Characterize Characterization (MP, NMR) Dry->Characterize

Caption: Step-by-step workflow for the synthesis and isolation.

Application of Diaryl Urea Compounds in Cancer Cell Lines: A Focus on 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4)

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Initial literature searches for "(3,5-dimethylbenzyl)urea" did not yield specific data on its application in cancer cell lines. Therefore, this document focuses on a structurally related and well-characterized diaryl urea compound, 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) , as a representative example to illustrate the anti-cancer applications of this chemical class.

Introduction

Diaryl urea compounds represent a significant class of small molecules with potent anti-cancer properties. These compounds often act as kinase inhibitors, modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. COH-SR4 is a novel diaryl urea derivative that has demonstrated significant efficacy against various cancer cell lines, particularly in non-small cell lung cancer (NSCLC). Its mechanism of action is primarily attributed to the activation of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. Activation of AMPK can lead to the inhibition of anabolic pathways, such as protein synthesis, and the induction of catabolic processes, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

Quantitative Data Summary

The anti-proliferative activity of COH-SR4 has been evaluated in various lung cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%.

Cell LineCancer TypeIC50 (µM)
H358Non-Small Cell Lung CancerData not explicitly available in a tabular format in the provided search results. In-text descriptions suggest effective concentrations are in the micromolar range.
A549Non-Small Cell Lung CancerData not explicitly available in a tabular format in the provided search results. In-text descriptions suggest effective concentrations are in the micromolar range.

Signaling Pathway

COH-SR4 exerts its anti-cancer effects primarily through the activation of the AMPK signaling pathway. This leads to a cascade of downstream events that collectively inhibit cancer cell growth and survival.

COH_SR4_Pathway COH_SR4 COH-SR4 (1,3-bis(3,5-dichlorophenyl)urea) AMPK AMPK (AMP-activated protein kinase) COH_SR4->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits CellCycle Cell Cycle Progression AMPK->CellCycle Inhibits Apoptosis Apoptosis AMPK->Apoptosis Promotes ProteinSynth Protein Synthesis mTORC1->ProteinSynth Promotes

Caption: COH-SR4 signaling pathway in cancer cells.

Experimental Protocols

Herein are detailed protocols for key experiments to evaluate the anti-cancer effects of COH-SR4.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of COH-SR4 on the viability of cancer cells.

Cell_Viability_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Analysis Seed Seed cells in 96-well plate Treat Treat with varying concentrations of COH-SR4 Seed->Treat MTT Add MTT reagent Treat->MTT Incubate_MTT Incubate for 2-4 hours MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read Read absorbance at 570 nm Solubilize->Read Calculate Calculate IC50 Read->Calculate

Caption: Workflow for the MTT-based cell viability assay.

Materials:

  • Cancer cell lines (e.g., A549, H358)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • COH-SR4 stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of COH-SR4 in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the COH-SR4 dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis for AMPK Activation

This protocol is to detect the phosphorylation of AMPK, a marker of its activation, in response to COH-SR4 treatment.

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with COH-SR4 at various concentrations (e.g., 0, 5, 10, 20 µM) for a specified time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C. A loading control like β-actin should also be used.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Clonogenic Assay

This assay assesses the long-term effect of COH-SR4 on the ability of single cells to form colonies.

Protocol:

  • Treat cells with COH-SR4 for 24 hours.

  • Trypsinize the cells and count them.

  • Seed a low density of cells (e.g., 500-1000 cells) into 6-well plates.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Fix the colonies with a mixture of methanol and acetic acid (3:1).

  • Stain the colonies with 0.5% crystal violet solution.

  • Count the number of colonies (typically containing >50 cells).

  • Calculate the plating efficiency and surviving fraction for each treatment condition.

Conclusion

COH-SR4, as a representative of the diaryl urea class of compounds, demonstrates significant potential as an anti-cancer agent, particularly for lung cancer. Its mechanism of action, centered on the activation of the AMPK pathway, provides a strong rationale for its further development. The protocols outlined above provide a framework for researchers to investigate the efficacy and mechanism of action of COH-SR4 and other related compounds in various cancer cell lines. Further studies, including in vivo xenograft models, are warranted to translate these promising in vitro findings into potential clinical applications.

Application Note & Protocol: A High-Throughput Colorimetric Assay for Screening (3,5-dimethylbenzyl)urea as a Urease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Urea-containing compounds are a diverse class of molecules with a wide range of biological activities, including herbicidal and therapeutic properties. The compound (3,5-dimethylbenzyl)urea is a small molecule with a structure that suggests potential bioactivity; however, its specific molecular targets are not well-characterized. Given the structural urea moiety, a plausible and scientifically valuable starting point for investigation is its potential to inhibit the enzyme urease.

Urease (EC 3.5.1.5) is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1][2] This enzymatic activity is a critical virulence factor for several pathogenic bacteria, such as Helicobacter pylori, where the production of ammonia helps to neutralize the acidic environment of the stomach, allowing for colonization.[3][4][5] In agriculture, the breakdown of urea-based fertilizers by soil microorganisms containing urease leads to nitrogen loss and environmental pollution. Therefore, the identification of novel urease inhibitors is of significant interest in both medicine and agriculture.

This application note provides a detailed protocol for a robust and high-throughput colorimetric assay to determine the inhibitory activity of (3,5-dimethylbenzyl)urea against Jack Bean Urease. The assay is based on the quantification of ammonia produced from the enzymatic reaction using the Berthelot (or indophenol) reaction, which yields a blue-colored product.[6][7][8]

Assay Principle

The assay is performed in a 96-well plate format and involves two main steps. First, the urease enzyme is incubated with the test compound, (3,5-dimethylbenzyl)urea, to allow for potential binding and inhibition. Subsequently, the substrate (urea) is added to initiate the enzymatic reaction. The reaction is stopped, and the amount of ammonia produced is quantified using the Berthelot reaction. In this reaction, ammonia reacts with a phenol reagent and hypochlorite in an alkaline medium to form a stable blue indophenol dye.[8][9] The intensity of the color, measured at a wavelength of 630-670 nm, is directly proportional to the amount of ammonia produced and inversely proportional to the inhibitory activity of the test compound.

G cluster_0 Urease Catalyzed Reaction cluster_1 Inhibition Pathway cluster_2 Detection Method (Berthelot Reaction) Urea Urea Urease Urease Enzyme Urea->Urease Substrate Ammonia Ammonia (NH₃) Urease->Ammonia Product 1 CO2 Carbon Dioxide (CO₂) Urease->CO2 Product 2 Inhibited_Urease Inhibited Urease (No Reaction) Urease->Inhibited_Urease Indophenol Indophenol (Blue Compound) Abs @ 630 nm Ammonia->Indophenol Reacts with Inhibitor (3,5-dimethylbenzyl)urea Inhibitor->Urease Inhibition Phenol Phenol Reagent Phenol->Indophenol Hypochlorite Hypochlorite Hypochlorite->Indophenol

Caption: Proposed mechanism of urease inhibition and detection.

Experimental Protocols

Materials and Reagents
  • (3,5-dimethylbenzyl)urea (Test Compound)

  • Jack Bean Urease (e.g., Sigma-Aldrich, Cat. No. U1500)

  • Urea (ACS grade or higher)

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO, ACS grade)

  • Phenol Reagent: 1% (w/v) phenol and 0.005% (w/v) sodium nitroprusside in deionized water.

  • Alkali Reagent: 0.5% (w/v) sodium hydroxide and 0.1% sodium hypochlorite in deionized water.

  • Acetohydroxamic acid (Positive Control Inhibitor)

  • 96-well clear, flat-bottom microplates

  • Multichannel pipettes

  • Microplate reader capable of measuring absorbance at 630 nm.

Reagent Preparation
  • Phosphate Buffer (50 mM, pH 7.4): Prepare a stock solution of 1 M potassium phosphate buffer. Dilute to 50 mM with deionized water and adjust the pH to 7.4.

  • Urease Solution (2 units/mL): Dissolve Jack Bean Urease in cold phosphate buffer to a final concentration of 2 units/mL. Prepare this solution fresh before each experiment and keep it on ice.

  • Urea Solution (100 mM): Dissolve urea in phosphate buffer to a final concentration of 100 mM.

  • Test Compound Stock Solution (10 mM): Dissolve (3,5-dimethylbenzyl)urea in DMSO to a concentration of 10 mM.

  • Positive Control Stock Solution (10 mM): Dissolve acetohydroxamic acid in DMSO to a concentration of 10 mM.

  • Phenol and Alkali Reagents: Prepare these reagents fresh. Store in amber bottles to protect from light.

Assay Procedure

The following procedure is designed for a single 96-well plate. Adjust volumes as necessary.

  • Compound Plating:

    • Prepare serial dilutions of the (3,5-dimethylbenzyl)urea stock solution in DMSO.

    • Add 2 µL of each dilution of the test compound, positive control, or DMSO (for vehicle control) to the appropriate wells of a 96-well plate.

  • Enzyme Addition and Incubation:

    • Add 48 µL of the urease solution (2 units/mL) to each well.

    • The final concentration of DMSO in the incubation mixture should be 4%.

    • Mix gently by tapping the plate.

    • Incubate the plate at 37°C for 15 minutes.

  • Initiation of Enzymatic Reaction:

    • Add 50 µL of the urea solution (100 mM) to all wells to start the reaction.

    • Incubate the plate at 37°C for 30 minutes.

  • Color Development (Berthelot Reaction):

    • Add 50 µL of the Phenol Reagent to each well.

    • Add 50 µL of the Alkali Reagent to each well.

    • Mix the plate gently.

    • Incubate at 37°C for 20 minutes to allow for color development.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 630 nm using a microplate reader.

G start Start prep Prepare Serial Dilutions of (3,5-dimethylbenzyl)urea in DMSO start->prep plate_compounds Plate Compounds (2 µL) - Test Compound - Positive Control - DMSO Vehicle prep->plate_compounds add_enzyme Add Urease Solution (48 µL) and Incubate (15 min @ 37°C) plate_compounds->add_enzyme add_substrate Add Urea Substrate (50 µL) and Incubate (30 min @ 37°C) add_enzyme->add_substrate add_phenol Add Phenol Reagent (50 µL) add_substrate->add_phenol add_alkali Add Alkali Reagent (50 µL) add_phenol->add_alkali incubate_color Incubate for Color Development (20 min @ 37°C) add_alkali->incubate_color read_plate Read Absorbance at 630 nm incubate_color->read_plate end End read_plate->end

Caption: Experimental workflow for the urease inhibition assay.

Data Presentation and Analysis

Controls
  • 100% Activity Control (A_max): Wells containing urease, urea, and DMSO (no inhibitor).

  • Blank Control (A_blank): Wells containing buffer, urea, and DMSO (no urease).

Calculations
  • Corrected Absorbance: Subtract the average absorbance of the blank control from all other absorbance readings.

  • Percentage of Inhibition: Calculate the percentage of urease inhibition for each concentration of the test compound using the following formula:

    % Inhibition = [ (A_max - A_sample) / A_max ] x 100

    Where:

    • A_max is the corrected absorbance of the 100% activity control.

    • A_sample is the corrected absorbance of the well with the test compound.

Data Tables

The results can be summarized in the following tables.

Table 1: Raw Absorbance Data (630 nm)

Compound Conc. (µM)Replicate 1Replicate 2Replicate 3Average
0 (Vehicle Control)0.8520.8450.8590.852
10.7980.8050.7910.798
50.6540.6610.6490.655
100.4310.4450.4380.438
250.2150.2200.2110.215
500.1020.1080.1050.105
Positive Control (10 µM)0.1500.1550.1480.151
Blank (No Enzyme)0.0500.0520.0480.050

Table 2: Calculated Percentage Inhibition

Compound Conc. (µM)Average Corrected Absorbance% Inhibition
0 (Vehicle Control)0.8020.0%
10.7486.7%
50.60524.6%
100.38851.6%
250.16579.4%
500.05593.1%
Positive Control (10 µM)0.10187.4%
IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor where the response (in this case, enzyme activity) is reduced by half. The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Conclusion

This application note provides a comprehensive and detailed protocol for assessing the inhibitory activity of (3,5-dimethylbenzyl)urea against urease. The assay is sensitive, reproducible, and suitable for high-throughput screening of compound libraries. By establishing a robust method for activity assessment, this protocol serves as a foundational tool for researchers in drug discovery and agrochemical development to further investigate the biological properties of (3,5-dimethylbenzyl)urea and related compounds.

References

Application Notes and Protocols for Testing Urea-Based Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for evaluating the efficacy and mechanism of action of urea-based herbicides. The protocols outlined below are designed to be implemented in a laboratory or greenhouse setting.

Introduction to Urea-Based Herbicides

Urea-based herbicides are a class of chemical compounds widely used for weed control in agriculture. Their primary mode of action is the inhibition of photosynthesis.[1][2] Specifically, they block the electron transport chain in Photosystem II (PSII) by binding to the D1 protein at the plastoquinone B (PQB) binding site.[3] This interruption of electron flow leads to a cascade of events, including the production of reactive oxygen species (ROS), oxidative stress, and ultimately, plant cell death.[4]

Key Experimental Protocols

To assess the efficacy and understand the physiological impact of urea-based herbicides, a multi-pronged experimental approach is recommended. This includes whole-plant bioassays to determine phytotoxicity and more specific physiological and biochemical assays to elucidate the mechanism of action.

Whole-Plant Dose-Response Bioassay

This experiment is fundamental for determining the effective dose of a urea-based herbicide required to control a target weed species.

Objective: To determine the effective dose (ED) of the herbicide that causes a certain level of response (e.g., 50% or 90% reduction in biomass).

Materials:

  • Target weed species (e.g., Phalaris minor, Avena ludoviciana) grown in pots under controlled greenhouse conditions.[5]

  • Urea-based herbicide of interest.

  • Spray chamber for uniform herbicide application.

  • Drying oven.

  • Analytical balance.

Protocol:

  • Grow the target weed species to a specific growth stage (e.g., 2-3 leaf stage).

  • Prepare a series of herbicide concentrations (doses). A logarithmic series of doses is often effective. Include an untreated control.

  • Apply the different herbicide doses uniformly to the plants using a spray chamber. Ensure complete and even coverage.

  • Return the treated plants to the greenhouse and observe them over a period of 14-21 days.

  • Assess phytotoxicity visually at regular intervals using a rating scale (e.g., 0% = no injury, 100% = complete death).

  • At the end of the experimental period, harvest the above-ground biomass of all plants.

  • Dry the biomass in an oven at 70°C for 72 hours or until a constant weight is achieved.

  • Measure the dry weight of each plant.

  • Calculate the percent reduction in dry weight for each treatment relative to the untreated control.

  • Plot the percent reduction in dry weight against the herbicide dose and use a suitable statistical model (e.g., log-logistic regression) to estimate the ED50 and ED90 values.

Data Presentation:

Herbicide Dose (g a.i./ha)Visual Phytotoxicity (%)Dry Weight (g)Dry Weight Reduction (%)
0 (Control)00
X1
X2
X3
X4
X5
Chlorophyll Fluorescence Measurement

Chlorophyll fluorescence is a rapid and non-invasive method to assess the impact of PSII-inhibiting herbicides on photosynthetic efficiency.[3][5][6]

Objective: To measure the effect of the herbicide on the quantum efficiency of PSII and to characterize the inhibition of the photosynthetic electron transport chain.

Materials:

  • Plants treated with the urea-based herbicide as described in the bioassay protocol.

  • A portable chlorophyll fluorometer (e.g., HandyPEA, Hansatech Instruments Ltd.).[3][6]

  • Dark adaptation clips.

Protocol:

  • Select fully developed leaves from both treated and control plants.

  • Dark-adapt the selected leaf area for a minimum of 30 minutes using dark adaptation clips.[3][6] This ensures that all reaction centers of PSII are open.

  • Place the fluorometer probe over the dark-adapted leaf area.

  • Apply a saturating pulse of light to induce chlorophyll fluorescence. The instrument will record the fluorescence transient (OJIP curve).

  • Measurements can be taken at various time points after herbicide application (e.g., 12, 36, 60, 84 hours) to monitor the progression of the effect.[3]

  • From the OJIP transient, various parameters can be calculated, including the maximum quantum efficiency of PSII (Fv/Fm) and the relative variable fluorescence at different steps of the transient (e.g., Vt).[3]

Data Presentation:

TreatmentTime After Application (h)Fv/FmVt
Control12
Herbicide Dose 112
Control36
Herbicide Dose 136
......
Photosynthetic Pigment Content

Herbicidal stress can lead to the degradation of photosynthetic pigments.

Objective: To quantify the effect of the herbicide on the chlorophyll content of the leaves.

Materials:

  • Leaf samples from treated and control plants.

  • Spectrophotometer.

  • Acetone (80%).

  • Mortar and pestle.

  • Centrifuge.

Protocol:

  • Collect a known weight of fresh leaf tissue (e.g., 0.1 g).

  • Grind the leaf tissue in 80% acetone using a mortar and pestle until the tissue is completely white.

  • Transfer the extract to a centrifuge tube and centrifuge at 5000 rpm for 10 minutes.

  • Collect the supernatant and measure the absorbance at 645 nm and 663 nm using a spectrophotometer.

  • Calculate the chlorophyll a, chlorophyll b, and total chlorophyll content using the following equations (Arnon's equations):

    • Chlorophyll a (mg/g) = [12.7(A663) – 2.69(A645)] × V / (1000 × W)

    • Chlorophyll b (mg/g) = [22.9(A645) – 4.68(A663)] × V / (1000 × W)

    • Total Chlorophyll (mg/g) = [20.2(A645) + 8.02(A663)] × V / (1000 × W)

    • Where A is the absorbance at the respective wavelength, V is the final volume of the extract in ml, and W is the fresh weight of the leaf tissue in g.

Data Presentation:

TreatmentChlorophyll a (mg/g FW)Chlorophyll b (mg/g FW)Total Chlorophyll (mg/g FW)
Control
Herbicide Dose 1
Herbicide Dose 2
...

Visualizations

Signaling Pathway of Urea-Based Herbicides

G cluster_0 Thylakoid Membrane cluster_1 Stroma PSII Photosystem II (PSII) Pheo Pheophytin PSII->Pheo Light Energy QA QA Pheo->QA e- QB QB (D1 Protein) QA->QB e- Plastoquinone Plastoquinone Pool QB->Plastoquinone e- ROS Reactive Oxygen Species (ROS) QB->ROS Electron back-reaction leads to Cytb6f Cytochrome b6f PSI Photosystem I (PSI) Cytb6f->PSI Urea_Herbicide Urea-Based Herbicide Urea_Herbicide->QB Inhibition Plastoquinone->Cytb6f Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Death Cell Death Oxidative_Stress->Cell_Death

Caption: Mechanism of action of urea-based herbicides in the photosynthetic electron transport chain.

Experimental Workflow for Herbicide Testing

G start Start: Plant Cultivation herbicide_application Herbicide Application (Dose-Response) start->herbicide_application visual_assessment Visual Phytotoxicity Assessment herbicide_application->visual_assessment chlorophyll_fluorescence Chlorophyll Fluorescence Measurement herbicide_application->chlorophyll_fluorescence pigment_analysis Photosynthetic Pigment Content Analysis herbicide_application->pigment_analysis biomass_measurement Dry Biomass Measurement visual_assessment->biomass_measurement data_analysis Data Analysis (ED50, ED90) chlorophyll_fluorescence->data_analysis pigment_analysis->data_analysis biomass_measurement->data_analysis end End: Efficacy & MoA Determination data_analysis->end

Caption: General experimental workflow for testing urea-based herbicides.

Concluding Remarks

The protocols and methodologies described in these application notes provide a robust framework for the comprehensive evaluation of urea-based herbicides. By combining whole-plant bioassays with detailed physiological measurements, researchers can gain valuable insights into the efficacy and mechanism of action of these important agricultural chemicals. Adherence to these standardized protocols will ensure the generation of reliable and reproducible data, facilitating the development of new and improved herbicide technologies.

References

Application Notes and Protocols for Testing Antibacterial Properties of Urea Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea compounds and their derivatives have emerged as a promising class of molecules with potential antibacterial properties. Their structural versatility allows for the synthesis of a wide range of analogs, some of which have demonstrated significant activity against various bacterial pathogens, including drug-resistant strains.[1][2] This document provides detailed methodologies for testing the antibacterial properties of urea compounds, including protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as the agar well diffusion assay. Additionally, it outlines a proposed mechanism of action and presents a logical workflow for the screening process.

Data Presentation

The following table summarizes hypothetical quantitative data for a series of urea compounds tested against common bacterial strains. This structured format allows for easy comparison of the antibacterial efficacy of different derivatives.

Compound IDBacterial StrainMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)
Urea-001E. coli6412812
Urea-001S. aureus326415
Urea-002E. coli163218
Urea-002S. aureus81622
Urea-003P. aeruginosa128>2568
Urea-003K. pneumoniae6412811
CiprofloxacinE. coli0.250.530
VancomycinS. aureus1225

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of a urea compound that visibly inhibits the growth of a specific bacterium.

Materials:

  • Urea compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[3]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (a known antibiotic)

  • Negative control (broth and solvent only)

  • Incubator

Protocol:

  • Preparation of Urea Compound Dilutions:

    • Perform serial two-fold dilutions of the urea compound stock solution in MHB directly in the 96-well plate. The typical concentration range to test is 0.125 to 512 µg/mL.

    • The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation of Microtiter Plate:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the urea compound dilutions.

    • Include a positive control well (broth, inoculum, and a standard antibiotic) and a negative control well (broth and solvent, no inoculum). Also, include a growth control well (broth and inoculum, no compound).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the urea compound at which there is no visible growth (turbidity) of the bacteria.

Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of the antibacterial activity of a urea compound.

Materials:

  • Urea compound solution of a known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip to create wells

  • Positive control (a known antibiotic solution)

  • Negative control (solvent only)

  • Incubator

Protocol:

  • Preparation of Agar Plates:

    • Using a sterile cotton swab, evenly streak the standardized bacterial inoculum over the entire surface of an MHA plate to create a bacterial lawn.

    • Allow the plate to dry for 3-5 minutes.

  • Creating Wells:

    • Use a sterile cork borer (typically 6-8 mm in diameter) to punch uniform wells into the agar.

  • Adding the Compound:

    • Carefully add a fixed volume (e.g., 50-100 µL) of the urea compound solution into a designated well.

    • Add the positive and negative controls to separate wells on the same plate.

  • Incubation:

    • Incubate the plates in an inverted position at 35-37°C for 18-24 hours.

  • Measuring the Zone of Inhibition:

    • Measure the diameter of the clear zone around each well where bacterial growth has been inhibited. The diameter is measured in millimeters (mm).

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of a urea compound that kills 99.9% of the initial bacterial inoculum.[4][5][6] It is typically performed after the MIC has been determined.

Materials:

  • Results from the broth microdilution MIC assay

  • MHA plates

  • Sterile pipette and tips

  • Spreader

  • Incubator

Protocol:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that showed no visible growth (the MIC well and at least two more concentrated wells), take a 10 µL aliquot.[5]

  • Plating:

    • Spread the 10 µL aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Determining the MBC:

    • The MBC is the lowest concentration of the urea compound that results in no bacterial growth or a 99.9% reduction in CFU compared to the initial inoculum count.[4][6][7]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_analysis Data Analysis Compound_Prep Urea Compound Stock Solution MIC Broth Microdilution (MIC Determination) Compound_Prep->MIC Agar_Diffusion Agar Well Diffusion (Qualitative Screen) Compound_Prep->Agar_Diffusion Bacteria_Prep Bacterial Culture (0.5 McFarland) Bacteria_Prep->MIC Bacteria_Prep->Agar_Diffusion MBC Minimum Bactericidal Concentration (MBC) MIC->MBC Data_Analysis Compare MIC, MBC, & Zone of Inhibition Agar_Diffusion->Data_Analysis MBC->Data_Analysis

Caption: Workflow for antibacterial screening of urea compounds.

Proposed_Mechanism_of_Action cluster_targets Potential Molecular Targets cluster_effects Resulting Cellular Effects Urea_Compound Urea Compound DNA_Gyrase DNA Gyrase / Topoisomerase IV Urea_Compound->DNA_Gyrase Inhibition Cell_Wall Cell Wall Synthesis (e.g., Peptidoglycan) Urea_Compound->Cell_Wall Disruption Enzymes Other Essential Enzymes Urea_Compound->Enzymes Inhibition DNA_Replication Inhibition of DNA Replication DNA_Gyrase->DNA_Replication Cell_Lysis Cell Wall Instability & Lysis Cell_Wall->Cell_Lysis Metabolism_Disruption Metabolic Disruption Enzymes->Metabolism_Disruption Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Cell_Lysis->Bacterial_Death Metabolism_Disruption->Bacterial_Death

Caption: Proposed mechanisms of antibacterial action for urea compounds.

References

Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are fundamental to the drug discovery process, with many successful drugs acting as inhibitors of specific enzymatic targets. The robust in vitro characterization of novel enzyme inhibitors is a critical step in their development, providing essential information on potency, mechanism of action, and cellular efficacy. These application notes provide detailed protocols for the systematic in vitro evaluation of novel enzyme inhibitors, from initial screening to cellular validation.

Part 1: Primary Screening and Potency Determination (IC50)

The initial phase of inhibitor testing involves screening compounds to identify "hits" that modulate the activity of the target enzyme. The potency of these hits is then quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Experimental Workflow: Initial Screening and IC50 Determination

The following diagram outlines the typical workflow for identifying and characterizing the potency of novel enzyme inhibitors.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Potency Determination Compound_Library Compound Library Primary_Screening Primary Biochemical Assay (Single High Concentration) Compound_Library->Primary_Screening Identify_Hits Identify Initial Hits (>50% Inhibition) Primary_Screening->Identify_Hits Dose_Response Dose-Response Assay (Serial Dilutions of Hits) Identify_Hits->Dose_Response Hits IC50_Calculation Calculate IC50 Value (Non-linear Regression) Dose_Response->IC50_Calculation Potency_Ranking Rank Compounds by Potency IC50_Calculation->Potency_Ranking

Caption: Workflow for inhibitor screening and IC50 determination.

Protocol 1: Spectrophotometric Enzyme Inhibition Assay

This protocol describes a general method for measuring enzyme activity and its inhibition using a spectrophotometer, which measures the change in absorbance as a substrate is converted to a product.[1]

Materials:

  • Purified target enzyme

  • Substrate (that produces a chromogenic product)

  • Assay buffer (optimized for pH, salt concentration for the target enzyme)

  • Test inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (if available)

  • Negative control (solvent only)

  • 96-well microplate

  • Microplate spectrophotometer

Methodology:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitors. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <1%) in the final assay volume to avoid affecting enzyme activity.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Inhibitor solution (at various concentrations for dose-response) or solvent control.

    • Enzyme solution.

  • Pre-incubation: Gently mix and pre-incubate the plate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the absorbance at the appropriate wavelength over time (kinetic read). The rate of the reaction is determined from the initial linear portion of the absorbance vs. time curve.[1] Alternatively, for an endpoint assay, stop the reaction after a fixed time by adding a stop solution and then measure the final absorbance.[1]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the data: Set the activity of the uninhibited control (solvent only) to 100% and the background (no enzyme) to 0%.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control))

    • Plot percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[2]

Data Presentation: IC50 Values

Summarize the potency of the tested compounds in a table for clear comparison.

Compound IDIC50 (µM)95% Confidence IntervalR² of Curve Fit
Inhibitor A1.251.05 - 1.480.992
Inhibitor B0.480.39 - 0.590.995
Inhibitor C15.712.8 - 19.30.987

Part 2: Mechanism of Action (MoA) Determination

Understanding how an inhibitor interacts with the enzyme and substrate is crucial. MoA studies determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.[3] This is typically achieved by measuring enzyme kinetics at various substrate and inhibitor concentrations.

Signaling Pathway: Enzyme Inhibition Mechanisms

The diagram below illustrates the different ways an inhibitor can bind to an enzyme.

G cluster_mixed cluster_legend Legend E E ES ES E->ES +S EI EI E->EI +I (Competitive) S S ES->E EP E + P ES->EP k_cat ESI ESI ES->ESI +I (Uncompetitive) I I EI->E ESI->ES E_leg E = Enzyme S_leg S = Substrate P_leg P = Product I_leg I = Inhibitor

Caption: Binding models for different types of enzyme inhibition.

Protocol 2: Enzyme Kinetics for MoA Studies

This protocol determines the kinetic parameters Vmax (maximum reaction velocity) and Km (Michaelis constant) in the presence and absence of an inhibitor.

Methodology:

  • Assay Setup: Prepare a matrix of reactions in a 96-well plate. The matrix should consist of a range of substrate concentrations (e.g., 0.1x to 10x the known Km) and several fixed concentrations of the inhibitor (e.g., 0x, 0.5x IC50, 1x IC50, 2x IC50).

  • Procedure: Follow the same procedure as the spectrophotometric assay (Protocol 1), initiating the reaction by adding the substrate.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial reaction rate against the substrate concentration.

    • Fit this data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.

    • Visualize the data using a Lineweaver-Burk (double reciprocal) plot (1/rate vs. 1/[Substrate]). The pattern of line intersections is indicative of the inhibition mechanism.[4]

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive: Lines are parallel (both Vmax and Km decrease).

Data Presentation: Enzyme Kinetic Parameters

Tabulate the kinetic parameters derived from the MoA studies. The inhibition constant (Ki) can be calculated from this data.

Inhibitor Conc. (µM)Apparent Vmax (Abs/min)Apparent Km (µM)Inhibition TypeKi (µM)
0 (Control)0.15010.2N/AN/A
0.50.14815.1Competitive0.49
1.00.15120.5Competitive0.49
2.00.14930.1Competitive0.51

Part 3: Cellular Assay Validation

While biochemical assays are essential for initial characterization, they do not reflect the complex environment inside a cell.[5] Cellular assays are critical for validating an inhibitor's activity against its target in a more physiologically relevant context.[6][7] This step also provides an early indication of cell permeability and potential off-target cytotoxicity.

Experimental Workflow: Cellular Validation

This workflow details the steps to confirm inhibitor activity and assess safety in a cellular context.

G cluster_0 Cellular Efficacy cluster_1 Cellular Safety cluster_2 Analysis Cell_Assay Cell-Based Target Engagement or Functional Assay EC50_Calc Determine Cellular Potency (EC50) Selectivity_Index Calculate Selectivity Index (SI = CC50 / EC50) EC50_Calc->Selectivity_Index Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) CC50_Calc Determine Cytotoxic Concentration (CC50) CC50_Calc->Selectivity_Index Lead_Selection Prioritize Leads for Further Study Selectivity_Index->Lead_Selection Biochem_Hit Biochemically Active Inhibitor Biochem_Hit->Cell_Assay Biochem_Hit->Cytotoxicity_Assay

Caption: Workflow for cellular validation of enzyme inhibitors.

Protocol 3: Cell-Based Enzyme Activity Assay

This protocol measures the activity of the target enzyme within intact cells. The specific readout will depend on the enzyme and its downstream pathway.

Materials:

  • Cell line expressing the target enzyme.

  • Cell culture medium and reagents.

  • Test inhibitors.

  • Lysis buffer (if measuring intracellular product).

  • Detection reagents (e.g., fluorescent substrate, antibody for a downstream marker).

  • 96-well cell culture plates.

  • Plate reader (fluorescence, luminescence) or other appropriate instrument.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of inhibitor concentrations for a specific duration. This incubation time should be optimized to allow for cell penetration and target engagement.

  • Assay Readout: Measure the endpoint. This can be done in several ways:

    • Live Cells: Add a cell-permeable substrate that is converted into a fluorescent or luminescent product.

    • Cell Lysate: Lyse the cells and measure the accumulation of a product or the change in a downstream signaling event (e.g., phosphorylation) via ELISA or Western Blot.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the cellular response against the log of the inhibitor concentration and fitting to a dose-response curve.

Protocol 4: Cytotoxicity Assay (MTT Assay)

It is crucial to determine if the observed effect in the cellular assay is due to specific enzyme inhibition or general cytotoxicity.[8] The MTT assay is a common colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[9]

Materials:

  • Cells and culture reagents.

  • Test inhibitors.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 3.

  • MTT Addition: After the compound treatment period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at ~570 nm.

  • Data Analysis: Plot the percentage of cell viability against the log of the inhibitor concentration to determine the 50% cytotoxic concentration (CC50).

Data Presentation: Cellular Activity and Selectivity

A summary table allows for direct comparison of on-target cellular potency and off-target cytotoxicity. The Selectivity Index (SI) is a key metric for evaluating the therapeutic window of a compound.

Compound IDCellular EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI = CC50/EC50)
Inhibitor A2.5> 100> 40
Inhibitor B0.925.428.2
Inhibitor C35.1> 100> 2.8

References

Application Notes and Protocols for Evaluating (3,5-dimethylbenzyl)urea Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3,5-dimethylbenzyl)urea belongs to a class of urea-based compounds that have been identified as potent inhibitors of soluble epoxide hydrolase (sEH). sEH is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, the levels of beneficial EETs are increased, making sEH a promising therapeutic target for conditions such as hypertension, inflammation, and pain.

These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of (3,5-dimethylbenzyl)urea as an sEH inhibitor. The described methods include a fluorescence-based assay to determine the inhibitory activity and a NanoBRET™ Target Engagement assay to confirm compound binding to sEH in living cells.

Signaling Pathway of Soluble Epoxide Hydrolase (sEH)

The following diagram illustrates the role of sEH in the arachidonic acid cascade and the mechanism of action for sEH inhibitors like (3,5-dimethylbenzyl)urea.

sEH_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor (3,5-dimethylbenzyl)urea Inhibitor->sEH Inhibition

Caption: The sEH signaling pathway and the inhibitory action of (3,5-dimethylbenzyl)urea.

Fluorescence-Based sEH Activity Assay

This assay is a primary screening method to determine the in vitro potency of (3,5-dimethylbenzyl)urea in inhibiting sEH activity. The principle is based on the hydrolysis of a non-fluorescent substrate by sEH to a highly fluorescent product. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.

Experimental Workflow

sEH_Fluorescence_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis A Prepare Assay Buffer E Add Assay Buffer, sEH Enzyme, and (3,5-dimethylbenzyl)urea to 96-well plate A->E B Prepare sEH Enzyme Solution B->E C Prepare Substrate Solution (e.g., PHOME) G Initiate reaction by adding Substrate Solution C->G D Prepare (3,5-dimethylbenzyl)urea Serial Dilutions D->E F Pre-incubate E->F F->G H Incubate at 37°C G->H I Measure Fluorescence (Ex: 330 nm, Em: 465 nm) H->I J Calculate Percent Inhibition I->J K Determine IC50 Value J->K

Caption: Workflow for the fluorescence-based sEH activity assay.

Protocol

Materials:

  • Human recombinant sEH enzyme

  • sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • sEH substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)

  • (3,5-dimethylbenzyl)urea

  • Positive control inhibitor (e.g., AUDA)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of (3,5-dimethylbenzyl)urea in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Assay Plate Setup:

    • Add 135 µL of sEH assay buffer to each well.

    • Add 1 µL of the serially diluted (3,5-dimethylbenzyl)urea or control inhibitor to the appropriate wells.

    • Add 10 µL of the human recombinant sEH enzyme solution.

    • Include wells for "no inhibitor" control (with DMSO vehicle) and "no enzyme" control.

  • Pre-incubation: Gently mix the plate and pre-incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of the PHOME substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control) from all readings.

    • Calculate the percent inhibition for each concentration of (3,5-dimethylbenzyl)urea using the following formula:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

While specific data for (3,5-dimethylbenzyl)urea is not publicly available, the following table presents representative data for a structurally similar dibenzylurea compound, illustrating its sEH inhibitory potency.[1]

CompoundTargetAssay TypeIC50 (nM)
Dibenzylurea (Compound 3)Human sEHFluorescence-based222

NanoBRET™ Target Engagement Assay

This cell-based assay confirms the binding of (3,5-dimethylbenzyl)urea to sEH within intact cells. The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based technology that measures the interaction between a NanoLuc® luciferase-tagged sEH (donor) and a fluorescently labeled tracer that binds to the same target (acceptor). A test compound that binds to sEH will compete with the tracer, leading to a decrease in the BRET signal.

Experimental Workflow

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis A Transfect cells (e.g., HEK293T) with sEH-NanoLuc® fusion vector B Culture transfected cells for 24 hours A->B C Harvest and resuspend cells B->C D Dispense cells into a white 96-well plate C->D E Add (3,5-dimethylbenzyl)urea serial dilutions D->E F Add NanoBRET™ tracer E->F G Incubate at 37°C F->G H Add Nano-Glo® Substrate G->H I Measure Donor (460 nm) and Acceptor (618 nm) emission H->I J Calculate NanoBRET™ Ratio I->J K Determine IC50 Value J->K

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Protocol

Materials:

  • HEK293T cells

  • sEH-NanoLuc® fusion vector

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ tracer for sEH

  • Nano-Glo® Substrate

  • (3,5-dimethylbenzyl)urea

  • White, 96-well assay plates

  • Luminometer capable of measuring dual-filtered luminescence

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293T cells with the sEH-NanoLuc® fusion vector and a carrier DNA using a suitable transfection reagent.

    • Incubate the cells for 24 hours post-transfection.

  • Cell Plating:

    • Harvest the transfected cells and resuspend them in Opti-MEM®.

    • Dispense the cell suspension into the wells of a white 96-well plate.

  • Compound Addition:

    • Prepare serial dilutions of (3,5-dimethylbenzyl)urea in Opti-MEM®.

    • Add the diluted compound to the appropriate wells. Include a "no compound" control.

  • Tracer Addition: Add the NanoBRET™ tracer to all wells at a pre-determined optimal concentration.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Signal Detection:

    • Prepare the Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to each well.

    • Read the plate within 10 minutes on a luminometer equipped with 460 nm (donor) and 618 nm (acceptor) filters.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

    • Normalize the BRET ratios to the "no compound" control.

    • Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

The following table provides an example of the type of data that can be generated from a NanoBRET™ assay for sEH inhibitors.

CompoundTargetAssay TypeCellular IC50 (nM)
Representative sEH InhibitorsEH-NanoLuc®NanoBRET™(Example Value: 500)

Conclusion

The described cell-based assays provide a robust framework for evaluating the efficacy of (3,5-dimethylbenzyl)urea as a soluble epoxide hydrolase inhibitor. The fluorescence-based activity assay allows for the determination of the compound's inhibitory potency (IC50), while the NanoBRET™ Target Engagement assay confirms its ability to bind to sEH in a cellular context. Together, these methods are essential tools for the characterization and development of novel sEH inhibitors for therapeutic applications.

References

Application of (3,5-dimethylbenzyl)urea in Fragment-Based Drug Design: A Case Study in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery. This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding pockets of biological targets. Fragments that demonstrate binding, even with low affinity, can serve as starting points for the development of more potent and selective drug candidates through iterative chemical elaboration. The urea moiety is a privileged scaffold in medicinal chemistry due to its ability to form multiple hydrogen bonds with protein targets, making urea-containing fragments valuable tools in FBDD campaigns. This document details the application of (3,5-dimethylbenzyl)urea as a fragment in the discovery of kinase inhibitors, outlining the experimental protocols and data that underpin this process.

The (3,5-dimethylbenzyl)urea fragment combines the hydrogen-bonding capacity of the urea group with a substituted aromatic ring that can be tailored to explore specific hydrophobic pockets within a target's active site. The dimethyl substitution pattern provides a distinct steric and electronic profile that can be exploited to achieve selective interactions.

Logical Workflow for FBDD using (3,5-dimethylbenzyl)urea

The following diagram illustrates the typical workflow for a fragment-based drug design campaign starting with the (3,5-dimethylbenzyl)urea fragment.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization A Fragment Library (including (3,5-dimethylbenzyl)urea) B Biophysical Screening (NMR, SPR, etc.) A->B C Hit Identification B->C D Binding Affinity Determination (ITC) C->D C->D Validate Hit E Structural Studies (X-ray Crystallography) C->E F Biochemical Assay C->F G Structure-Activity Relationship (SAR) E->G E->G Guide Design F->G F->G Assess Potency H Analogue Synthesis G->H I Lead Compound G->I H->G

Caption: FBDD workflow starting with fragment screening.

Application Notes

Target Selection: Protein Kinases

Protein kinases are a major class of drug targets, particularly in oncology and inflammatory diseases. Their ATP-binding site often contains conserved hydrogen-bonding motifs and adjacent hydrophobic pockets, making them well-suited for targeting with fragments like (3,5-dimethylbenzyl)urea. The urea moiety can mimic the hydrogen bonding interactions of the adenine region of ATP, while the 3,5-dimethylbenzyl group can be oriented to probe for selectivity-determining subpockets.

Screening and Hit Identification

(3,5-Dimethylbenzyl)urea would typically be included in a larger fragment library for initial screening against the target kinase. Biophysical methods are preferred for their sensitivity in detecting the weak binding interactions characteristic of fragments.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR or 1H-15N HSQC are powerful for identifying binders. In an STD NMR experiment, saturation is transferred from the protein to a binding ligand, allowing for the identification of hits from a mixture of compounds. For HSQC, changes in the chemical shifts of the protein's backbone amides upon fragment binding reveal the binding site.

  • Surface Plasmon Resonance (SPR): SPR can be used in a primary screen to identify fragments that bind to the immobilized kinase target. It provides real-time binding data and can give an initial estimate of the binding affinity (KD).

Hit Validation and Structural Elucidation

Once identified as a hit, the binding of (3,5-dimethylbenzyl)urea must be validated and its binding mode determined.

  • Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring binding thermodynamics, providing the dissociation constant (KD), enthalpy (ΔH), and entropy (ΔS) of binding.

  • X-ray Crystallography: Soaking crystals of the target kinase with (3,5-dimethylbenzyl)urea can reveal the precise atomic-level interactions between the fragment and the protein. This structural information is crucial for the subsequent hit-to-lead optimization phase.

Hit-to-Lead Optimization

With structural and binding affinity data in hand, medicinal chemists can begin to elaborate on the (3,5-dimethylbenzyl)urea core to improve potency and selectivity. Structure-Activity Relationship (SAR) studies guide this process, where analogues of the initial fragment are synthesized and tested. For example, modifications could be made to the benzyl ring to improve interactions with a specific subpocket or to the other side of the urea to extend into the solvent-exposed region.

Experimental Protocols

Protocol 1: NMR-Based Fragment Screening (STD NMR)

Objective: To identify fragments from a library that bind to the target kinase.

Materials:

  • Target Kinase (e.g., p38 MAP Kinase) in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) in 99.9% D2O.

  • Fragment Library, with each fragment as a 100 mM stock in DMSO-d6.

  • NMR Spectrometer (≥ 600 MHz) with a cryoprobe.

Methodology:

  • Prepare a stock solution of the target kinase at a concentration of 10-20 µM.

  • Prepare fragment mixtures (cocktails) of 5-10 non-overlapping fragments, with each fragment at a final concentration of 200 µM in the kinase buffer. The final DMSO-d6 concentration should be kept below 1%.

  • Transfer 500 µL of the kinase-fragment mixture to an NMR tube.

  • Acquire a reference 1D 1H NMR spectrum.

  • Acquire an STD NMR spectrum with on-resonance saturation of the protein at -1.0 ppm and off-resonance saturation at 40 ppm.

  • Process the spectra and calculate the STD amplification factor for each fragment's protons. A significant STD effect indicates binding.

Protocol 2: X-ray Crystallography for Structural Characterization

Objective: To determine the binding mode of (3,5-dimethylbenzyl)urea to the target kinase.

Materials:

  • Crystals of the apo-kinase.

  • (3,5-dimethylbenzyl)urea solution (10 mM in a cryoprotectant-compatible buffer).

  • Cryoprotectant (e.g., 25% glycerol in mother liquor).

  • X-ray diffraction equipment (synchrotron source preferred).

Methodology:

  • Grow crystals of the target kinase to a suitable size (e.g., 100-200 µm).

  • Prepare a soaking solution containing 1-5 mM (3,5-dimethylbenzyl)urea and cryoprotectant.

  • Transfer a kinase crystal to the soaking solution and incubate for a defined period (e.g., 1-2 hours).

  • Flash-cool the crystal in liquid nitrogen.

  • Collect X-ray diffraction data.

  • Process the data and solve the structure by molecular replacement using the apo-structure as a search model.

  • Build the (3,5-dimethylbenzyl)urea fragment into the resulting difference electron density map and refine the structure.

Signaling Pathway Illustration

The following diagram illustrates a simplified generic kinase signaling pathway that can be targeted by inhibitors developed from the (3,5-dimethylbenzyl)urea fragment.

Kinase_Pathway cluster_pathway Kinase Signaling Cascade cluster_inhibition Inhibition Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Upstream_Kinase Upstream Kinase (e.g., MAPKKK) Receptor->Upstream_Kinase Target_Kinase Target Kinase (e.g., p38, JNK) Upstream_Kinase->Target_Kinase Substrate Substrate Protein Target_Kinase->Substrate Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Substrate->Cellular_Response Inhibitor (3,5-dimethylbenzyl)urea -derived Inhibitor Inhibitor->Target_Kinase Inhibition

Caption: Inhibition of a kinase signaling pathway.

Quantitative Data Summary

The following table summarizes hypothetical but representative data that would be generated during an FBDD campaign involving (3,5-dimethylbenzyl)urea and its subsequent optimization against a target kinase (e.g., p38α).

CompoundFragment/AnalogueMethodKD (µM)IC50 (µM)Ligand Efficiency (LE)
1 (3,5-dimethylbenzyl)ureaSPR850>10000.28
2 Analogue with 4-fluoro substitution on benzylITC5208500.29
3 Analogue with pyridine replacing non-urea phenylITC1502200.35
4 (Lead) Optimized Analogue 3 with morpholino additionITC0.81.20.42

Note: Ligand Efficiency (LE) is calculated as: LE = -1.4 * (pKD) / Heavy Atom Count. It is a key metric in FBDD for assessing the quality of a fragment hit.

This document provides a comprehensive overview of how (3,5-dimethylbenzyl)urea can be effectively utilized as a starting fragment in a drug discovery campaign targeting protein kinases. The provided protocols and data tables serve as a guide for researchers in the field.

Application Notes and Protocols for Substituted Ureas in Agricultural Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted ureas are a significant class of compounds widely utilized in agriculture, primarily as herbicides. Their primary mode of action involves the inhibition of photosynthesis, making them effective tools for weed management. This document provides detailed application notes, experimental protocols, and quantitative data on the use of substituted ureas in an agricultural research context.

Mechanism of Action

Substituted ureas, such as diuron, linuron, isoproturon, and chlortoluron, are potent inhibitors of Photosystem II (PSII) in the photosynthetic electron transport chain.[1][2][3] They bind to the D1 protein within the thylakoid membrane of chloroplasts, disrupting the flow of electrons necessary for the conversion of light energy into chemical energy.[1] This blockage leads to a cascade of events, including the cessation of ATP and NADPH production, ultimately causing oxidative stress and cell death in susceptible plants.

The selectivity of certain substituted ureas for target weeds over crops is often attributed to differences in their uptake, translocation, and metabolism.[4][5] Tolerant crop species can metabolize the herbicide into non-toxic compounds more rapidly than susceptible weed species.[5]

Key Substituted Ureas in Agricultural Research

Below is a summary of commonly studied substituted ureas, their primary applications, and target organisms.

HerbicidePrimary ApplicationTarget Weeds/Organisms
Diuron Pre- and post-emergence weed control in various crops including cotton, sugarcane, and citrus.[6][7]Broadleaf and grass weeds.[7]
Linuron Selective pre- and post-emergence control of annual broadleaf and grassy weeds in crops like carrots and soybeans.[1]A wide range of annual weeds.
Isoproturon Control of annual grasses and broad-leaved weeds in cereal crops such as wheat and barley.[8][9][10]Phalaris minor (little seed canary grass) and other annual weeds.
Chlortoluron Pre- and post-emergence control of annual meadow grass and various broad-leaved weeds in cereals.[11]Annual grasses and broad-leaved weeds.

Quantitative Data on Herbicide Efficacy

The efficacy of substituted ureas is typically quantified by determining the concentration required to inhibit a biological process by 50% (IC50) or the dose required to elicit a specific effect in 50% of the population (ED50).

Table 1: Efficacy of Diuron on Amaranthus Species [12][13]

Weed SpeciesC80 (g ha⁻¹)¹C95 (g ha⁻¹)¹
Amaranthus viridis345Not established
Amaranthus hybridusNot established1154
Amaranthus spinosus829Not established
Amaranthus lividusNot establishedNot established
¹Doses required for 80% and 95% control, respectively.

Table 2: Efficacy of Isoproturon

ParameterValueSpecies/Conditions
Application Rate1.0-1.5 kg/ha Control of annual grasses and broad-leaved weeds in cereals.[9]
Soil Half-life (DT₅₀)6-28 daysDependent on temperature and microbial activity.[5]
Aquatic Toxicity (LC₅₀)9 mg/LCatfish.[5]

Table 3: Application Rates for Chlortoluron

Application ScenarioRateTarget Weeds
Early control in cerealsUp to 3,500 g/ha (historically)Annual meadowgrass, broad-leaved weeds.[11]
Modern Formulations500 g/ha (in combination)Annual meadowgrass, broad-leaved weeds.[11]

Experimental Protocols

Protocol for Assessing Herbicide-Induced Photosynthesis Inhibition (Hill Reaction Assay)

This protocol describes a method to assess the inhibitory effect of substituted ureas on the photosynthetic electron transport chain using the redox dye 2,6-dichlorophenolindophenol (DCPIP).

Materials:

  • Fresh spinach or other suitable plant leaves

  • Isolation buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM MgCl₂, 1 mM MnCl₂, 2 mM EDTA)

  • Assay buffer (e.g., 0.1 M sorbitol, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl₂, 10 mM NaCl)

  • DCPIP solution (0.5 mM)

  • Substituted urea herbicide stock solutions of known concentrations

  • Spectrophotometer

  • Centrifuge

  • Blender or mortar and pestle

  • Cheesecloth and Miracloth

Procedure:

  • Chloroplast Isolation:

    • Homogenize fresh leaf tissue in ice-cold isolation buffer.

    • Filter the homogenate through several layers of cheesecloth and Miracloth.

    • Centrifuge the filtrate at a low speed (e.g., 200 x g) for 2 minutes to pellet debris.

    • Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the chloroplasts.

    • Resuspend the chloroplast pellet in a small volume of ice-cold assay buffer.

  • Chlorophyll Determination:

    • Determine the chlorophyll concentration of the chloroplast suspension spectrophotometrically to standardize the assay.

  • Hill Reaction Assay:

    • Prepare reaction mixtures in spectrophotometer cuvettes containing assay buffer, DCPIP solution, and different concentrations of the substituted urea herbicide (and a control with no herbicide).

    • Add the chloroplast suspension to each cuvette to a final chlorophyll concentration of approximately 10-20 µg/mL.

    • Equilibrate the cuvettes in the dark for a few minutes.

    • Measure the initial absorbance at 600 nm.

    • Illuminate the cuvettes with a strong light source.

    • Record the decrease in absorbance at 600 nm over time as DCPIP is reduced by the electrons from the photosynthetic electron transport chain.

  • Data Analysis:

    • Calculate the rate of DCPIP reduction for each herbicide concentration.

    • Plot the inhibition of the Hill reaction rate against the herbicide concentration to determine the IC50 value.

Protocol for Whole-Plant Phytotoxicity Assay

This protocol outlines a general procedure for assessing the phytotoxicity of substituted ureas on target and non-target plant species in a greenhouse or growth chamber setting. This method is adapted from general principles of phytotoxicity testing.[2][8][14][15][16]

Materials:

  • Seeds of test plant species (e.g., a susceptible weed and a tolerant crop)

  • Pots or trays filled with a suitable growing medium (e.g., soil, sand, or a mixture)

  • Substituted urea herbicide formulations

  • Spray chamber or hand sprayer

  • Growth chamber or greenhouse with controlled environmental conditions (light, temperature, humidity)

  • Ruler and/or calipers

  • Balance for weighing biomass

Procedure:

  • Planting:

    • Sow a predetermined number of seeds of each test species in pots or trays.

    • Allow the plants to germinate and grow to a specific developmental stage (e.g., 2-4 true leaves for post-emergence application).

  • Herbicide Application:

    • Prepare a range of herbicide concentrations according to the manufacturer's instructions or experimental design.

    • For pre-emergence tests, apply the herbicide to the soil surface immediately after sowing.

    • For post-emergence tests, apply the herbicide uniformly to the foliage of the seedlings.

    • Include an untreated control group for comparison.

  • Incubation:

    • Place the treated pots/trays in a growth chamber or greenhouse with controlled environmental conditions suitable for the test species.

  • Data Collection:

    • At specified time intervals (e.g., 7, 14, and 21 days after treatment), visually assess phytotoxicity symptoms such as chlorosis (yellowing), necrosis (browning/death of tissue), and stunting.

    • Measure plant height and/or other growth parameters.

    • At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and record the dry weight.

  • Data Analysis:

    • Calculate the percent inhibition of growth (e.g., height, biomass) for each herbicide concentration relative to the untreated control.

    • Use dose-response analysis to determine the ED50 (the dose causing a 50% reduction in a measured parameter).

Visualizations

The following diagrams illustrate the mechanism of action of substituted ureas and a typical experimental workflow for their evaluation.

G Signaling Pathway of Photosynthesis Inhibition by Substituted Ureas Light Light Energy PSII Photosystem II (PSII) Light->PSII P680 P680 PSII->P680 excites Pheo Pheophytin P680->Pheo QA QA Pheo->QA QB QB (D1 Protein) QA->QB Plastoquinone Plastoquinone Pool QB->Plastoquinone e⁻ transfer Inhibition Inhibition Cytb6f Cytochrome b6f Complex Plastoquinone->Cytb6f SubstitutedUrea Substituted Urea (e.g., Diuron) SubstitutedUrea->QB binds to

Caption: Inhibition of Photosystem II by Substituted Ureas.

G Experimental Workflow for Herbicide Efficacy Testing start Start seed_prep Seed Preparation (Weed & Crop Species) start->seed_prep potting Potting and Sowing seed_prep->potting pre_em Pre-emergence Application potting->pre_em growth Plant Growth to 2-4 Leaf Stage potting->growth treatment Herbicide Treatment (Dose-Response) pre_em->treatment post_em Post-emergence Application post_em->treatment growth->post_em incubation Incubation in Controlled Environment treatment->incubation data_collection Data Collection (Visual, Growth, Biomass) incubation->data_collection analysis Data Analysis (ED50 Calculation) data_collection->analysis end End analysis->end

Caption: Workflow for Phytotoxicity Assessment.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of Urea Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea derivatives represent a versatile class of compounds with a wide range of biological activities, including significant antioxidant potential. The urea motif, with its hydrogen bonding capabilities, can contribute to the stabilization of radical species and modulate cellular signaling pathways involved in oxidative stress. Accurate and reproducible assessment of the antioxidant activity of these derivatives is crucial for the identification of lead compounds in drug discovery and development.

These application notes provide detailed protocols for commonly employed in vitro and cell-based assays to evaluate the antioxidant capacity of urea derivatives. Additionally, a summary of reported antioxidant activities for various urea derivatives is presented, along with visualizations of a key signaling pathway and experimental workflows.

Data Presentation: Antioxidant Activity of Urea Derivatives

The antioxidant activity of urea derivatives is frequently quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the IC50 values for a selection of urea and thiourea derivatives from various studies, as determined by the DPPH and FRAP assays.

Compound/DerivativeAssayIC50 (µM)Reference
5-Methyl-3-(urediomethyl)-hexanoic acid derivatives
3a (Urea derivative)DPPH34.62[1]
3b (Thiourea derivative)DPPH26.07[1]
3c (Urea derivative)DPPH33.64[1]
3d (Urea derivative)DPPH28.18[1]
3e (Thiourea derivative)DPPH29.45[1]
3a (Urea derivative)FRAP34.05[1]
3b (Thiourea derivative)FRAP32.16[1]
3c (Urea derivative)FRAP42.28[1]
Primaquine Urea and Bis-urea derivatives
3j (Urea derivative)DPPHHigh Activity[2]
6h (Bis-urea derivative)DPPHHigh Activity[2]
Valacyclovir Urea and Thiourea derivatives
3a-jDPPHGood Activity[3]
Benzofuranylthiazole Urea derivatives
138ABTSGood Scavenging[4]

Note: "High" or "Good" activity indicates that the compounds showed significant antioxidant effects in the respective studies, although specific IC50 values were not always provided in the abstracts.

Experimental Protocols

Detailed methodologies for the most common and robust assays for determining antioxidant activity are provided below. It is recommended to use a positive control, such as Ascorbic Acid, Trolox, or Gallic Acid, for comparison.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Urea derivative samples

  • Positive control (e.g., Ascorbic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to protect it from light.

  • Sample Preparation: Dissolve the urea derivatives and the positive control in methanol or ethanol to prepare a stock solution (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay:

    • To a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the urea derivative solutions or the positive control to the wells.

    • For the blank, add 100 µL of methanol or ethanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the blank (DPPH solution without sample).

    • A_sample is the absorbance of the DPPH solution with the urea derivative.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the urea derivative. The concentration that causes 50% scavenging of the DPPH radical is the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization that is measured spectrophotometrically.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or Ethanol

  • Urea derivative samples

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the dark-colored ABTS•+ solution.

  • Working ABTS•+ Solution: On the day of the assay, dilute the stock ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.700 ± 0.020 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the urea derivatives and the positive control in the same solvent used for the working ABTS•+ solution.

  • Assay:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of the urea derivative solutions or the positive control to the wells.

  • Incubation: Incubate the plate at room temperature for 5-6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:

    Where:

    • A_control is the absorbance of the working ABTS•+ solution without the sample.

    • A_sample is the absorbance of the working ABTS•+ solution with the urea derivative.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the urea derivative.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Urea derivative samples

  • Positive control (e.g., FeSO₄·7H₂O or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Sample Preparation: Prepare a series of dilutions of the urea derivatives and the positive control in a suitable solvent.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the different concentrations of the urea derivative solutions or the positive control to the wells.

  • Incubation: Incubate the plate at 37°C for 4-10 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation of Antioxidant Power: The antioxidant power is determined by comparing the absorbance change of the sample with a standard curve of Fe²⁺. The results are typically expressed as Fe²⁺ equivalents (in µM).

Cellular Antioxidant Activity (CAA) Assay

The CAA assay is a more biologically relevant method that measures the antioxidant activity of compounds within a cellular environment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and becomes fluorescent upon oxidation by reactive oxygen species (ROS). Antioxidants can prevent this fluorescence.[5]

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • DCFH-DA (2',7'-dichlorofluorescin diacetate)

  • ABAP (2,2'-Azobis(2-amidinopropane) dihydrochloride) or AAPH

  • Urea derivative samples

  • Positive control (e.g., Quercetin)

  • Black 96-well microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Seed HepG2 cells in a black 96-well plate at a density of 6 x 10⁴ cells/well and allow them to attach and grow to confluence (approximately 24 hours).[1]

  • Cell Treatment:

    • Remove the growth medium and wash the cells with PBS.

    • Treat the cells with 100 µL of treatment medium containing various concentrations of the urea derivative or quercetin, along with 25 µM DCFH-DA.

    • Incubate for 1 hour at 37°C.[2]

  • Induction of Oxidative Stress:

    • Remove the treatment medium and wash the cells with PBS.

    • Add 100 µL of 600 µM ABAP solution (a peroxyl radical generator) to each well.[1][3]

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence emission at 538 nm with an excitation at 485 nm every 5 minutes for 1 hour.[1][3]

  • Calculation of CAA:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot for both the control (cells with DCFH-DA and ABAP but no antioxidant) and the samples.

    • The CAA is calculated as the percentage reduction in AUC for the sample-treated cells compared to the control.

    • The results can be expressed as quercetin equivalents (QE).

Mandatory Visualization

Signaling Pathway: Nrf2-Keap1 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain antioxidant compounds, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). Some urea derivatives may exert their antioxidant effects by activating this pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 associates with Cul3->Nrf2 Ubiquitination Urea_Derivative Urea Derivative (Antioxidant) Urea_Derivative->Keap1 Inactivates ROS Oxidative Stress (ROS) ROS->Keap1 Inactivates Maf Maf Nrf2_n->Maf ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding Maf->ARE Binding Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Gene Transcription Proteins Antioxidant Proteins Genes->Proteins Translation Proteins->ROS Neutralization

Caption: Nrf2-Keap1 signaling pathway activation by urea derivatives.

Experimental Workflow: In Vitro Antioxidant Assays

The general workflow for the DPPH, ABTS, and FRAP assays involves a series of steps from reagent and sample preparation to data analysis.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagent (DPPH, ABTS•+, or FRAP) Mix Mix Reagent and Sample Reagent_Prep->Mix Sample_Prep Prepare Urea Derivative and Control Dilutions Sample_Prep->Mix Incubate Incubate Mix->Incubate Measure Measure Absorbance Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: General workflow for in vitro antioxidant capacity assays.

Logical Relationship: Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more physiologically relevant measure of antioxidant activity by considering cellular uptake and metabolism.

CAA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_ros_induction ROS Induction & Measurement cluster_data_analysis Data Analysis Seed_Cells Seed HepG2 Cells in 96-well Plate Cell_Growth Incubate for 24h (to confluence) Seed_Cells->Cell_Growth Wash1 Wash Cells with PBS Cell_Growth->Wash1 Add_Treatment Add Urea Derivative/Control + DCFH-DA Wash1->Add_Treatment Incubate_Treatment Incubate for 1h Add_Treatment->Incubate_Treatment Wash2 Wash Cells with PBS Incubate_Treatment->Wash2 Add_ABAP Add ABAP (ROS Generator) Wash2->Add_ABAP Measure_Fluorescence Measure Fluorescence Kinetically for 1h Add_ABAP->Measure_Fluorescence Calculate_AUC Calculate Area Under the Curve (AUC) Measure_Fluorescence->Calculate_AUC Calculate_CAA Calculate CAA Value Calculate_AUC->Calculate_CAA

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3,5-dimethylbenzyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3,5-dimethylbenzyl)urea. The information is designed to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of (3,5-dimethylbenzyl)urea can stem from several factors. A primary cause is often incomplete reaction, which can be addressed by optimizing reaction time and temperature. Ensure the reaction is stirred efficiently to maximize contact between reactants. The purity of the starting materials, particularly the 3,5-dimethylbenzylamine, is crucial; impurities can lead to side reactions that consume the starting material and complicate purification. The pH of the reaction medium is also critical; the reaction of an amine with cyanate requires acidic conditions to form the reactive isocyanic acid in situ.

Another significant factor can be the work-up and purification process. The product may be partially lost during extraction or recrystallization. Ensure the pH is appropriately adjusted during aqueous work-up to minimize the solubility of the product in the aqueous phase. When recrystallizing, use a minimal amount of a suitable hot solvent and allow for slow cooling to maximize crystal formation and recovery.

Q2: I am observing the formation of a significant amount of a white, insoluble byproduct. What is it and how can I prevent it?

A2: A common byproduct in urea synthesis from an amine and a cyanate is the formation of a disubstituted urea, in this case, N,N'-bis(3,5-dimethylbenzyl)urea. This occurs when the initially formed (3,5-dimethylbenzyl)urea reacts with another molecule of 3,5-dimethylbenzylamine. This side reaction is favored by high concentrations of the amine and prolonged reaction times at elevated temperatures.

To minimize the formation of this byproduct, it is advisable to use a slight excess of the cyanate source relative to the amine. Maintaining a controlled temperature and monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) can help in stopping the reaction once the desired product is predominantly formed.

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress. A suitable solvent system, for example, a mixture of ethyl acetate and hexane, can be used to separate the starting amine, the desired urea product, and any byproducts. By spotting the reaction mixture alongside the starting amine standard on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. The reaction can be considered complete when the spot corresponding to the 3,5-dimethylbenzylamine has disappeared or is very faint.

Q4: What is the best method for purifying the final product?

A4: Recrystallization is typically the most effective method for purifying (3,5-dimethylbenzyl)urea. The crude product obtained after the initial work-up can be dissolved in a suitable hot solvent, such as ethanol or a mixture of ethanol and water. Upon cooling, the purified product should crystallize out, leaving impurities in the mother liquor. The choice of solvent is crucial; the product should be highly soluble at high temperatures and sparingly soluble at low temperatures in the chosen solvent. If the product is contaminated with non-polar impurities, a wash with a non-polar solvent like hexane prior to recrystallization can be beneficial.

Data Presentation

The following table summarizes the effect of different reaction parameters on the yield of (3,5-dimethylbenzyl)urea based on general principles of urea synthesis. This data is illustrative and actual results may vary.

Entry Amine:Cyanate Ratio Temperature (°C) Reaction Time (h) Solvent Yield (%) Key Observation
11:1504Acetic Acid/Water65Incomplete conversion of starting amine.
21:1.2508Acetic Acid/Water85Good conversion and minimal byproduct formation.
31:1.2708Acetic Acid/Water78Increased formation of N,N'-bis(3,5-dimethylbenzyl)urea.
41.2:1508Acetic Acid/Water55Significant amount of unreacted amine and byproduct.
51:1.2508Dichloromethane30Low yield due to poor solubility and reaction rate.

Experimental Protocols

Synthesis of (3,5-dimethylbenzyl)urea from 3,5-Dimethylbenzylamine and Sodium Cyanate

This protocol describes a common method for the preparation of (3,5-dimethylbenzyl)urea.

Materials:

  • 3,5-Dimethylbenzylamine

  • Sodium Cyanate (NaOCN)

  • Glacial Acetic Acid

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dimethylbenzylamine (1.0 eq) in a mixture of glacial acetic acid and water (e.g., a 2:1 v/v mixture).

  • To this solution, add sodium cyanate (1.2 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at 50°C for 8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • A white precipitate of crude (3,5-dimethylbenzyl)urea should form. Collect the solid by vacuum filtration and wash with cold water.

  • For further purification, the crude solid can be recrystallized from hot ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification start Dissolve 3,5-Dimethylbenzylamine in Acetic Acid/Water add_naocn Add Sodium Cyanate start->add_naocn react Heat at 50°C for 8h add_naocn->react quench Quench with Ice Water react->quench filter Filter Crude Product quench->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry Purified Product recrystallize->dry end end dry->end Final Product: (3,5-dimethylbenzyl)urea troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Loss during Work-up start->cause3 sol1a Increase Reaction Time cause1->sol1a sol1b Optimize Temperature cause1->sol1b sol2a Use Stoichiometric Excess of Cyanate cause2->sol2a sol2b Control Temperature cause2->sol2b sol3a Optimize Extraction pH cause3->sol3a sol3b Careful Recrystallization cause3->sol3b

Technical Support Center: Overcoming Solubility Issues with Substituted Phenyl Ureas

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with substituted phenyl ureas.

Frequently Asked Questions (FAQs)

Q1: Why do many substituted phenyl ureas exhibit poor aqueous solubility?

A1: Substituted phenyl ureas often have poor aqueous solubility due to a combination of factors inherent to their molecular structure. The presence of one or more phenyl groups contributes to the molecule's hydrophobicity and reduces its ability to interact favorably with polar water molecules.[1][2] Furthermore, the urea functional group can participate in strong intermolecular hydrogen bonding, leading to a stable crystal lattice that is difficult to disrupt with a solvent.

Q2: What are the primary factors that influence the solubility of a substituted phenyl urea?

A2: The solubility of a substituted phenyl urea is primarily influenced by three main factors:

  • Molecular Structure: The nature, position, and number of substituents on the phenyl rings can significantly alter the molecule's polarity, crystal packing energy, and ability to form hydrogen bonds. For instance, introducing bulky groups can disrupt the planarity of the molecule, which in turn can reduce the crystal packing energy and improve solubility.[3]

  • Solvent Polarity: These compounds are typically more soluble in organic solvents than in water.[2][4] The choice of solvent is critical, and solubility will vary depending on the solvent's polarity and its ability to form hydrogen bonds with the solute.

  • Temperature: For most organic compounds, solubility increases with temperature.[2][4]

Q3: How does pH affect the solubility of substituted phenyl ureas?

A3: The effect of pH on the solubility of substituted phenyl ureas depends on whether the molecule has ionizable functional groups. For neutral phenyl urea compounds, pH will have a minimal effect on solubility. However, if the substituents include acidic or basic moieties, the pH of the aqueous medium can significantly impact solubility. According to the Henderson-Hasselbalch equation, a drug's ionization state is dependent on the solution's pH and the drug's pKa.[5] The ionized form of a drug is generally more water-soluble than the unionized form. Therefore, for a phenyl urea derivative with a basic substituent, solubility will increase in acidic solutions, while a derivative with an acidic substituent will be more soluble in alkaline solutions.

Troubleshooting Guides

Problem 1: My substituted phenyl urea compound is precipitating out of my aqueous buffer during my experiment.

  • Possible Cause 1: Supersaturation and Low Equilibrium Solubility. The concentration of your compound may have exceeded its thermodynamic equilibrium solubility in the aqueous buffer, leading to precipitation. This is a common issue when a stock solution in an organic solvent is diluted into an aqueous medium.[6]

  • Troubleshooting Steps:

    • Determine the Equilibrium Solubility: First, determine the maximum solubility of your compound in the specific aqueous buffer you are using.

    • Work at a Lower Concentration: If possible, perform your experiment at a concentration below the measured equilibrium solubility.

    • Use a Co-solvent: Introduce a water-miscible organic solvent (co-solvent) into your aqueous buffer to increase the solubility of your compound.[7][8] Common co-solvents include ethanol, DMSO, and polyethylene glycols (PEGs).

    • pH Adjustment: If your compound has an ionizable group, adjust the pH of your buffer to favor the more soluble, ionized form.[5]

    • Incorporate Surfactants: The addition of a surfactant at a concentration above its critical micelle concentration can help to solubilize the compound in micelles.[6]

Problem 2: I am unable to dissolve a sufficient amount of my phenyl urea derivative in any single solvent for my assay.

  • Possible Cause: High Crystal Lattice Energy and Poor Solute-Solvent Interactions. The compound may have very strong intermolecular forces in its solid state, making it difficult for any single solvent to effectively solvate it.

  • Troubleshooting Steps:

    • Co-solvency Approach: Experiment with binary or ternary solvent mixtures. A combination of solvents can often provide a more optimal polarity and hydrogen bonding environment to dissolve the compound.[7][8]

    • Solid Dispersion: Prepare a solid dispersion of your compound. This involves dispersing the compound in an inert carrier matrix at a solid state, often converting the drug to a more soluble amorphous form.[9]

    • Particle Size Reduction: Reducing the particle size of your compound through techniques like micronization can increase the surface area available for dissolution, which can improve the dissolution rate.[7]

Quantitative Data Summary

The solubility of substituted phenyl ureas is highly dependent on the specific compound and the solvent system used. Below are tables summarizing the solubility of 1-Phenylurea and two pharmaceutically relevant phenyl urea derivatives, Sorafenib and Carfilzomib, in various solvents.

Table 1: Equilibrium Solubility of 1-Phenylurea in Various Solvents at 298.15 K

SolventMole Fraction (10^3 * x)
N,N-dimethylformamide (DMF)289.80
Dimethyl sulfoxide (DMSO)224.70
N-methyl-2-pyrrolidinone (NMP)165.20
Ethylene glycol (EG)49.82
Methanol40.52
Ethanol22.31
n-Propanol14.73
n-Butanol10.96
1,4-Dioxane10.88
Isopropanol9.92
Isobutanol7.32
Acetonitrile5.89
Ethyl acetate5.34
1,2-Dichloroethane (1,2-DCE)0.28
Water0.23

Data extracted from Chen, J. et al. (2022). 1‑Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K.[10]

Table 2: Solubility of Sorafenib and Carfilzomib in Selected Organic Solvents

CompoundSolventSolubility (mg/mL)
SorafenibMethanol-dichloromethane (1:2)~36
SorafenibAcetone-ethanol (1:2)~18.5
CarfilzomibDimethyl sulfoxide (DMSO)~15
CarfilzomibDimethyl formamide (DMF)~15
CarfilzomibEthanol~1

Data compiled from multiple sources.[1][11][12][13][14]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of a substituted phenyl urea in a given solvent.

  • Preparation: Add an excess amount of the phenyl urea compound to a sealed vial containing the solvent of interest.

  • Equilibration: Agitate the vials at a constant temperature using an orbital shaker until equilibrium is reached (typically 24-48 hours).

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered sample with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a common method for preparing a solid dispersion to enhance the solubility of a poorly soluble phenyl urea derivative.

  • Solubilization: Dissolve the phenyl urea compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or hydroxypropyl methylcellulose (HPMC)) in a common volatile solvent or solvent mixture.

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will result in the formation of a thin film on the wall of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Processing: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size. The resulting powder can then be used for dissolution studies or other experiments.

Visualizations

experimental_workflow cluster_start Initial Observation cluster_strategy Solubility Enhancement Strategy cluster_methods Enhancement Methods cluster_evaluation Evaluation cluster_end Outcome start Poor Solubility of Substituted Phenyl Urea strategy Select Enhancement Method start->strategy cosolvency Co-solvency strategy->cosolvency For quick screening ph_adjust pH Adjustment strategy->ph_adjust If ionizable solid_dispersion Solid Dispersion strategy->solid_dispersion For significant enhancement particle_reduction Particle Size Reduction strategy->particle_reduction To improve dissolution rate evaluation Measure Solubility and Stability cosolvency->evaluation ph_adjust->evaluation solid_dispersion->evaluation particle_reduction->evaluation end Optimized Experimental Conditions evaluation->end

Caption: A workflow diagram for selecting a solubility enhancement strategy.

solid_dispersion_mechanism cluster_components Initial Components cluster_result Solid Dispersion drug Phenyl Urea (Crystalline) process Solvent Evaporation or Melt Extrusion drug->process carrier Hydrophilic Carrier carrier->process amorphous_drug Amorphous Phenyl Urea (Molecularly Dispersed) process->amorphous_drug outcome Enhanced Solubility and Dissolution process->outcome carrier_matrix Within Carrier Matrix

References

Technical Support Center: Urea Synthesis Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions (FAQs) to optimize reaction conditions for urea synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my urea yield lower than expected?

Low urea yield is a common issue that can stem from several factors related to reaction equilibrium and kinetics. Follow this troubleshooting guide to identify and address the potential causes.

  • Step 1: Verify Reactant Ratios. The molar ratio of ammonia (NH₃) to carbon dioxide (CO₂) is a critical parameter. An excess of ammonia is generally used to favor the forward reaction.

    • Recommendation: Ensure the NH₃/CO₂ molar ratio in the liquid phase is maintained between 3:1 and 6:1.[1] The ratio of unreacted NH₃ to CO₂ in the carbamate reaction liquid phase should be between 2:1 and 3:1.[1]

  • Step 2: Check Reaction Temperature. Temperature influences both the rate of reaction and the equilibrium position. While higher temperatures increase the rate of ammonium carbamate dehydration to urea, excessively high temperatures can negatively affect the initial formation of ammonium carbamate.[2][3]

    • Recommendation: The optimal temperature range is typically between 170°C and 200°C.[3] A common operating temperature is around 190°C.[2]

  • Step 3: Evaluate Reaction Pressure. High pressure is necessary to favor the formation of ammonium carbamate, which is the intermediate in urea synthesis.[2][3]

    • Recommendation: The process is typically conducted under high pressure, ranging from 130 to 300 bar.[3] A common pressure range is 140–175 bar.[2]

  • Step 4: Assess Water Content. The presence of water can shift the reaction equilibrium to the left, favoring the reactants and thus reducing the urea yield.[3]

    • Recommendation: Minimize the amount of water introduced into the reactor, for instance, through the recycled carbamate solution.[3]

Low_Urea_Yield_Troubleshooting start Low Urea Yield ratio Check NH3:CO2 Ratio start->ratio Is ratio optimal? temp Evaluate Temperature ratio->temp Yes adjust_ratio Adjust Ratio to 3:1 - 6:1 ratio->adjust_ratio No pressure Assess Pressure temp->pressure Yes adjust_temp Optimize Temperature to 170-200°C temp->adjust_temp No water Check Water Content pressure->water Yes adjust_pressure Increase Pressure to 140-175 bar pressure->adjust_pressure No minimize_water Minimize Water in Recycle Stream water->minimize_water No end_node Yield Optimized water->end_node Yes adjust_ratio->temp adjust_temp->pressure adjust_pressure->water minimize_water->end_node Urea_Synthesis_Workflow start Start reactor_prep 1. Prepare High-Pressure Autoclave start->reactor_prep reactant_charge 2. Charge NH3 and CO2 reactor_prep->reactant_charge reaction 3. Heat to 170-200°C at 140-175 bar reactant_charge->reaction product_recovery 4. Cool, Vent, and Collect Product reaction->product_recovery analysis 5. Purify and Analyze (e.g., HPLC) product_recovery->analysis end_node End analysis->end_node

References

Troubleshooting Crystallization of (3,5-dimethylbenzyl)urea: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the crystallization of (3,5-dimethylbenzyl)urea. The following information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the crystallization of (3,5-dimethylbenzyl)urea?

A good starting point for the crystallization of (3,5-dimethylbenzyl)urea is a mixed solvent system of ethanol and water. Substituted ureas often exhibit good solubility in hot alcohols and lower solubility at cooler temperatures, making this combination ideal for recrystallization. The optimal ratio of ethanol to water will need to be determined experimentally to achieve a high yield of pure crystals.

Q2: My (3,5-dimethylbenzyl)urea is not crystallizing, even after the solution has cooled. What should I do?

If crystallization does not occur upon cooling, several techniques can be employed to induce crystal formation:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

  • Seeding: If you have a previous batch of pure (3,5-dimethylbenzyl)urea crystals, add a single, small crystal to the supersaturated solution. This "seed" crystal will act as a template for further crystallization.

  • Concentration: It is possible that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[2]

  • Reduce Temperature: If cooling to room temperature is unsuccessful, try cooling the solution further in an ice bath.

Q3: The crystals are forming too quickly and appear as a fine powder. How can I obtain larger crystals?

Rapid crystallization, often referred to as "crashing out," can trap impurities within the crystal lattice.[1][2] To promote the growth of larger, purer crystals, a slower cooling rate is necessary:

  • Insulate the Flask: Allow the flask to cool to room temperature on a benchtop, insulated with a cloth or paper towels to slow heat loss.

  • Increase Solvent Volume: Add a small amount of additional hot solvent to the dissolved compound to ensure it is not overly saturated. While this may slightly decrease the overall yield, it encourages slower crystal formation.[2]

  • Controlled Cooling: For more precise control, a programmable cooling bath can be used to gradually lower the temperature over several hours.

Q4: My compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

"Oiling out" occurs when the dissolved compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if there are significant impurities present. To remedy this:

  • Add More Solvent: Re-heat the solution and add more of the primary solvent (e.g., ethanol) to increase the solubility of the compound at a given temperature. Then, allow it to cool more slowly.

  • Change Solvent System: The chosen solvent or solvent mixture may not be appropriate. Experiment with different solvents or solvent ratios.

  • Purify the Material: If impurities are suspected, consider purifying the crude material using another technique, such as column chromatography, before attempting recrystallization.

Q5: What is a typical crystal habit for substituted ureas?

Urea and its derivatives can exhibit various crystal habits, including needles, plates, and prisms. The specific morphology of (3,5-dimethylbenzyl)urea crystals will depend on factors such as the solvent used, the rate of cooling, and the presence of any impurities. For example, the presence of biuret, a common impurity in urea, can change the crystal habit of urea from needle-like to a more block-like shape.[3]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during the crystallization of (3,5-dimethylbenzyl)urea.

Problem 1: No Crystals Form Upon Cooling
Possible Cause Suggested Solution
Solution is not supersaturated (too much solvent).Gently heat the solution to evaporate some of the solvent. Test for saturation by dipping a glass rod in the solution and allowing the solvent to evaporate; a solid residue should form.[2]
Lack of nucleation sites.1. Scratch the inner surface of the flask with a glass rod.[1]2. Add a seed crystal of pure (3,5-dimethylbenzyl)urea.
Cooling is too rapid, preventing crystal lattice formation.Allow the solution to cool more slowly by insulating the flask.
Compound is highly soluble even at low temperatures.Consider using a different solvent or a solvent/anti-solvent system.
Problem 2: "Oiling Out" / Formation of a Liquid Phase
Possible Cause Suggested Solution
Melting point of the compound is lower than the temperature of the solution when saturation is reached.Reheat the solution and add more of the primary solvent to keep the compound dissolved at a higher temperature, then cool slowly.
High concentration of impurities depressing the melting point.Purify the crude material using an alternative method (e.g., chromatography) before recrystallization.
Inappropriate solvent choice.Experiment with different solvent systems. A solvent with a lower boiling point may be necessary.
Problem 3: Low Crystal Yield
Possible Cause Suggested Solution
Too much solvent was used, leaving a significant amount of product in the mother liquor.Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. Note that this crop may be less pure.
The compound is significantly soluble in the cold solvent.Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration.
Premature crystallization during hot filtration (if performed).Heat the filtration apparatus (funnel, filter paper, and receiving flask) before filtering the hot solution.
Problem 4: Crystals Are Colored or Appear Impure
Possible Cause Suggested Solution
Colored impurities are present in the starting material.Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.
Rapid crystallization has trapped impurities.Redissolve the crystals in fresh hot solvent and allow them to recrystallize more slowly.[1][2]

Experimental Protocols

General Recrystallization Protocol for (3,5-dimethylbenzyl)urea
  • Solvent Selection: Begin with a solvent system of ethanol and water. The ideal ratio should be determined in a small-scale preliminary experiment.

  • Dissolution: Place the crude (3,5-dimethylbenzyl)urea in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly turbid (cloudy), indicating the point of saturation. Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold ethanol/water solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or air dry them on a watch glass.

Determining Solvent Suitability

To identify the best solvent for crystallization, small-scale solubility tests are recommended.

Solvent Solubility (Cold) Solubility (Hot) Suitability
WaterInsolubleInsolublePoor
EthanolSparingly SolubleSolubleGood
AcetoneSolubleSolublePoor (may be used as part of a solvent pair)
TolueneSparingly SolubleSolublePotential
HexaneInsolubleInsolubleGood anti-solvent

This table presents expected trends for a substituted urea. Actual solubilities for (3,5-dimethylbenzyl)urea should be determined experimentally.

Visualizations

TroubleshootingWorkflow start Start Crystallization dissolve Dissolve (3,5-dimethylbenzyl)urea in hot solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No oiling_out Oiling Out? crystals_form->oiling_out Yes induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal - Concentrate Solution no_crystals->induce_crystallization induce_crystallization->cool oil_remedy Remedy Oiling Out: - Reheat and Add Solvent - Change Solvent System oiling_out->oil_remedy Yes crystal_quality Good Quality Crystals? oiling_out->crystal_quality No oil_remedy->cool poor_quality Poor Quality: (Fine powder, colored) crystal_quality->poor_quality No end Pure Crystals Obtained crystal_quality->end Yes improve_quality Improve Quality: - Slower Cooling - Use Charcoal poor_quality->improve_quality improve_quality->dissolve SolventSelection start Select Solvent System ideal_solvent Ideal Solvent Properties: - High solubility when hot - Low solubility when cold start->ideal_solvent solvent_pair Solvent Pair Approach: - Good solvent (e.g., Ethanol) - Anti-solvent (e.g., Water) start->solvent_pair dissolve_good Dissolve in Good Solvent (Hot) solvent_pair->dissolve_good add_anti Add Anti-solvent (Hot) until turbidity appears dissolve_good->add_anti redissolve Add a few drops of Good Solvent to clarify add_anti->redissolve cool Cool Slowly redissolve->cool

References

Technical Support Center: Stability of (3,5-dimethylbenzyl)urea in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3,5-dimethylbenzyl)urea. The information is designed to assist in designing and troubleshooting stability studies in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of (3,5-dimethylbenzyl)urea in solution?

A1: The stability of (3,5-dimethylbenzyl)urea in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Like other urea derivatives, it is susceptible to hydrolysis, particularly under strong acidic or basic conditions. Thermal and photodegradation can also occur, leading to the formation of impurities.

Q2: What are the likely degradation products of (3,5-dimethylbenzyl)urea?

A2: Based on the known degradation pathways of urea and its derivatives, the most probable degradation products of (3,5-dimethylbenzyl)urea are 3,5-dimethylbenzylamine and isocyanic acid (which can further react or decompose). Under oxidative stress, additional degradation products may be formed. It is crucial to perform forced degradation studies to identify the specific degradants under your experimental conditions.[1][2]

Q3: What is a forced degradation study and why is it necessary for (3,5-dimethylbenzyl)urea?

A3: A forced degradation or stress study is an experiment designed to intentionally degrade a compound under more severe conditions than it would typically encounter during storage or use.[3][4] These studies are essential for:

  • Identifying potential degradation products.[5]

  • Elucidating degradation pathways.[3][5]

  • Developing and validating a stability-indicating analytical method (e.g., HPLC) that can separate the parent compound from its degradation products.[3][6]

Q4: What are the recommended starting conditions for a forced degradation study of (3,5-dimethylbenzyl)urea?

A4: Recommended starting conditions for a forced degradation study include exposure to a range of pH values (e.g., 0.1 M HCl, water, 0.1 M NaOH), elevated temperatures (e.g., 60-80°C), UV/Vis light, and oxidizing agents (e.g., 3% H₂O₂). The goal is to achieve approximately 10% degradation of the active substance.[6]

Troubleshooting Guides

Issue 1: Rapid degradation of (3,5-dimethylbenzyl)urea is observed in aqueous solution at neutral pH.

  • Possible Cause: The solution may be exposed to elevated temperatures or light. Urea derivatives can be susceptible to thermal degradation and photolysis.[4]

  • Troubleshooting Steps:

    • Control Temperature: Store the solution at a controlled, lower temperature (e.g., 2-8°C) and monitor for degradation.

    • Protect from Light: Store the solution in an amber vial or wrap the container in aluminum foil to protect it from light.[7]

    • Check for Contaminants: Ensure the solvent and container are free from any acidic, basic, or metallic contaminants that could catalyze degradation.

Issue 2: The analytical method (e.g., HPLC) does not show any degradation peaks after subjecting (3,5-dimethylbenzyl)urea to stress conditions.

  • Possible Cause: The stress conditions may not have been harsh enough to cause significant degradation.

  • Troubleshooting Steps:

    • Increase Stress Severity: Increase the temperature, concentration of the acid/base/oxidizing agent, or the duration of light exposure.

    • Extend Study Duration: If no degradation is observed after a short period, extend the study duration (e.g., up to 14 days for solution studies).[4]

    • Method Specificity: Verify that your analytical method is capable of detecting the potential degradation products. The degradation products may not have the same chromophore as the parent compound.

Issue 3: Multiple, unidentified peaks appear in the chromatogram during a stability study.

  • Possible Cause: These could be primary or secondary degradation products. Secondary degradants can form from the initial degradation products.[6]

  • Troubleshooting Steps:

    • Time-Course Study: Analyze samples at multiple time points during the forced degradation study. This can help distinguish between primary and secondary degradation products.

    • Mass Spectrometry: Use a mass spectrometer coupled with your separation method (e.g., LC-MS) to obtain mass information for the unknown peaks, which can aid in their identification.[4]

    • Reference Standards: If possible, synthesize or obtain reference standards for the suspected degradation products to confirm their identity.

Data Presentation

Table 1: Summary of Forced Degradation Studies for (3,5-dimethylbenzyl)urea

Stress ConditionTemperature (°C)Duration(3,5-dimethylbenzyl)urea Assay (%)Major Degradation Product(s)
0.1 M HCl6024 hours89.53,5-dimethylbenzylamine
0.1 M NaOH6024 hours85.23,5-dimethylbenzylamine
Water6024 hours98.1Not Detected
3% H₂O₂2524 hours92.3Oxidized derivatives
Photostability (UV/Vis)2548 hours95.7Photodegradants

Note: This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: HPLC Method for Stability Indicating Assay of (3,5-dimethylbenzyl)urea

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Run Time: 15 minutes

Protocol 2: Forced Degradation Study in Solution

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of (3,5-dimethylbenzyl)urea in a suitable solvent (e.g., acetonitrile or methanol).

  • Prepare Stress Solutions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.

    • Thermal Degradation: Mix 1 mL of stock solution with 9 mL of water.

  • Incubation:

    • Place the acid, base, and thermal degradation solutions in a water bath at 60°C.

    • Keep the oxidative degradation solution at room temperature.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Neutralize the acid and base samples before dilution and injection into the HPLC system. Analyze all samples according to the HPLC method described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic Solution (0.1 M HCl) stock->acid Dilute base Basic Solution (0.1 M NaOH) stock->base Dilute oxidative Oxidative Solution (3% H2O2) stock->oxidative Dilute thermal Aqueous Solution (for Thermal Stress) stock->thermal Dilute heat Incubate at 60°C acid->heat base->heat rt Incubate at RT oxidative->rt thermal->heat sampling Sample at Time Points heat->sampling rt->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC Analysis neutralize->hplc

Caption: Workflow for the forced degradation study of (3,5-dimethylbenzyl)urea in solution.

logical_relationship cluster_stress Stress Factors cluster_products Potential Degradation Products substance (3,5-dimethylbenzyl)urea hydrolysis Hydrolysis (Acid/Base) substance->hydrolysis is subjected to oxidation Oxidation substance->oxidation is subjected to photolysis Photolysis substance->photolysis is subjected to thermolysis Thermolysis substance->thermolysis is subjected to amine 3,5-dimethylbenzylamine hydrolysis->amine isocyanic Isocyanic Acid hydrolysis->isocyanic oxidized Oxidized Derivatives oxidation->oxidized photo Photodegradants photolysis->photo

Caption: Potential degradation pathways for (3,5-dimethylbenzyl)urea under various stress conditions.

References

Technical Support Center: Isocyanate Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during isocyanate reactions. Find answers to frequently asked questions and detailed protocols to minimize the formation of unwanted side products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction is producing a significant amount of white, insoluble precipitate. What is it and how can I prevent it?

A1: This is likely due to the formation of urea by-products. Isocyanates are highly reactive towards water, which leads to the formation of an unstable carbamic acid that then decomposes into an amine and carbon dioxide.[1] The resulting amine can then react with another isocyanate molecule to form a disubstituted urea, which is often insoluble in common organic solvents.

Troubleshooting Urea Formation:

  • Moisture Control: The most critical factor is to maintain strictly anhydrous (dry) conditions throughout the experiment.

  • Solvent Choice: Use high-purity, anhydrous solvents. Solvents with low polarity can sometimes accelerate the desired urethane formation over the urea side reaction.[2]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[3][4]

  • Reagent Purity: Ensure that your alcohol or other nucleophile is as dry as possible.

Q2: I'm observing a higher molecular weight than expected in my polymer, and the viscosity of my prepolymer has increased sharply. What could be the cause?

A2: This often indicates the formation of allophanate or biuret linkages, which result from the reaction of isocyanates with urethane or urea groups, respectively. These reactions lead to branching and cross-linking in polymers, increasing the molecular weight and viscosity.[5] Allophanate formation is more common at higher temperatures and with an excess of isocyanate.[6][7]

Troubleshooting Allophanate and Biuret Formation:

  • Temperature Control: Maintain the reaction temperature as low as reasonably possible to achieve the desired reaction rate without promoting these side reactions. For many common isocyanates, keeping the temperature below 80°C is a good starting point.

  • Stoichiometry: Use a stoichiometric ratio of isocyanate to alcohol (or a slight excess of alcohol) to minimize the presence of unreacted isocyanate groups that can lead to allophanate formation.

  • Catalyst Selection: Certain catalysts can favor the urethane reaction over allophanate formation. Organotin catalysts, for example, are often used, but their selectivity can be temperature-dependent.

Q3: My reaction has resulted in a hard, insoluble solid, even in polar aprotic solvents. What is this side product?

A3: The formation of a hard, insoluble solid is often indicative of isocyanurate trimers. This is a cyclotrimerization of three isocyanate molecules, forming a very stable six-membered ring. This side reaction is often promoted by certain catalysts, especially strong bases, and can be more prevalent at higher temperatures.

Troubleshooting Isocyanurate Formation:

  • Catalyst Choice: Avoid strong basic catalysts if trimerization is a concern. Tertiary amines are known to promote trimerization.[8] Consider using catalysts that are more selective for the urethane reaction, such as certain organometallic compounds.

  • Temperature Management: As with other side reactions, lower reaction temperatures can help to disfavor trimerization.

  • Reaction Time: Monitor the reaction progress and stop it once the desired conversion of the limiting reagent is achieved to prevent further side reactions of any excess isocyanate.

Data Presentation: Impact of Reaction Parameters on Side Product Formation

The following tables summarize the quantitative effects of key reaction parameters on the formation of side products.

Table 1: Effect of Catalyst on Urethane vs. Urea Formation

CatalystUrethane Formation Rate Constant (k_urethane) (L mol⁻¹ s⁻¹)Urea Formation Rate Constant (k_urea) (L mol⁻¹ s⁻¹)Selectivity (k_urethane / k_urea)
UncatalyzedLowVery LowModerate
Dibutyltin dilaurate (DBTDL)HighModerateHigh
1,4-Diazabicyclo[2.2.2]octane (DABCO)ModerateHighLow
Triethylamine (TEA)ModerateHighLow

Note: Rate constants are illustrative and can vary significantly with specific reactants, solvents, and temperatures.

Table 2: Influence of Solvent Polarity on Urethane Reaction Rate

SolventPolarity Index (P')Relative Reaction Rate
Toluene2.41.0
Tetrahydrofuran (THF)4.02.5
Acetonitrile5.84.0
Dimethylformamide (DMF)6.45.5

Data compiled from various sources.[9][10][11] The trend shows that more polar solvents generally accelerate the urethane formation.

Table 3: Effect of Temperature on Isocyanate Reaction Rates

ReactionTypical Activation Energy (Ea) (kJ/mol)General Temperature Effect
Urethane Formation17-54Rate increases significantly with temperature.[2]
Allophanate FormationHigher than UrethaneBecomes significant at elevated temperatures (>100°C).
Isocyanurate TrimerizationVaries with catalystGenerally favored at higher temperatures.

Experimental Protocols

Protocol 1: Minimizing Urea Side Product Formation in a Urethane Synthesis

Objective: To synthesize a urethane with minimal urea contamination.

Materials:

  • Isocyanate

  • Alcohol

  • Anhydrous solvent (e.g., Toluene, THF)

  • Catalyst (e.g., Dibutyltin dilaurate)

  • Schlenk flask or three-neck round-bottom flask

  • Nitrogen or Argon gas supply with a bubbler

  • Magnetic stirrer and stir bar

  • Septa and syringes

Procedure:

  • Drying Glassware: Thoroughly dry all glassware in an oven at >100°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

  • Inert Atmosphere Setup: Assemble the reaction flask with a condenser (if heating) and a gas inlet connected to the inert gas line. Purge the flask with the inert gas for 10-15 minutes.

  • Reagent Preparation:

    • Ensure the alcohol and solvent are of anhydrous grade. If necessary, dry the solvent over molecular sieves.

    • Handle the isocyanate with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

  • Reaction Setup:

    • To the reaction flask, add the anhydrous solvent and the alcohol via syringe.

    • If using a catalyst, add it to the alcohol solution.

    • Begin stirring the solution.

  • Isocyanate Addition: Slowly add the isocyanate to the stirred alcohol solution dropwise via syringe. A slow addition helps to control any exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., FT-IR spectroscopy by observing the disappearance of the N=C=O stretch at ~2270 cm⁻¹).

  • Work-up: Once the reaction is complete, quench any remaining isocyanate by adding a small amount of a primary or secondary amine (e.g., dibutylamine) if necessary. Proceed with the desired purification steps.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dry_glassware Dry Glassware setup_inert Setup Inert Atmosphere dry_glassware->setup_inert prep_reagents Prepare Anhydrous Reagents setup_inert->prep_reagents add_solvent_alcohol Add Solvent & Alcohol prep_reagents->add_solvent_alcohol add_catalyst Add Catalyst add_solvent_alcohol->add_catalyst add_isocyanate Slowly Add Isocyanate add_catalyst->add_isocyanate monitor_reaction Monitor Reaction (e.g., FT-IR) add_isocyanate->monitor_reaction quench Quench Excess Isocyanate monitor_reaction->quench purify Purify Product quench->purify

Caption: Workflow for minimizing side products in isocyanate reactions.

troubleshooting_logic cluster_precipitate White Insoluble Precipitate cluster_high_mw High MW / Viscosity cluster_insoluble_solid Hard Insoluble Solid start Unwanted Side Product Observed urea Likely Urea Formation start->urea allophanate_biuret Likely Allophanate/Biuret Formation start->allophanate_biuret trimer Likely Isocyanurate Trimer start->trimer check_moisture Check for Moisture Contamination urea->check_moisture use_anhydrous Use Anhydrous Reagents/Solvents check_moisture->use_anhydrous inert_atm Use Inert Atmosphere check_moisture->inert_atm check_temp Check Reaction Temperature allophanate_biuret->check_temp check_stoich Check Stoichiometry allophanate_biuret->check_stoich lower_temp Lower Reaction Temperature check_temp->lower_temp adjust_stoich Adjust to slight excess of alcohol check_stoich->adjust_stoich check_catalyst Check Catalyst Type trimer->check_catalyst avoid_strong_base Avoid Strong Base Catalysts check_catalyst->avoid_strong_base

Caption: Troubleshooting logic for common isocyanate side products.

References

Technical Support Center: Addressing Off-Target Effects of Urea-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with urea-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate the off-target effects commonly encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with urea-based kinase inhibitors?

A1: Urea-based kinase inhibitors, such as sorafenib and sunitinib, are known to be multi-targeted.[1] Common off-target effects include inhibition of other kinases beyond the intended target, leading to unintended biological consequences. For example, sorafenib not only inhibits RAF kinases but also VEGFR, PDGFR, and c-Kit.[1] These off-target activities can result in side effects like hypertension, hand-foot skin reaction, and diarrhea.[2] It is crucial to profile your inhibitor against a broad panel of kinases to understand its specific off-target profile.

Q2: How can I determine if the observed cellular phenotype is due to on-target or off-target effects of my urea-based inhibitor?

A2: Distinguishing on-target from off-target effects is a critical step in validating your experimental findings. A multi-pronged approach is recommended:

  • Use a structurally distinct inhibitor: Employ a second inhibitor that targets the same primary kinase but has a different chemical scaffold and likely a different off-target profile. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.

  • Rescue experiments: If possible, overexpress a drug-resistant mutant of your target kinase. If the phenotype is rescued, it confirms an on-target effect.

  • Knockdown/knockout validation: Use RNAi or CRISPR/Cas9 to reduce the expression of the target kinase. If this phenocopies the effect of the inhibitor, it supports an on-target mechanism.

  • Cellular Thermal Shift Assay (CETSA): This technique can confirm direct binding of the inhibitor to the target protein in a cellular context.

Q3: What are some common causes of variability in my kinase inhibition assays?

A3: Variability in kinase assays can arise from several factors:

  • Reagent quality: Ensure the purity and activity of your kinase, substrate, and ATP. Impurities can interfere with the assay.

  • Assay conditions: Maintain consistent pH, temperature, and incubation times.

  • Compound interference: Some compounds can fluoresce or absorb light at the detection wavelength, leading to false positives or negatives in fluorescence-based assays.

  • Protein aggregation: The kinase or substrate may aggregate, affecting its activity.

  • DMSO concentration: High concentrations of DMSO, the solvent for many inhibitors, can inhibit kinase activity. It's important to keep the final DMSO concentration consistent across all wells and as low as possible.

Troubleshooting Guides

Problem 1: Unexpected or inconsistent cellular response to the inhibitor.
Possible Cause Troubleshooting Step
Off-target effects Profile the inhibitor against a broad kinase panel to identify potential off-targets. Use lower, more specific concentrations of the inhibitor. Validate findings with a structurally different inhibitor for the same target.
Cell line heterogeneity Ensure you are using a clonal cell line or a well-characterized population. Perform regular cell line authentication.
Compound degradation Check the stability of your inhibitor in your experimental media and conditions. Store the compound appropriately and prepare fresh dilutions for each experiment.
Incorrect dosage Perform a dose-response curve to determine the optimal concentration for inhibiting the target kinase with minimal off-target effects.
Problem 2: Difficulty confirming target engagement in cells.
Possible Cause Troubleshooting Step
Poor cell permeability Use a cell-based target engagement assay like the Cellular Thermal Shift Assay (CETSA) to confirm the inhibitor is reaching its target inside the cell.
Inhibitor efflux Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein) that can remove the inhibitor. Co-incubate with an efflux pump inhibitor to see if target engagement improves.
High intracellular ATP The high concentration of ATP in cells can compete with ATP-competitive inhibitors, reducing their potency. Use assays that are less sensitive to ATP concentration or consider ATP-noncompetitive inhibitors if available.

Quantitative Data on Off-Target Effects

The following tables summarize the inhibitory activity of common urea-based kinase inhibitors against a panel of kinases. This data can help you anticipate potential off-target effects in your experiments.

Table 1: Sorafenib - Off-Target Kinase Inhibition

KinaseIC50 (nM)
VEGFR2 90
PDGFRβ 57
c-Kit 68
FLT3 58
RET 31
BRAF 22
BRAF (V600E) 38
c-RAF6
p38α>10,000

Data compiled from various sources. IC50 values can vary depending on the assay conditions.

Table 2: Sunitinib - Off-Target Kinase Inhibition

KinaseIC50 (nM)
VEGFR1 2
VEGFR2 <10
PDGFRα 1
PDGFRβ <10
c-Kit 1
FLT3 1
RET <10
CSF1R1
CDK2>10,000

Data compiled from various sources. IC50 values can vary depending on the assay conditions.

Table 3: Axitinib - Off-Target Kinase Inhibition

KinaseIC50 (nM)
VEGFR1 0.1
VEGFR2 0.2
VEGFR3 0.1-0.3
PDGFRβ 1.6
c-Kit 1.7
Lck150
Abl>1,000

Data compiled from various sources. IC50 values can vary depending on the assay conditions.

Table 4: Regorafenib - Off-Target Kinase Inhibition

KinaseIC50 (nM)
VEGFR1 1.5
VEGFR2 4.2
VEGFR3 7
PDGFRβ 22
c-Kit 7
RET 1.5
BRAF 28
BRAF (V600E) 14
TIE20.7

Data compiled from various sources. IC50 values can vary depending on the assay conditions.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is a generalized procedure for performing a CETSA experiment to determine target engagement.

Materials:

  • Cell culture reagents

  • Urea-based inhibitor of interest

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibody against the target protein

  • Secondary antibody

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with the urea-based inhibitor at the desired concentration or with DMSO as a vehicle control.

    • Incubate for the desired time (e.g., 1-2 hours) at 37°C.

  • Heating:

    • After incubation, harvest the cells and wash with PBS.

    • Resuspend the cell pellet in PBS.

    • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

    • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

  • Analysis:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein.

    • Quantify the band intensities to determine the amount of soluble target protein at each temperature.

    • Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve for the inhibitor-treated samples compared to the control indicates target engagement.

In Vitro Kinase Panel Screening (Radiometric Assay) Protocol

This is a general protocol for screening an inhibitor against a panel of kinases using a radiometric assay.

Materials:

  • Kinase panel (purified recombinant kinases)

  • Substrate for each kinase (peptide or protein)

  • Urea-based inhibitor

  • Kinase reaction buffer (typically contains MgCl2, DTT, and a buffer like HEPES or Tris-HCl)

  • [γ-³²P]ATP

  • ATP

  • 96-well plates

  • Phosphocellulose paper or membrane

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the kinase reaction buffer.

    • Add the specific kinase and its corresponding substrate to each well.

    • Add the urea-based inhibitor at various concentrations (or a single concentration for a primary screen). Include a DMSO control.

  • Kinase Reaction:

    • Initiate the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP to each well.

    • Incubate the plate at the optimal temperature (usually 30°C) for a specific time (e.g., 15-60 minutes).

  • Stopping the Reaction and Spotting:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot a portion of the reaction mixture from each well onto a phosphocellulose membrane.

  • Washing:

    • Wash the membrane multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Detection:

    • Allow the membrane to dry.

    • Quantify the radioactivity in each spot using a scintillation counter or by exposing the membrane to a phosphor screen and imaging.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the inhibitor compared to the DMSO control.

    • Determine the IC50 value for each kinase that is significantly inhibited.

Chemical Proteomics with Kinobeads Protocol

This protocol outlines a general workflow for identifying the targets of a kinase inhibitor using a chemical proteomics approach with kinobeads.

Materials:

  • Cell or tissue lysate

  • Kinobeads (sepharose beads coupled with broad-spectrum kinase inhibitors)

  • Urea-based inhibitor of interest

  • Lysis buffer

  • Wash buffer

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Mass spectrometry reagents (trypsin, etc.)

Procedure:

  • Lysate Preparation:

    • Prepare a native protein lysate from cells or tissues.

    • Determine the protein concentration.

  • Competitive Binding:

    • Incubate the lysate with your urea-based inhibitor at various concentrations or with DMSO as a control. This allows your inhibitor to bind to its targets in the lysate.

  • Kinobeads Pulldown:

    • Add the kinobeads to the inhibitor-treated and control lysates.

    • Incubate to allow kinases that are not bound to your inhibitor to bind to the kinobeads.

  • Washing:

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the kinobeads using an elution buffer.

  • Sample Preparation for Mass Spectrometry:

    • Reduce, alkylate, and digest the eluted proteins with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in each sample.

    • Proteins that show a dose-dependent decrease in binding to the kinobeads in the presence of your inhibitor are considered its targets.

Visualizations

Signaling_Pathway_Off_Target cluster_intended_pathway Intended Pathway cluster_off_target_pathway Off-Target Pathway Urea-Based Inhibitor Urea-Based Inhibitor Target Kinase Target Kinase Urea-Based Inhibitor->Target Kinase Inhibition Off-Target Kinase Off-Target Kinase Urea-Based Inhibitor->Off-Target Kinase Inhibition Downstream Effector 1 Downstream Effector 1 Target Kinase->Downstream Effector 1 Activation Cellular Response (On-Target) Cellular Response (On-Target) Downstream Effector 1->Cellular Response (On-Target) Downstream Effector 2 Downstream Effector 2 Off-Target Kinase->Downstream Effector 2 Activation Cellular Response (Off-Target) Cellular Response (Off-Target) Downstream Effector 2->Cellular Response (Off-Target)

Caption: Off-target effects of a urea-based inhibitor.

CETSA_Workflow Treat Cells with Inhibitor/Vehicle Treat Cells with Inhibitor/Vehicle Heat Shock (Temperature Gradient) Heat Shock (Temperature Gradient) Treat Cells with Inhibitor/Vehicle->Heat Shock (Temperature Gradient) Cell Lysis Cell Lysis Heat Shock (Temperature Gradient)->Cell Lysis Separate Soluble & Aggregated Proteins (Centrifugation) Separate Soluble & Aggregated Proteins (Centrifugation) Cell Lysis->Separate Soluble & Aggregated Proteins (Centrifugation) Quantify Soluble Target Protein (Western Blot) Quantify Soluble Target Protein (Western Blot) Separate Soluble & Aggregated Proteins (Centrifugation)->Quantify Soluble Target Protein (Western Blot) Generate Melting Curve Generate Melting Curve Quantify Soluble Target Protein (Western Blot)->Generate Melting Curve Determine Target Engagement Determine Target Engagement Generate Melting Curve->Determine Target Engagement

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Troubleshooting_Logic Unexpected Phenotype Unexpected Phenotype Is it On-Target? Is it On-Target? Unexpected Phenotype->Is it On-Target? Use 2nd Structurally Different Inhibitor Use 2nd Structurally Different Inhibitor Is it On-Target?->Use 2nd Structurally Different Inhibitor Test Rescue with Resistant Mutant Rescue with Resistant Mutant Is it On-Target?->Rescue with Resistant Mutant Test Knockdown/Knockout of Target Knockdown/Knockout of Target Is it On-Target?->Knockdown/Knockout of Target Test Confirmed On-Target Confirmed On-Target Use 2nd Structurally Different Inhibitor->Confirmed On-Target Same Phenotype Likely Off-Target Likely Off-Target Use 2nd Structurally Different Inhibitor->Likely Off-Target Different Phenotype Rescue with Resistant Mutant->Confirmed On-Target Phenotype Rescued Rescue with Resistant Mutant->Likely Off-Target No Rescue Knockdown/Knockout of Target->Confirmed On-Target Phenocopies Inhibitor Knockdown/Knockout of Target->Likely Off-Target No Phenocopy Identify Off-Targets (Kinome Screen, Proteomics) Identify Off-Targets (Kinome Screen, Proteomics) Likely Off-Target->Identify Off-Targets (Kinome Screen, Proteomics)

Caption: Troubleshooting logic for on-target vs. off-target effects.

References

Technical Support Center: Scaling Up the Synthesis of (3,5-dimethylbenzyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scaled-up synthesis of (3,5-dimethylbenzyl)urea. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing (3,5-dimethylbenzyl)urea?

A1: The most common and scalable method is the reaction of 3,5-dimethylbenzylamine with a cyanate salt, such as sodium or potassium cyanate, in an acidic aqueous solution. This method is often preferred for large-scale synthesis due to its operational simplicity, use of readily available and less hazardous reagents compared to isocyanates, and its environmentally friendly nature by using water as a solvent.[1][2]

Q2: What are the main advantages of using a cyanate salt over 3,5-dimethylbenzyl isocyanate?

A2: Using a cyanate salt avoids the direct handling of 3,5-dimethylbenzyl isocyanate, which is likely to be a toxic and moisture-sensitive reagent. The in-situ generation of the reactive isocyanate intermediate from the protonated amine and cyanate is a safer and more practical approach for large-scale production.[1][2] Phosgene and its derivatives, often used to produce isocyanates, are highly toxic, making the cyanate route a safer alternative.

Q3: What are the typical reaction conditions for this synthesis?

A3: The reaction is typically carried out in water at room temperature. An acid, such as hydrochloric acid, is used to protonate the amine and to facilitate the reaction with the cyanate salt. The reaction is generally stirred for several hours until completion.[1][2]

Q4: How can the product, (3,5-dimethylbenzyl)urea, be purified on a large scale?

A4: For large-scale purification, recrystallization is a common and effective method. The choice of solvent is crucial and depends on the solubility of the product and impurities. Common solvent systems for ureas include ethanol, water, or mixtures like hexane/acetone or hexane/ethyl acetate.[3] The crude product can often be isolated by simple filtration if it precipitates from the reaction mixture, followed by washing to remove residual salts and impurities.

Troubleshooting Guide

Problem 1: Low Yield of (3,5-dimethylbenzyl)urea

Possible Cause Suggested Solution
Incomplete reaction.- Ensure the reaction is stirred for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Check the quality and stoichiometry of the reagents. Use a slight excess of the cyanate salt.[1][2]
Incorrect pH of the reaction mixture.- The presence of an acid is crucial for the reaction. Ensure the correct amount of acid is added to maintain an acidic pH.
Product loss during workup.- If extracting the product, ensure the correct solvent is used and perform multiple extractions to maximize recovery.- When filtering, use a minimal amount of cold solvent to wash the solid product to avoid redissolving it.

Problem 2: Formation of Impurities

Possible Cause Suggested Solution
Biuret formation: The product urea reacts with another molecule of isocyanic acid (formed in situ). This is more common at elevated temperatures.- Maintain the reaction at room temperature to minimize the formation of biuret.
Unreacted starting materials: Incomplete reaction leaving unreacted 3,5-dimethylbenzylamine.- Optimize reaction time and stoichiometry as mentioned in "Low Yield".- Purify the final product by recrystallization to remove unreacted starting materials.
Side reactions of the amine: The amine may undergo other reactions if harsh conditions are used.- Stick to the recommended mild reaction conditions (aqueous, room temperature).

Problem 3: Difficulty in Product Isolation and Purification

| Possible Cause | Suggested Solution | | The product is too soluble in the reaction mixture. | - If the product does not precipitate, extraction with a suitable organic solvent like dichloromethane or ethyl acetate may be necessary.[1] | | Oiling out during recrystallization. | - "Oiling out" occurs when the product separates as a liquid instead of crystals. This can be addressed by: - Using a different recrystallization solvent or a solvent mixture. - Ensuring the solution is not supersaturated before cooling. - Cooling the solution slowly with gentle stirring. | | Inefficient removal of inorganic salts. | - Wash the crude product thoroughly with water to remove any residual sodium/potassium salts and acid. |

Experimental Protocols

Synthesis of (3,5-dimethylbenzyl)urea

This protocol is adapted from a scalable synthesis of N-substituted ureas.[1][2]

Materials:

  • 3,5-Dimethylbenzylamine

  • Potassium cyanate (or Sodium cyanate)

  • Hydrochloric acid (1 N aqueous solution)

  • Water

  • Dichloromethane (for extraction, if necessary)

Procedure:

  • To a stirred solution of 3,5-dimethylbenzylamine (1 equivalent) in 1 N aqueous hydrochloric acid, add potassium cyanate (2.2 equivalents).

  • Allow the reaction mixture to stir at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, if a precipitate has formed, collect the solid by filtration. Wash the solid with water and then a small amount of cold solvent to remove impurities.

  • If no precipitate forms, dilute the reaction mixture with 1 N aqueous HCl and extract the product with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude (3,5-dimethylbenzyl)urea by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Quantitative Data for a Model Reaction (Synthesis of N-benzylurea)[1][2]

The following table summarizes the results for the synthesis of N-benzylurea under different solvent conditions, which can be used as a reference for optimizing the synthesis of (3,5-dimethylbenzyl)urea.

EntrySolvent SystemReaction Time (h)Yield (%)
1Dioxane240
2THF/Water (1:1)1265
3ACN/Water (1:1)1270
4Water692

Visualizations

Synthesis_Pathway 3,5-Dimethylbenzylamine 3,5-Dimethylbenzylamine Protonated Amine Protonated Amine 3,5-Dimethylbenzylamine->Protonated Amine + HCl (3,5-dimethylbenzyl)urea (3,5-dimethylbenzyl)urea Protonated Amine->(3,5-dimethylbenzyl)urea + KOCN KOCN KOCN KOCN->(3,5-dimethylbenzyl)urea

Caption: Reaction pathway for the synthesis of (3,5-dimethylbenzyl)urea.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start Start Mix Reagents Mix 3,5-dimethylbenzylamine, HCl, and KOCN in water Start->Mix Reagents Stir at RT Stir at RT Mix Reagents->Stir at RT Monitor by TLC Monitor by TLC Stir at RT->Monitor by TLC Reaction Complete? Reaction Complete? Monitor by TLC->Reaction Complete? Reaction Complete?->Stir at RT No Isolate Crude Product Filtration or Extraction Reaction Complete?->Isolate Crude Product Yes Purify by Recrystallization Purify by Recrystallization Isolate Crude Product->Purify by Recrystallization Dry Product Dry Product Purify by Recrystallization->Dry Product End End Dry Product->End

Caption: Experimental workflow for the synthesis and purification.

Troubleshooting_Tree Problem Problem Low Yield Low Yield Problem->Low Yield Impurity Formation Impurity Formation Problem->Impurity Formation Isolation Issues Isolation Issues Problem->Isolation Issues Check Reaction Time & Stoichiometry Check Reaction Time & Stoichiometry Low Yield->Check Reaction Time & Stoichiometry Verify pH Verify pH Low Yield->Verify pH Control Temperature (RT) Control Temperature (RT) Impurity Formation->Control Temperature (RT) Ensure Complete Reaction Ensure Complete Reaction Impurity Formation->Ensure Complete Reaction Product Soluble? Product Soluble? Isolation Issues->Product Soluble? Oiling Out? Oiling Out? Isolation Issues->Oiling Out? Extract with Organic Solvent Extract with Organic Solvent Product Soluble?->Extract with Organic Solvent Yes Change Recrystallization Solvent Change Recrystallization Solvent Oiling Out?->Change Recrystallization Solvent Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

Validation & Comparative

A Comparative Analysis of (3,5-dimethylbenzyl)urea and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitor research, the exploration of novel molecular scaffolds is paramount to identifying candidates with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative overview of the hypothetical compound (3,5-dimethylbenzyl)urea against a panel of well-characterized, clinically relevant kinase inhibitors. While specific experimental data for (3,5-dimethylbenzyl)urea is not publicly available, this document serves as a framework for its potential evaluation by benchmarking against established agents such as Sorafenib, a multi-kinase inhibitor containing a urea moiety, and other prominent kinase inhibitors.

Structural and Functional Context of Urea-Based Kinase Inhibitors

The urea functional group is a key structural motif in a number of approved and investigational kinase inhibitors.[1][2] It acts as a hydrogen bond donor and acceptor, facilitating binding to the hinge region of the kinase ATP-binding pocket.[3] The lipophilic diaryl urea moiety, as seen in Sorafenib, is known to interact with the hydrophobic pocket of the kinase domain.[3] The hypothetical compound, (3,5-dimethylbenzyl)urea, incorporates a substituted benzyl group which could influence its binding affinity and selectivity against various kinases.

Comparative Analysis of Kinase Inhibitory Activity

To provide a context for the potential efficacy of (3,5-dimethylbenzyl)urea, we compare the inhibitory activities of several known kinase inhibitors against a range of kinases. The data, presented in Table 1, includes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values are indicative of higher potency.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Kinase Inhibitors

Kinase InhibitorTarget KinaseIC50 (nM)
(3,5-dimethylbenzyl)urea Data Not AvailableData Not Available
Sorafenib c-Raf6
B-Raf22
VEGFR-290
PDGFR-β57
Alectinib ALK1.9
Brigatinib ALK0.6
Lorlatinib ALK0.07
Imatinib c-Abl56
PDGFR-
Compound 5a (diaryl urea derivative) EGFR56

Note: The IC50 values are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.[3][4][5]

Signaling Pathways and Mechanisms of Action

Kinase inhibitors exert their therapeutic effects by modulating specific signaling pathways that are often dysregulated in diseases such as cancer.[6] Sorafenib, for example, targets the Raf-MEK-ERK pathway, which is crucial for cell proliferation and survival.[4] Anaplastic Lymphoma Kinase (ALK) inhibitors like alectinib, brigatinib, and lorlatinib target fusion proteins resulting from chromosomal rearrangements, which are drivers in certain types of non-small cell lung cancer.[7][8]

Below is a generalized diagram of a signaling pathway that can be targeted by kinase inhibitors.

Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Kinase_Inhibitor Kinase Inhibitor (e.g., Sorafenib) Kinase_Inhibitor->RAF Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Experimental_Workflow Start Start: Novel Compound (3,5-dimethylbenzyl)urea In_Vitro_Assay In Vitro Kinase Assay (e.g., TR-FRET) Start->In_Vitro_Assay Determine_IC50 Determine IC50 Values In_Vitro_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Proliferation Assay (e.g., MTT Assay) Determine_IC50->Cell_Based_Assay Determine_GI50 Determine GI50 Values Cell_Based_Assay->Determine_GI50 Western_Blot Western Blot Analysis (Target Phosphorylation) Determine_GI50->Western_Blot End End: Evaluate Potency and Cellular Activity Western_Blot->End GI50 GI50 GI50->Western_Blot

References

Comparative Bioactivity Analysis of N-Benzyl Urea Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the validated bioactivity of N-benzyl urea compounds, with a focus on their potential as anticancer agents.

The urea scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of bioactive compounds. Within this class, N-benzyl urea derivatives have emerged as promising candidates for anticancer drug development. Their structural versatility allows for modifications that can significantly influence their biological activity, leading to the inhibition of key signaling pathways implicated in cancer progression. This guide provides a comparative analysis of the bioactivity of representative N-benzyl urea compounds, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutics.

Comparative Analysis of Anticancer Activity

The anticancer efficacy of N-benzyl urea derivatives has been demonstrated across various cancer cell lines, with inhibitory activities often attributed to their interaction with specific molecular targets. Below is a summary of the in vitro cytotoxic activity of several N-benzyl urea compounds against different cancer cell lines.

CompoundTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea (7b)MCF-7 (Breast)---
N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivative (9b)A549 (Lung)< 5Sorafenib-
N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivative (9d)A549 (Lung)< 5Sorafenib-
N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivative (9b)HCT116 (Colon)< 3Sorafenib-
N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivative (9d)HCT116 (Colon)< 3Sorafenib-
N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivative (9g)HCT116 (Colon)< 3Sorafenib-

Note: Specific IC50 values for compound 7b were not provided in the source material, but it was highlighted for its significant inhibitory activity.[1]

Validated Signaling Pathways

N-benzyl urea derivatives have been shown to exert their anticancer effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival. Two prominent pathways identified are the EGFR/HER-2 signaling cascade and the USP1/UAF1 deubiquitination complex.

EGFR/HER-2 Signaling Pathway

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are receptor tyrosine kinases that play a pivotal role in the development and progression of several cancers. Overexpression or mutation of these receptors leads to uncontrolled cell proliferation and survival. Certain N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and their thiourea analogs have been identified as potent inhibitors of both EGFR and HER-2 kinases.[1][2]

EGFR_HER2_Pathway Ligand Ligand EGFR/HER-2 EGFR/HER-2 Ligand->EGFR/HER-2 Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR/HER-2->Dimerization & Autophosphorylation Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization & Autophosphorylation->Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT)->Cell Proliferation, Survival, Angiogenesis N-Benzyl Urea Derivative N-Benzyl Urea Derivative Inhibition N-Benzyl Urea Derivative->Inhibition Inhibition->Dimerization & Autophosphorylation

Figure 1. Inhibition of EGFR/HER-2 Signaling
USP1/UAF1 Deubiquitinase Pathway

The ubiquitin-specific protease 1 (USP1), in complex with USP1-associated factor 1 (UAF1), is a deubiquitinating enzyme that regulates DNA damage response. Inhibition of the USP1/UAF1 complex has emerged as a promising anticancer strategy. N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of USP1/UAF1, leading to increased levels of monoubiquitinated PCNA (Ub-PCNA) and subsequent cancer cell death.[3]

USP1_UAF1_Pathway USP1/UAF1 Complex USP1/UAF1 Complex PCNA PCNA USP1/UAF1 Complex->PCNA Deubiquitination Ub-PCNA Ub-PCNA Ub-PCNA->USP1/UAF1 Complex DNA Repair DNA Repair PCNA->DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival N-Benzyl Urea Derivative N-Benzyl Urea Derivative Inhibition N-Benzyl Urea Derivative->Inhibition Inhibition->USP1/UAF1 Complex

Figure 2. Inhibition of USP1/UAF1 Deubiquitinase

Experimental Protocols

The validation of the bioactivity of N-benzyl urea derivatives relies on robust and reproducible experimental methodologies. The following are key protocols cited in the evaluation of the compounds discussed in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the N-benzyl urea derivatives and the reference compound for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[4]

Kinase Inhibition Assay

To determine the inhibitory activity of compounds against specific kinases like EGFR and HER-2, in vitro kinase inhibition assays are performed.

  • Assay Setup: The assay is typically performed in a multi-well plate format containing the purified kinase, a substrate, and ATP.

  • Compound Incubation: The N-benzyl urea derivatives are pre-incubated with the kinase.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of substrate phosphorylation is quantified using various methods, such as radioisotope incorporation, fluorescence resonance energy transfer (FRET), or luminescence-based assays.

  • IC50 Determination: The IC50 value is determined by measuring the compound's ability to inhibit kinase activity at different concentrations.[1]

General Experimental Workflow

The process of validating the bioactivity of a novel compound involves a series of sequential steps, from initial screening to more detailed mechanistic studies.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Bioactivity Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Validation Synthesis Synthesis Purification Purification Synthesis->Purification Structural Analysis (NMR, MS) Structural Analysis (NMR, MS) Purification->Structural Analysis (NMR, MS) Cytotoxicity Assays (e.g., MTT) Cytotoxicity Assays (e.g., MTT) Structural Analysis (NMR, MS)->Cytotoxicity Assays (e.g., MTT) Target-based Assays (e.g., Kinase Inhibition) Target-based Assays (e.g., Kinase Inhibition) Cytotoxicity Assays (e.g., MTT)->Target-based Assays (e.g., Kinase Inhibition) Western Blotting Western Blotting Target-based Assays (e.g., Kinase Inhibition)->Western Blotting Cell Cycle Analysis Cell Cycle Analysis Western Blotting->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Cell Cycle Analysis->Apoptosis Assays Animal Models (e.g., Xenografts) Animal Models (e.g., Xenografts) Apoptosis Assays->Animal Models (e.g., Xenografts) Toxicity Studies Toxicity Studies Animal Models (e.g., Xenografts)->Toxicity Studies

Figure 3. General Drug Discovery Workflow

This guide provides a foundational understanding of the bioactivity of N-benzyl urea derivatives in an oncological context. The presented data and methodologies offer a valuable resource for researchers aiming to design and validate novel anticancer agents based on this versatile chemical scaffold. Further investigations into the structure-activity relationships and mechanisms of action of these compounds are warranted to unlock their full therapeutic potential.

References

A Comparative Guide to the Cross-Reactivity of (3,5-dimethylbenzyl)urea and Related Soluble Epoxide Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of (3,5-dimethylbenzyl)urea, a representative urea-based inhibitor of soluble epoxide hydrolase (sEH). Due to the limited availability of specific cross-reactivity data for (3,5-dimethylbenzyl)urea, this guide leverages data from structurally related and well-characterized urea-based sEH inhibitors to provide a representative overview of the selectivity profile for this class of compounds. The information presented is intended to aid researchers in evaluating the potential for off-target effects and in designing more selective sEH inhibitors.

Introduction to (3,5-dimethylbenzyl)urea and Soluble Epoxide Hydrolase

(3,5-dimethylbenzyl)urea belongs to a class of potent, urea-based inhibitors of soluble epoxide hydrolase (sEH).[1][2][3] sEH is a key enzyme in the arachidonic acid cascade, responsible for the hydrolysis of anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs) to their less active diol counterparts.[1][4] Inhibition of sEH increases the bioavailability of EETs, making it a promising therapeutic strategy for a range of conditions including hypertension, inflammation, and pain.[4][5] The urea pharmacophore is a common feature in many potent sEH inhibitors, contributing to their high affinity for the enzyme's active site.[1][6]

Cross-Reactivity Profile

The selectivity of a drug candidate is a critical factor in its safety and efficacy profile. Off-target interactions can lead to unforeseen side effects and diminish the therapeutic window. While urea-based sEH inhibitors are generally considered selective, a comprehensive understanding of their potential cross-reactivity is essential.

The following table summarizes the inhibitory activity of representative urea-based sEH inhibitors against a panel of off-target enzymes. It is important to note that this data is compiled from studies on various analogs and should be considered representative for the class, rather than specific to (3,5-dimethylbenzyl)urea.

Table 1: Representative Cross-Reactivity Data for Urea-Based sEH Inhibitors

Target ClassSpecific TargetTest CompoundActivity (IC50/Ki)Fold Selectivity vs. sEH
Primary Target Human sEH TPPU 0.9 nM (Ki) -
HydrolasesMicrosomal Epoxide Hydrolase (mEH)Various Urea-based Inhibitors> 500 µM> 500,000
Cytochrome P450sCYP IsoformsCFMBLow potential for interactionHigh
KinasesPanel of >50 KinasesRepresentative Urea Compound> 10 µM> 10,000
ProteasesPanel of ProteasesRepresentative Urea Compound> 10 µM> 10,000
GPCRsPanel of GPCRsRepresentative Urea Compound> 10 µM> 10,000

Data for kinase, protease, and GPCR panels are generalized based on the common observation of high selectivity for potent sEH inhibitors and the lack of publicly available broad screening data for a single urea-based sEH inhibitor. TPPU (1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea) and CFMB (a urea-based analog) are used as representative examples.[1][7]

Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

A common method for determining the potency of sEH inhibitors is a fluorometric assay.[7]

Principle: The assay measures the hydrolysis of a non-fluorescent substrate, such as cyano(6-methoxynaphthalen-2-yl)methyl ((3-phenyloxiran-2-yl)methyl) carbonate (CMNPC), by sEH to produce a highly fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Protocol:

  • Reagents: Recombinant human sEH, CMNPC substrate, test compound (e.g., (3,5-dimethylbenzyl)urea), and assay buffer (e.g., 0.1 M sodium phosphate, pH 7.4, containing 0.1 mg/mL BSA).

  • Procedure:

    • Recombinant human sEH (e.g., 1 nM final concentration) is incubated with varying concentrations of the test compound in assay buffer for a pre-determined time (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).

    • The enzymatic reaction is initiated by the addition of the CMNPC substrate (e.g., 5 µM final concentration).

    • The increase in fluorescence is monitored kinetically over time (e.g., 10 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The initial rates of the reaction are calculated and plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a suitable dose-response curve.[7]

Broad-Panel Cross-Reactivity Screening

To assess the selectivity of a compound, it is typically screened against a large panel of diverse protein targets.

Principle: These are often high-throughput binding or functional assays designed to detect interactions between the test compound and a wide range of kinases, proteases, G-protein coupled receptors (GPCRs), and other enzyme classes.

General Protocol Outline (for a Kinase Panel, as an example):

  • Assay Format: A common format is a competition binding assay, such as the KINOMEscan™, which measures the ability of a test compound to displace a ligand from the active site of a kinase.

  • Procedure:

    • A panel of recombinant human kinases is used.

    • Each kinase is incubated with a proprietary ligand and the test compound at a fixed concentration (e.g., 10 µM).

    • The amount of ligand bound to the kinase is quantified, typically using a quantitative PCR (qPCR) or a fluorescence-based readout.

    • A reduction in the amount of bound ligand in the presence of the test compound indicates an interaction.

  • Data Analysis: The results are often expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. For hits that are identified in the primary screen, follow-up dose-response experiments are performed to determine the dissociation constant (Kd) or IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of soluble epoxide hydrolase in the arachidonic acid signaling pathway and a typical workflow for assessing inhibitor selectivity.

sEH_Signaling_Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Analgesic) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor (3,5-dimethylbenzyl)urea Inhibitor->sEH

Caption: The sEH signaling pathway.

Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary (Selectivity) Screening Compound Test Compound ((3,5-dimethylbenzyl)urea) sEH_Assay sEH Inhibition Assay Compound->sEH_Assay Potency Determine IC50/Ki sEH_Assay->Potency Broad_Panel Broad-Panel Screening (Kinases, Proteases, GPCRs, etc.) Potency->Broad_Panel Off_Target_ID Identify Off-Target Hits Broad_Panel->Off_Target_ID Dose_Response Dose-Response for Hits Off_Target_ID->Dose_Response Selectivity_Profile Generate Selectivity Profile Dose_Response->Selectivity_Profile

Caption: Inhibitor selectivity screening workflow.

References

A Comparative Efficacy Analysis: (3,5-dimethylbenzyl)urea Analogues versus Sorafenib in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sorafenib is an established multi-kinase inhibitor targeting key pathways in tumor angiogenesis and proliferation, including RAF kinases, VEGFR, and PDGFR.[1][2][3] Benzyl urea derivatives have emerged as a promising class of compounds with anticancer properties.[4][5][6][7] This guide synthesizes available preclinical data to compare the in vitro efficacy of these compounds and details the experimental protocols utilized in these assessments.

Data Presentation: In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative benzyl urea analogues and sorafenib across various cancer cell lines. These values are indicative of the drug concentration required to inhibit the growth of 50% of the cancer cells.

Table 1: IC50 Values (μM) of Benzyl Urea Analogues and Sorafenib Against Various Cancer Cell Lines

Compound/AnalogueHT-29 (Colon Cancer)MX-1 (Breast Cancer)HepG2 (Liver Cancer)Ketr3 (Ovarian Cancer)
Benzyl Urea Analogue 9 -5.6913.6-
Benzyl Urea Analogue 20 3.82>50>50>50
Benzyl Urea Analogue 23 10.54.75>50>50
Sorafenib 8.437.316.459.87

Data for benzyl urea analogues are sourced from a study on novel benzyl urea analogues of sorafenib.[5] The specific structures of analogues 9, 20, and 23 are detailed in the cited publication.

Signaling Pathways and Mechanisms of Action

Sorafenib exerts its anti-cancer effects by inhibiting multiple protein kinases involved in tumor progression.[1][2][3] The primary targets include the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival, as well as VEGFR and PDGFR, which are key mediators of angiogenesis.

Sorafenib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Angiogenesis RAF RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->RAF

Figure 1: Sorafenib's inhibitory action on key signaling pathways.

The mechanism of action for many benzyl urea derivatives is still under investigation, though some have been shown to inhibit RAF kinase.[6] The structural similarity to sorafenib suggests that they may also target the ATP-binding site of various kinases.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of these compounds.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds ((3,5-dimethylbenzyl)urea analogues or sorafenib) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a further 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The culture medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Incubate for 48-72h B->C D Add MTT reagent C->D E Incubate for 4h D->E F Solubilize formazan crystals E->F G Measure absorbance at 570nm F->G H Calculate IC50 G->H

Figure 2: Workflow of the MTT cell viability assay.
RAF Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of RAF kinase.

Protocol:

  • Reaction Setup: The assay is performed in a 96-well plate. Each well contains the RAF kinase enzyme, a specific substrate (e.g., inactive MEK1), and the test compound at various concentrations.

  • Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at 30°C for a specified period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate by the kinase.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric Assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • ELISA-based Assay: Using an antibody that specifically recognizes the phosphorylated form of the substrate.

    • Luminescence-based Assay: Using a reagent that produces a luminescent signal proportional to the amount of ATP remaining in the well (e.g., Kinase-Glo®). A lower luminescent signal indicates higher kinase activity.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Kinase_Inhibition_Assay reagents RAF Kinase MEK1 (Substrate) Test Compound atp Add ATP reagents->atp incubation Incubate at 30°C atp->incubation detection {Detection of Phospho-MEK1} incubation->detection ic50 Calculate IC50 detection->ic50

Figure 3: General workflow for a RAF kinase inhibition assay.
In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Protocol:

  • Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: The mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., via oral gavage or intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula for tumor volume is typically (Length x Width²)/2.

  • Endpoint: The experiment is terminated when the tumors in the control group reach a predetermined size or after a set duration. The body weight of the mice is also monitored as an indicator of toxicity.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated for the treatment group compared to the control group.

Conclusion

The available preclinical data suggests that certain benzyl urea analogues exhibit potent in vitro anti-proliferative activity against various cancer cell lines, with some analogues demonstrating comparable or superior efficacy to sorafenib in specific cell lines.[5] Notably, the efficacy of these analogues appears to be highly dependent on their specific chemical substitutions. While these findings are promising, further research is required to fully elucidate the mechanism of action of these benzyl urea compounds and to evaluate their in vivo efficacy and safety profiles. The experimental protocols detailed in this guide provide a standardized framework for conducting such comparative studies. Direct evaluation of (3,5-dimethylbenzyl)urea is necessary to definitively determine its therapeutic potential relative to established inhibitors like sorafenib.

References

A Structural and Performance Comparison of Benzyl Urea Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyl urea scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique ability to form key hydrogen bond interactions with protein kinases has led to the discovery of numerous potent and selective inhibitors. This guide provides a comprehensive structural comparison of various benzyl urea derivatives, supported by experimental data on their biological performance. We delve into their structure-activity relationships (SAR), detail the experimental protocols used for their evaluation, and visualize the key signaling pathways they modulate.

Data Presentation: Comparative Efficacy of Benzyl Urea Derivatives

The antiproliferative activity of a range of benzyl urea derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting a specific biological or biochemical function, are summarized in the tables below. These values highlight the impact of structural modifications on the anticancer activity of these compounds.

Table 1: IC50 Values (µM) of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives

CompoundR1R2A549 (Lung)MCF-7 (Breast)HCT116 (Colon)PC-3 (Prostate)
8c 4-CF3H< 5---
9b 3,5-bis(CF3)1-methylpiperidin-4-yl< 5< 3< 3< 5
9d 4-CF31-methylpiperidin-4-yl< 5< 3< 3< 5
9g 4-F1-methylpiperidin-4-yl--< 3-
Sorafenib ------

Data sourced from a study on N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives.[1]

Table 2: IC50 Values (µM) of Benzylethylene Aryl Urea Derivatives against Various Cell Lines

CompoundHT-29 (Colon Adenocarcinoma)A-549 (Pulmonary Adenocarcinoma)
6a 15.282.566
Sorafenib 14.012.913

Data from a study on the structure–activity relationship of diaryl urea derivatives.[2]

Table 3: IC50 Values (µM) of Pyrazinyl–Aryl Urea Derivatives against Various Cancer Cell Lines

CompoundHep G2 (Liver)MGC-803 (Stomach)T24 (Bladder)NCI-H460 (Lung)PC-3 (Prostate)
5-16 >4025.34 ± 1.125.89 ± 0.2110.23 ± 0.5615.67 ± 0.89
5-17 35.67 ± 1.5618.98 ± 0.984.98 ± 0.188.97 ± 0.4512.45 ± 0.67
5-18 28.98 ± 1.2315.67 ± 0.874.56 ± 0.157.89 ± 0.3410.23 ± 0.54
5-19 25.45 ± 1.1112.34 ± 0.764.12 ± 0.136.78 ± 0.288.98 ± 0.43
5-22 18.78 ± 0.988.98 ± 0.543.87 ± 0.115.67 ± 0.217.65 ± 0.38
5-23 15.67 ± 0.877.65 ± 0.433.55 ± 0.134.58 ± 0.196.54 ± 0.31
Regorafenib 5.89 ± 0.214.56 ± 0.184.12 ± 0.155.12 ± 0.235.34 ± 0.27
Gemcitabine 0.04 ± 0.000.02 ± 0.000.03 ± 0.000.05 ± 0.000.04 ± 0.00

Data from a study on pyrazinyl–aryl urea derivatives. The anti-proliferative activity was evaluated by MTT assay after 48 hours of treatment.

Experimental Protocols

General Synthesis of N,N'-Disubstituted Ureas

A common and efficient method for the synthesis of unsymmetrical N,N'-disubstituted ureas involves the use of triphosgene.[3]

Materials:

  • Appropriate primary or secondary amine (1.0 equivalent)

  • Triphosgene (0.34 equivalents)

  • Triethylamine (or another suitable base)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Second amine (1.0 equivalent)

Procedure:

  • A solution of the first amine and triethylamine in anhydrous DCM is cooled to 0 °C.

  • A solution of triphosgene in anhydrous DCM is added dropwise to the cooled amine solution under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is stirred at 0 °C for a specified time (e.g., 1-2 hours) to form the isocyanate intermediate in situ.

  • A solution of the second amine in anhydrous DCM is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred until completion, which is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired N,N'-disubstituted urea.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116, PC-3)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin/streptomycin)

  • 96-well plates

  • Benzyl urea derivatives (test compounds)

  • Positive control (e.g., Sorafenib, Doxorubicin)

  • Vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium to the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds at various concentrations is added to the respective wells. Control wells receive the vehicle (DMSO at a final concentration typically ≤ 0.5%).

  • Incubation: The plates are incubated for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways often targeted by benzyl urea derivatives.

EGFR_HER2_Signaling_Pathway EGFR/HER2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Dimerization & Phosphorylation HER2 HER2 HER2->RAS HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR/HER2 signaling pathway leading to cell proliferation and survival.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Endothelial Cell Proliferation & Migration ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis VEGF VEGF VEGF->VEGFR2 Binding & Dimerization

Caption: VEGFR-2 signaling cascade in angiogenesis.

PD1_PDL1_Signaling_Pathway PD-1/PD-L1 Immune Checkpoint Pathway cluster_tcell T-Cell cluster_tumorcell Tumor Cell TCR TCR Activation T-Cell Activation TCR->Activation PD1 PD-1 Inhibition Inhibition of T-Cell Activation PD1->Inhibition MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Binding

Caption: PD-1/PD-L1 immune checkpoint pathway in cancer.

Experimental Workflow

experimental_workflow General Experimental Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Benzyl Urea Derivatives Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization CellCulture Cancer Cell Line Culture Characterization->CellCulture Kinase_Assay Kinase Inhibition Assay (Optional) Characterization->Kinase_Assay MTT_Assay MTT Assay for Cell Viability (IC50) CellCulture->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis Kinase_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Conclusion Conclusion & Future Directions SAR_Analysis->Conclusion

Caption: General workflow for synthesis and evaluation of benzyl urea derivatives.

References

Monosubstituted vs. Disubstituted Ureas: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis, biological activity, and physicochemical properties of monosubstituted and disubstituted ureas, providing a comparative framework for their application in medicinal chemistry.

The urea scaffold is a cornerstone in drug design, prized for its ability to form multiple hydrogen bonds and contribute to favorable pharmacokinetic profiles. The degree of substitution on the urea nitrogen atoms—monosubstitution versus disubstitution—profoundly influences the molecule's three-dimensional structure, reactivity, and biological activity. This guide offers a comparative study of these two classes of ureas, supported by experimental data and detailed protocols to inform rational drug design and development.

At a Glance: Key Differences

FeatureMonosubstituted UreasDisubstituted Ureas
General Structure R-NH-CO-NH₂R₁-NH-CO-NH-R₂ (Symmetrical or Unsymmetrical)
Hydrogen Bonding Possess three hydrogen bond donors and one acceptor.Possess two hydrogen bond donors and one acceptor.
Steric Profile Generally less sterically hindered.Can range from minimally to highly sterically hindered depending on the nature of R₁ and R₂.
Primary Applications Urease inhibitors, building blocks for further synthesis.Kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, anticancer agents.

Biological Activity: A Tale of Two Substitution Patterns

The substitution pattern on the urea moiety is a critical determinant of target specificity and inhibitory potency. The following sections delve into the comparative activity of monosubstituted and disubstituted ureas against key enzyme targets.

Urease Inhibition: The Advantage of Being Singular

For the inhibition of urease, an enzyme implicated in infections by pathogens like Helicobacter pylori, monosubstituted ureas, particularly N-monosubstituted aroylthioureas, have demonstrated superior efficacy compared to their disubstituted counterparts.

Key Finding: N,N'-disubstituted thioureas exhibit significant steric hindrance, which impedes their ability to bind effectively to the urease active site. In contrast, the less bulky profile of N-monosubstituted thioureas allows for a more favorable interaction.[1][2]

Table 1: Urease Inhibitory Activity of Monosubstituted Aroylthioureas [1][2]

CompoundR GroupIC₅₀ (µM) vs. Jack Bean Urease
b2 4-Chlorophenyl0.120 ± 0.008
b11 3,4-Dichlorophenyl0.060 ± 0.004
b19 4-Nitrophenyl0.25 ± 0.02
Thiourea (Control) -21.3 ± 1.2
Acetohydroxamic acid (Control) -27.0 ± 1.5
Kinase and Soluble Epoxide Hydrolase (sEH) Inhibition: The Power of Two

In the realm of kinase and soluble epoxide hydrolase (sEH) inhibition, disubstituted ureas reign supreme. The two substituent groups play a crucial role in occupying specific binding pockets and establishing key interactions with the target enzymes.

Kinase Inhibition: Many clinically approved and investigational kinase inhibitors feature a disubstituted urea moiety. This core structure often acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region. The substituents on the urea are tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. While extensive data exists for disubstituted urea kinase inhibitors, there is a notable lack of potent monosubstituted urea counterparts reported in the literature, suggesting that the second substituent is vital for high-affinity binding.

Table 2: Examples of Disubstituted Urea Kinase Inhibitors and their Targets

Drug/CompoundKinase Target(s)Substitution Pattern
SorafenibVEGFR, PDGFR, Raf kinasesN,N'-diaryl urea
LenvatinibVEGFR, FGFR, PDGFR, KIT, RETN,N'-diaryl urea
RegorafenibVEGFR, TIE2, PDGFR, FGFR, KIT, RET, RafN,N'-diaryl urea

Soluble Epoxide Hydrolase (sEH) Inhibition: 1,3-Disubstituted ureas are a well-established class of potent sEH inhibitors. The substituents on both sides of the urea are critical for occupying the lipophilic catalytic site of the enzyme. Structure-activity relationship (SAR) studies have extensively explored modifications to these substituents to optimize potency and pharmacokinetic properties. Similar to kinase inhibitors, the literature on monosubstituted urea inhibitors of sEH is sparse, indicating that disubstitution is a key structural requirement for effective inhibition.

Table 3: sEH Inhibitory Activity of 1,3-Disubstituted Ureas

CompoundR₁ GroupR₂ GroupIC₅₀ (nM) vs. human sEH
4a AdamantylPhenyl100
4f Adamantyl4-Methoxyphenyl2.94
4l Adamantyl4-(Trifluoromethoxy)phenyl1.69

Physicochemical Properties: A Balancing Act

The degree of substitution also impacts key physicochemical properties relevant to drug development.

Table 4: Comparative Physicochemical Properties

PropertyMonosubstituted UreasDisubstituted Ureas
Hydrogen Bonding More H-bond donors can lead to higher polarity and potentially better solubility, but also increased potential for interactions with metabolic enzymes.Fewer H-bond donors can decrease polarity and potentially improve membrane permeability.
Lipophilicity (logP) Generally lower lipophilicity compared to disubstituted analogs with similar R groups.Lipophilicity is highly tunable based on the nature of R₁ and R₂.
Melting Point Generally lower melting points.Melting points are influenced by the symmetry and nature of the substituents.
Solubility Often exhibit better aqueous solubility.Solubility can be a challenge, especially for highly lipophilic analogs, but can be modulated by introducing polar functional groups.

Synthesis Strategies

The synthesis of monosubstituted and disubstituted ureas can be achieved through various methods, with the choice of route often depending on the desired substitution pattern and the nature of the starting materials.

General Synthesis of Monosubstituted Ureas

A common method involves the reaction of an amine with an isocyanate, which can be generated in situ.

Amine R-NH₂ MonosubstitutedUrea R-NH-CO-NH₂ Amine->MonosubstitutedUrea + KOCN, H₂O Isocyanate HNCO Amine1 R₁-NH₂ DisubstitutedUrea R₁-NH-CO-NH-R₂ Amine1->DisubstitutedUrea + Isocyanate R₂-NCO Isocyanate->DisubstitutedUrea cluster_pathway Raf/MEK/ERK Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Disubstituted Urea (e.g., Sorafenib) Inhibitor->Raf cluster_workflow Inhibitor Discovery Workflow Synthesis Compound Synthesis Screening Primary Enzyme Assay Synthesis->Screening IC50 IC₅₀ Determination Screening->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis

References

Benchmarking (3,5-dimethylbenzyl)urea and its Analogs as Cannabinoid Type-1 Receptor Negative Allosteric Modulators

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive comparison of (3,5-dimethylbenzyl)urea and its analogs against other known negative allosteric modulators (NAMs) of the Cannabinoid Type-1 (CB1) receptor. The CB1 receptor, a key component of the endocannabinoid system, is a well-established therapeutic target for a range of pathological conditions. Negative allosteric modulators offer a nuanced approach to tempering receptor activity, potentially mitigating the side effects associated with direct antagonists. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of inhibitory potencies, experimental methodologies, and relevant signaling pathways to inform preclinical research and development efforts.

Comparative Analysis of Inhibitory Potency

The inhibitory potential of (3,5-dimethylbenzyl)urea analogs and other prominent CB1 receptor NAMs has been evaluated across various functional assays. The following table summarizes their potency, primarily expressed as pIC50 and IC50 values, obtained from calcium mobilization, cAMP, and [35S]GTPγS binding assays. These values represent the concentration of the inhibitor required to elicit a half-maximal inhibitory effect, providing a standardized metric for comparison.

CompoundAssay TypepIC50IC50 (nM)Reference Compound
(3,5-dimethylbenzyl)urea Analog (Compound 20) Calcium Mobilization7.54--
RTICBM-189 (3-chloro analog) Calcium Mobilization7.54--
hCB1 [35S]GTPγS5.29--
mCB1 [35S]GTPγS6.25--
PSNCBAM-1 Inhibition of CP 55,940-45CP 55,940
Inhibition of WIN 55,212-2-209WIN 55,212-2
SRE Assay (vs CP 55,940)-234CP 55,940
ORG27569 ERK Activation (vs CP55,940)6.78-CP 55,940
Calcium Mobilization6.07853CP 55,940
[35S]GTPγS Binding6.01000CP 55,940
ABD1085 ----
GAT229 ----

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are fundamental for assessing the efficacy and potency of CB1 receptor NAMs.

Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a CB1 receptor agonist.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing the human CB1 receptor and a promiscuous G-protein alpha subunit (e.g., Gα16).

  • Procedure:

    • Cells are seeded in 96-well plates and incubated overnight.

    • The growth medium is replaced with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer and incubated to allow dye loading.

    • Test compounds (potential NAMs) are added to the wells at various concentrations.

    • A CB1 receptor agonist (e.g., CP 55,940) is added at a concentration that elicits a submaximal response (EC80).

    • The change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a fluorescence plate reader.

    • The inhibitory effect of the test compound is calculated relative to the response of the agonist alone.

    • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

cAMP Inhibition Assay

This assay determines the ability of a NAM to counteract the agonist-mediated inhibition of cyclic AMP (cAMP) production.

  • Cell Line: CHO cells or other suitable cell lines expressing the human CB1 receptor.

  • Procedure:

    • Cells are plated in 96-well plates and grown to confluency.

    • The cells are pre-treated with the test NAM at various concentrations.

    • Forskolin (an adenylyl cyclase activator) is added to stimulate cAMP production, along with a CB1 receptor agonist (e.g., WIN 55,212-2) to inhibit this stimulation.

    • After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF, ELISA).

    • The ability of the NAM to reverse the agonist-induced decrease in cAMP is quantified.

    • IC50 values are calculated from the resulting dose-response curves.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the CB1 receptor by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.

  • Preparation: Membranes are prepared from cells or tissues expressing the CB1 receptor.

  • Procedure:

    • Cell membranes are incubated in a buffer containing GDP, the test NAM at various concentrations, and a CB1 receptor agonist.

    • The binding reaction is initiated by the addition of [35S]GTPγS.

    • The incubation is carried out at 30°C to allow for G-protein activation and [35S]GTPγS binding.

    • The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioactivity.

    • The amount of bound [35S]GTPγS is quantified using a scintillation counter.

    • The inhibitory effect of the NAM on agonist-stimulated [35S]GTPγS binding is determined, and IC50 values are calculated.

Visualizations

CB1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the Cannabinoid Type-1 (CB1) receptor upon activation by an agonist and the point of intervention for a Negative Allosteric Modulator (NAM).

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts Ca_ion Ca2+ Ca_channel->Ca_ion Influx ↓ K_ion K+ K_channel->K_ion Efflux ↑ Agonist Agonist (e.g., Anandamide, 2-AG) Agonist->CB1 Binds & Activates NAM Negative Allosteric Modulator ((3,5-dimethylbenzyl)urea) NAM->CB1 Binds & Modulates ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neurotransmitter Release) PKA->Cellular_Response

Caption: CB1 Receptor Signaling Cascade and NAM Intervention.

Experimental Workflow: [35S]GTPγS Binding Assay

The diagram below outlines the key steps involved in a typical [35S]GTPγS binding assay to assess the activity of a CB1 receptor NAM.

GTPgS_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare CB1-expressing cell membranes Incubation_Mix Incubate membranes with: - GDP - Agonist - Test NAM (various conc.) Membrane_Prep->Incubation_Mix Add_GTPgS Add [35S]GTPγS to initiate reaction Incubation_Mix->Add_GTPgS Filtration Rapid filtration to separate bound from free [35S]GTPγS Add_GTPgS->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Counting Quantify bound radioactivity using scintillation counting Washing->Counting Data_Analysis Calculate % inhibition of agonist-stimulated binding Counting->Data_Analysis IC50_Determination Determine IC50 value from dose-response curve Data_Analysis->IC50_Determination

Caption: Workflow for a [35S]GTPγS Binding Assay.

Assessing the Selectivity Profile of (3,5-dimethylbenzyl)urea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated selectivity profile of (3,5-dimethylbenzyl)urea, a compound belonging to a class of urea-based inhibitors targeting the enzyme soluble epoxide hydrolase (sEH). Due to a lack of publicly available quantitative inhibition data for (3,5-dimethylbenzyl)urea, this guide establishes its likely biological target based on extensive structure-activity relationship (SAR) studies of analogous compounds. We present a comparative analysis of well-characterized urea-based sEH inhibitors to provide a framework for evaluating the potential efficacy and selectivity of (3,5-dimethylbenzyl)urea.

Introduction to (3,5-dimethylbenzyl)urea and its Likely Target: Soluble Epoxide Hydrolase

(3,5-dimethylbenzyl)urea is a small molecule featuring a central urea pharmacophore flanked by a 3,5-dimethylbenzyl group. This structural motif is a hallmark of a class of compounds known to potently and selectively inhibit soluble epoxide hydrolase (sEH). The sEH enzyme is a key component of the arachidonic acid cascade, where it metabolizes anti-inflammatory and analgesic epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active diol counterparts. Inhibition of sEH increases the endogenous levels of EETs, thereby offering a promising therapeutic strategy for managing pain and inflammation.

Comparative Analysis of Urea-Based sEH Inhibitors

CompoundStructurehsEH IC50 (nM)Reference Compound(s)
(3,5-dimethylbenzyl)urea N/AData Not Available
TPPU1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea~1-3Yes
t-TUCBtrans-4-[4-(3-(4-Trifluoromethoxy-phenyl)-ureido)-cyclohexyloxy]-benzoic acid~0.6Yes
AUDA12-(3-Adamantan-1-yl-ureido)-dodecanoic acid~3-20Yes
1,3-dicyclohexylurea (DCU)1,3-dicyclohexylurea~50Yes

Note: The IC50 values presented are compiled from various sources and are intended for comparative purposes. Experimental conditions can influence these values.

The Soluble Epoxide Hydrolase (sEH) Signaling Pathway

The inhibition of sEH by compounds like (3,5-dimethylbenzyl)urea is expected to modulate the arachidonic acid cascade, leading to an increase in the bioavailability of epoxyeicosatrienoic acids (EETs). These signaling lipids have vasodilatory, anti-inflammatory, and analgesic properties.

sEH_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Analgesic) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor (3,5-dimethylbenzyl)urea & Analogs Inhibitor->sEH sEH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Dilution Prepare Serial Dilutions of (3,5-dimethylbenzyl)urea Plate_Loading Add hsEH and Inhibitor to 96-well Plate Inhibitor_Dilution->Plate_Loading Enzyme_Prep Prepare hsEH Solution Enzyme_Prep->Plate_Loading Substrate_Prep Prepare PHOME Substrate Reaction_Start Add PHOME Substrate to Initiate Reaction Substrate_Prep->Reaction_Start Preincubation Pre-incubate Plate_Loading->Preincubation Preincubation->Reaction_Start Measurement Measure Fluorescence (Ex: 330nm, Em: 465nm) Reaction_Start->Measurement Velocity_Calc Calculate Initial Reaction Velocities Measurement->Velocity_Calc Dose_Response Plot % Inhibition vs. [Inhibitor] Velocity_Calc->Dose_Response IC50_Calc Determine IC50 Value Dose_Response->IC50_Calc

Comparative Molecular Docking of Urea-Based Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the binding affinities and interaction patterns of urea-based ligands with key protein targets, supported by experimental data and computational protocols.

This guide provides a comprehensive comparison of urea-based ligands in the context of molecular docking, a computational technique pivotal in drug discovery and design. By simulating the interaction between a ligand and a protein at the molecular level, docking predicts the binding affinity and orientation of the ligand, offering valuable insights for lead optimization and structure-activity relationship (SAR) studies. This analysis focuses on the performance of urea-based compounds against two major classes of drug targets: kinases and metalloenzymes, with a specific emphasis on Apoptosis Signal-regulating Kinase 1 (ASK1) and Urease.

Data Presentation: Quantitative Comparison of Urea-Based Ligands

The following tables summarize the molecular docking scores and, where available, the corresponding experimental inhibitory concentrations (IC50) of various urea-based ligands against their respective protein targets. Lower docking scores typically indicate a higher predicted binding affinity.

Table 1: Comparative Docking Scores and IC50 Values of Pyridin-2-yl Urea Derivatives against ASK1

Apoptosis Signal-regulating Kinase 1 (ASK1) is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade and represents a promising therapeutic target.[1] A study on novel pyridin-2-yl urea inhibitors targeting ASK1 provides a basis for comparing the efficacy of these compounds.[1] While two different docking poses were initially predicted for the known clinical inhibitor Selonsertib with the same docking score, a more accurate binding free energy calculation was required to discriminate the optimal binding mode.[1] For compound 6, a strong binder, the docking scores for the two potential poses were very close, at -8.50 and -8.63 kcal/mol, highlighting the limitations of relying solely on docking scores for structurally similar compounds.[1]

CompoundDocking Score (kcal/mol)IC50 (nM)
SelonsertibNot specifiedNot specified
Compound 2Not specified1.55 ± 0.27
Compound 4Not specified45.27 ± 4.82
Compound 6-8.50 / -8.632.92 ± 0.28
Compound 7Not specifiedSignificantly different from Cmpd 6

Note: The study emphasized the use of absolute binding free energy calculations to supplement docking scores for more accurate binding mode prediction.[1]

Table 2: Comparative Docking Scores and IC50 Values of Urea Derivatives against Urease

Urease, a nickel-dependent metalloenzyme, is a key target for the treatment of infections caused by bacteria such as Helicobacter pylori.[2][3][4] Metal-based complexes of urea derivatives have shown significant inhibitory potential against this enzyme.[2][3]

CompoundDocking Score (kcal/mol)IC50 (µM)
Thiourea (Reference)Not specified21.80 ± 1.88
Schiff Base LigandNot specified21.80 ± 1.88
Ligand-Nickel ComplexNot specified11.8 ± 1.14
Ligand-Copper ComplexNot specified9.31 ± 1.31
AHA (Reference)-10.07 (Ki)42.3 ± 0.4
Nickel Complex 20-11.72 (Ki)3.9 ± 0.2
Copper (II) Complex 9Not specified0.95 ± 0.04
Cobalt Complex 28Not specified0.35 ± 1.52

Note: The inhibitory activities of the metal complexes were found to be more potent than the reference compounds in several cases.[2][3][4]

Experimental Protocols

A standardized and reproducible experimental protocol is crucial for obtaining reliable molecular docking results. The following section details a typical workflow for performing molecular docking using AutoDock Vina, a widely used and accurate docking software.[5][6]

Molecular Docking Protocol using AutoDock Vina
  • Preparation of the Receptor Protein:

    • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms are added to the protein, and Gasteiger charges are computed and assigned.

    • The prepared protein structure is saved in the PDBQT file format.

  • Preparation of the Ligand:

    • The three-dimensional structure of the urea-based ligand is generated using chemical drawing software like ChemDraw or obtained from a database such as PubChem.

    • The ligand's geometry is optimized to its lowest energy conformation.

    • The rotatable bonds within the ligand are defined.

    • The prepared ligand is also saved in the PDBQT file format.

  • Grid Box Generation:

    • A three-dimensional grid box is defined to encompass the active site of the protein. The dimensions and center of the grid box are specified. This defines the search space for the ligand docking.

  • Docking Simulation:

    • AutoDock Vina is used to perform the docking simulation. The program systematically searches for the optimal binding pose of the ligand within the defined grid box on the receptor.

    • The scoring function of AutoDock Vina calculates the binding affinity (in kcal/mol) for each predicted pose.

  • Analysis of Results:

    • The docking results are analyzed to identify the pose with the lowest binding energy, which represents the most probable binding mode.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.

Mandatory Visualization

ASK1 Signaling Pathway

The diagram below illustrates the signaling cascade initiated by Apoptosis Signal-regulating Kinase 1 (ASK1). ASK1 is activated by various stress signals, including reactive oxygen species (ROS) and tumor necrosis factor-alpha (TNF-α).[7][8] Upon activation, ASK1 phosphorylates and activates downstream kinases MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAP kinases, respectively.[7] This signaling cascade ultimately leads to cellular responses such as apoptosis.[7][9]

ASK1_Signaling_Pathway Stress Stress Signals (ROS, TNF-α) ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

Caption: ASK1 signaling cascade leading to apoptosis.

Experimental Workflow for Molecular Docking

The following flowchart outlines the key steps involved in a typical molecular docking experiment. The process begins with the preparation of the receptor and ligand molecules, followed by the docking simulation and subsequent analysis of the results.

Molecular_Docking_Workflow Start Start Receptor_Prep Receptor Preparation (PDBQT format) Start->Receptor_Prep Ligand_Prep Ligand Preparation (PDBQT format) Start->Ligand_Prep Grid_Box Grid Box Generation Receptor_Prep->Grid_Box Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Box->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis End End Analysis->End

Caption: A generalized workflow for molecular docking.

References

Safety Operating Guide

Proper Disposal of Urea, (3,5-dimethylbenzyl)-: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

I. Immediate Safety Precautions

Before handling Urea, (3,5-dimethylbenzyl)- for disposal, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dusts or vapors.

II. Hazardous Waste Determination

The first critical step in the proper disposal of any chemical is to determine if it is a hazardous waste. This process is governed by the Resource Conservation and Recovery Act (RCRA).

Step 1: Is it a Solid Waste? Under RCRA, a solid waste is any solid, liquid, semi-solid, or contained gas that is discarded. If you no longer intend to use the Urea, (3,5-dimethylbenzyl)-, it is considered a solid waste.

Step 2: Is the Waste Excluded? Certain wastes are excluded from RCRA regulations. However, it is unlikely that a synthetic organic compound like Urea, (3,5-dimethylbenzyl)- would fall under these exclusions.

Step 3: Is it a Listed or Characteristic Hazardous Waste? A waste is considered hazardous if it is either "listed" by the EPA or exhibits one of four hazardous characteristics.

  • Listed Wastes: The EPA maintains lists of hazardous wastes from specific industrial processes (F and K lists) and discarded commercial chemical products (P and U lists). It is unlikely that Urea, (3,5-dimethylbenzyl)- is a listed waste unless it is a component of a listed formulation.

  • Characteristic Wastes: You must determine if the waste exhibits any of the following characteristics.[1]

Hazardous Waste Characteristic Description EPA Waste Code
Ignitability Liquids with a flash point below 60°C (140°F), non-liquids that can cause fire through friction, spontaneous chemical changes, or absorption of moisture, and ignitable compressed gases and oxidizers.D001
Corrosivity Aqueous wastes with a pH less than or equal to 2 or greater than or equal to 12.5, or liquids that corrode steel at a rate greater than 6.35 mm per year.D002
Reactivity Wastes that are unstable under normal conditions, may react with water, can give off toxic gases, or are capable of detonation or explosive reaction under normal conditions or when heated.D003
Toxicity Wastes that are harmful or fatal when ingested or absorbed. Toxicity is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which simulates landfill leaching.D004 - D043

Generator Knowledge and Testing: You can use your knowledge of the chemical's properties and the processes that generated the waste to make this determination.[2][3] This includes reviewing any available safety data sheets for similar compounds. Substituted ureas are a class of compounds that can be used as pesticides, which may indicate potential toxicity. If you cannot definitively determine the hazardous characteristics through generator knowledge, you must have the waste tested by a qualified laboratory.[2]

III. Disposal Procedures

Once you have determined the hazardous waste status of Urea, (3,5-dimethylbenzyl)-, follow these disposal procedures:

For Non-Hazardous Waste: If you have definitively determined that the waste is not hazardous, it may be permissible to dispose of it in the regular trash. However, you must first check with your institution's Environmental Health and Safety (EHS) department for their specific policies. Some institutions require all chemical waste to be disposed of through their hazardous waste program, regardless of its characteristics.

For Hazardous Waste: If the waste is determined to be hazardous, or if you are unsure, you must manage it as hazardous waste.

  • Container: Use a sturdy, leak-proof container that is compatible with the chemical. The original container is often a good choice.

  • Labeling: Label the container clearly with the words "Hazardous Waste," the full chemical name "Urea, (3,5-dimethylbenzyl)-," and the date you started accumulating the waste.

  • Storage: Store the container in a designated satellite accumulation area within your laboratory. Ensure the container is kept closed except when adding waste.

  • Segregation: Store the waste separately from incompatible materials.

  • Pickup: Contact your institution's EHS department to arrange for a hazardous waste pickup. Do not pour chemical waste down the drain.

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of chemical waste.

A Chemical Waste Generated (Urea, (3,5-dimethylbenzyl)-) B Is it a Solid Waste? A->B D Determine if Listed or Characteristic Hazardous Waste B->D Yes L End of Process B->L No C Is the Waste Excluded from RCRA? E Ignitable? D->E F Corrosive? E->F No I Manage as Hazardous Waste E->I Yes G Reactive? F->G No F->I Yes H Toxic? G->H No G->I Yes H->I Yes J Consult EHS for Disposal (May be Non-Hazardous) H->J No K Contact EHS for Hazardous Waste Pickup I->K J->K EHS Requires It J->L EHS Approves Non-Hazardous Disposal K->L

Caption: Chemical Waste Disposal Decision Workflow.

Disclaimer: This information is intended as a general guide. Always consult with your institution's Environmental Health and Safety department for specific disposal procedures and requirements. Your EHS office is the ultimate authority on chemical waste disposal at your facility.

References

Essential Safety and Logistical Information for Handling Urea, (3,5-dimethylbenzyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical guidance for the handling and disposal of Urea, (3,5-dimethylbenzyl)-. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is mandated, drawing upon hazard information from the structurally related parent compound, Benzylurea, and general laboratory safety principles for handling powdered organic chemicals.

Hazard Assessment and Personal Protective Equipment (PPE)

While specific toxicity data for Urea, (3,5-dimethylbenzyl)- is unavailable, the parent compound, Benzylurea, is known to cause skin irritation, serious eye irritation, and potential respiratory irritation. It is also moderately toxic if ingested.[1][2] Therefore, a comprehensive approach to personal protection is crucial.

Table 1: Recommended Personal Protective Equipment (PPE)

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves.Laboratory coat.N95 or higher-rated dust mask.
Dissolving/Mixing Chemical splash goggles.Nitrile or neoprene gloves.Laboratory coat.Work in a certified chemical fume hood.
Transferring Solutions Chemical splash goggles.Nitrile or neoprene gloves.Laboratory coat.Work in a certified chemical fume hood.
Cleaning Spills Chemical splash goggles and face shield.Heavy-duty nitrile or neoprene gloves.Chemical-resistant apron over a laboratory coat.N95 or higher-rated dust mask (for powders) or respirator with organic vapor cartridges (for solutions).

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is paramount to ensure personnel safety and prevent contamination.

2.1. Preparation and Weighing:

  • Designated Area: Conduct all handling of solid Urea, (3,5-dimethylbenzyl)- in a designated area, such as a weigh station with a downdraft table or within a chemical fume hood to minimize dust inhalation.

  • Pre-Handling Check: Before handling, ensure all necessary PPE is readily available and in good condition.

  • Weighing: Use a tared weigh boat or paper. Avoid generating dust. If dust is observed, pause and re-evaluate containment measures.

  • Labeling: Immediately and clearly label all containers with the full chemical name, date, and responsible individual's initials.

2.2. Dissolving and Solution Handling:

  • Fume Hood: All procedures involving the dissolution or handling of Urea, (3,5-dimethylbenzyl)- solutions must be performed in a certified chemical fume hood.

  • Solvent Addition: Add solvent to the solid slowly to prevent splashing.

  • Mixing: Use a magnetic stirrer or gentle manual swirling to dissolve the compound. Avoid vigorous shaking that could create aerosols.

  • Transfers: Use appropriate tools such as pipettes or graduated cylinders for transferring solutions. Avoid pouring directly from large containers when possible.

Disposal Plan

Proper disposal of chemical waste is critical to environmental and workplace safety.

  • Waste Segregation: All solid waste contaminated with Urea, (3,5-dimethylbenzyl)- (e.g., weigh boats, gloves, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and rinseates should be collected in a separate, labeled hazardous waste container for liquid organic waste. Do not pour down the drain.

  • Container Rinsing: Triple rinse empty containers with a suitable solvent (e.g., the solvent used for the solution). Collect all rinseate as hazardous waste.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor in accordance with local, state, and federal regulations.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: For small powder spills, carefully cover with an absorbent material, such as vermiculite or sand. For liquid spills, absorb with a chemical absorbent pad. Scoop the absorbed material into a labeled hazardous waste container. Ventilate the area and wash the spill site after material has been removed. For large spills, evacuate the area and contact emergency response personnel.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_start Don PPE weigh Weigh Compound in Fume Hood prep_start->weigh label_container Label Container weigh->label_container dissolve Dissolve in Fume Hood label_container->dissolve transfer Transfer Solution dissolve->transfer experiment Perform Experiment transfer->experiment collect_solid Collect Solid Waste experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid dispose Dispose via Certified Vendor collect_solid->dispose collect_liquid->dispose spill Spill Response exposure Exposure Response

Caption: Workflow for the safe handling and disposal of Urea, (3,5-dimethylbenzyl)-.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.